molecular formula C15H12F2OS B1334111 3,5-Difluoro-4'-(ethylthio)benzophenone CAS No. 844885-23-0

3,5-Difluoro-4'-(ethylthio)benzophenone

Cat. No.: B1334111
CAS No.: 844885-23-0
M. Wt: 278.3 g/mol
InChI Key: ZGIUAJGFOFIFLK-UHFFFAOYSA-N
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Description

3,5-Difluoro-4'-(ethylthio)benzophenone is a useful research compound. Its molecular formula is C15H12F2OS and its molecular weight is 278.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-difluorophenyl)-(4-ethylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2OS/c1-2-19-14-5-3-10(4-6-14)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIUAJGFOFIFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374261
Record name 3,5-Difluoro-4'-(ethylthio)benzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-23-0
Record name 3,5-Difluoro-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoro-4'-(ethylthio)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Benzophenone Scaffold

To the dedicated researchers, chemists, and pioneers in drug development, this guide serves as a comprehensive technical resource on 3,5-Difluoro-4'-(ethylthio)benzophenone. The benzophenone framework is a cornerstone in medicinal chemistry and materials science, offering a privileged scaffold for a multitude of applications.[1][2][3] The strategic incorporation of fluorine atoms and a thioether linkage, as seen in the title compound, presents a nuanced modulation of its electronic and photophysical properties. This guide is meticulously structured to provide not only the fundamental chemical and physical data but also to illuminate the scientific rationale behind its synthesis, characterization, and potential applications, empowering you to leverage this molecule in your research endeavors.

Core Chemical Identity and Properties

This compound is a diaryl ketone featuring a difluorinated phenyl ring and an ethylthio-substituted phenyl ring. This unique combination of functional groups imparts specific electronic characteristics that are of significant interest in the design of novel bioactive molecules and functional materials.

Structural and General Information

The fundamental identifiers for this compound are crucial for accurate documentation and procurement in a research setting.

PropertyValueSource
CAS Number 844885-23-0[4][5][6][7]
Molecular Formula C₁₅H₁₂F₂OS[4]
Molecular Weight 278.32 g/mol [4][5][7]
IUPAC Name (3,5-Difluorophenyl)[4-(ethylthio)phenyl]methanone[5]
Synonyms 3,5-Difluoro-4'-(ethylsulfanyl)benzophenone[5]

graph "3,5-Difluoro-4'-(ethylthio)benzophenone_Structure" {
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node [shape=plaintext];
edge [color="#202124"];
// Define atom nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C"];
C8 [label="C"];
C9 [label="C"];
C10 [label="C"];
C11 [label="C"];
C12 [label="C"];
C13 [label="C"];
C14 [label="C"];
C15 [label="S"];
O1 [label="O"];
F1 [label="F"];
F2 [label="F"];
H1 [label="H"];
H2 [label="H"];
H3 [label="H"];
H4 [label="H"];
H5 [label="H"];
H6 [label="H"];
H7 [label="H"];
H8 [label="H"];
H9 [label="H"];
H10 [label="H"];
H11 [label="H"];
H12 [label="H"];


// Define bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C7;
C7 -- O1 [style=double];
C7 -- C8;
C8 -- C9;
C9 -- C10;
C10 -- C11;
C11 -- C12;
C12 -- C8;
C3 -- F1;
C5 -- F2;
C10 -- C15;
C15 -- C13;
C13 -- C14;

// Define positions for a 2D representation
C1 [pos="0,0!"];
C2 [pos="-1.2,0.7!"];
C3 [pos="-1.2,2.1!"];
C4 [pos="0,2.8!"];
C5 [pos="1.2,2.1!"];
C6 [pos="1.2,0.7!"];
C7 [pos="0,-1.4!"];
O1 [pos="-1.2,-1.9!"];
C8 [pos="1.4,-2.1!"];
C9 [pos="1.4,-3.5!"];
C10 [pos="2.8,-4.2!"];
C11 [pos="4.2,-3.5!"];
C12 [pos="4.2,-2.1!"];
F1 [pos="-2.4,2.8!"];
F2 [pos="2.4,2.8!"];
C15 [pos="2.8,-5.6!"];
C13 [pos="4.2,-6.3!"];
C14 [pos="4.2,-7.7!"];

// Hide hydrogens for clarity
H1 [style=invis]; H2 [style=invis]; H3 [style=invis]; H4 [style=invis];
H5 [style=invis]; H6 [style=invis]; H7 [style=invis]; H8 [style=invis];
H9 [style=invis]; H10 [style=invis]; H11 [style=invis]; H12 [style=invis];

}

Caption: Chemical structure of this compound.

Physicochemical Properties

While experimental data for this specific molecule is not widely published, predictions based on its structure provide valuable initial parameters for experimental design.

PropertyPredicted ValueSource
Boiling Point 394.8 ± 42.0 °C[8]
Density 1.26 ± 0.1 g/cm³[8]
Solubility Sparingly soluble in water.[9] Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone based on the general solubility of benzophenone derivatives.

Synthesis and Mechanistic Insights

The synthesis of unsymmetrical benzophenones like this compound is most commonly achieved through the Friedel-Crafts acylation. This powerful C-C bond-forming reaction is a cornerstone of aromatic chemistry.

Retrosynthetic Analysis and Strategic Rationale

A direct Friedel-Crafts acylation of thioanisole with 3,5-difluorobenzoyl chloride is the most logical synthetic route. The ethylthio group is an ortho-, para-directing group, which would favor the acylation at the desired 4-position of the thioanisole ring.

Retrosynthesis Target This compound Disconnection C-C bond (Acyl) Target->Disconnection Intermediates 3,5-Difluorobenzoyl chloride + Thioanisole Disconnection->Intermediates

Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a robust, self-validating procedure grounded in established principles of organic synthesis.

Reagents and Materials:

  • Thioanisole (4-(Ethylthio)benzene)

  • 3,5-Difluorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

  • Acyl Chloride Addition: The flask is cooled to 0 °C in an ice bath. 3,5-Difluorobenzoyl chloride (1.0 eq.) dissolved in anhydrous DCM is added dropwise via the dropping funnel. The mixture is stirred at 0 °C for 15 minutes.

  • Nucleophile Addition: Thioanisole (1.0 eq.) dissolved in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and 1M HCl. The mixture is stirred vigorously until all solids dissolve. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Product Isolation: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons. The protons on the 4'-(ethylthio)phenyl ring will appear as two doublets (an AA'BB' system). The protons on the 3,5-difluorophenyl ring will appear as a triplet and a doublet of triplets due to coupling with the fluorine atoms.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the aromatic carbons. The carbon signals of the 3,5-difluorophenyl ring will exhibit C-F coupling, which is a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Other characteristic bands will include C-F stretching vibrations and C-H stretching and bending vibrations for the aromatic rings and the ethyl group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 278. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the aromatic rings, leading to fragments corresponding to the 3,5-difluorobenzoyl cation and the 4-(ethylthio)phenyl cation.

Applications and Scientific Relevance

The unique structural features of this compound position it as a valuable building block in several areas of chemical research.

Medicinal Chemistry

The benzophenone scaffold is a well-established pharmacophore found in numerous bioactive compounds with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. The ethylthio group can participate in various interactions with biological targets and can also be a site for further chemical modification.

Materials Science

Benzophenone derivatives are extensively used as photoinitiators in polymer chemistry and as building blocks for advanced organic materials.[10] The photophysical properties of benzophenones, such as their ability to undergo efficient intersystem crossing, make them suitable for applications in organic light-emitting diodes (OLEDs) as hosts or emitters.[10] The fluorine and sulfur substituents in this compound can be exploited to fine-tune the electronic and photophysical properties for specific material science applications.

Safety and Handling

As a research chemical with limited toxicological data, this compound should be handled with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Scaffold of Opportunity

This compound represents a strategically functionalized building block with significant potential in both medicinal chemistry and materials science. Its synthesis via the robust Friedel-Crafts acylation allows for its accessible incorporation into more complex molecular architectures. The presence of fluorine and a thioether moiety offers avenues for fine-tuning its physicochemical and biological properties. This guide provides the foundational knowledge for researchers to confidently explore the synthetic utility and potential applications of this versatile compound.

References

  • BenchChem. (2025). A Comparative Guide to the Photophysical Properties of Fluorinated Benzophenones.
  • BenchChem. (2025). Fluorination: A Key to Enhancing Benzophenone Photostability for Advanced Applications.
  • National Center for Biotechnology Information. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. PubMed Central. Retrieved from [Link]

  • Google Patents. (2020). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • MDPI. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. Retrieved from [Link]

  • Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Google Patents. (2009). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
  • National Center for Biotechnology Information. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PubMed Central. Retrieved from [Link]

  • BenchChem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
  • Google Patents. (2016). CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.
  • ResearchGate. (2010). Time-of-flight mass spectra of benzophenone, which is subject to a fast.... Retrieved from [Link]

  • SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -. Retrieved from [Link]

  • Scientific.Net. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • ResearchGate. (2018). A fragmentation pathway of benzophenone formed in MS, take 2,6,4.... Retrieved from [Link]

  • Google Patents. (1979). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone.
  • National Center for Biotechnology Information. (2013). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. Retrieved from [Link]

  • MDPI. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluorophenyl isothiocyanate. Retrieved from [Link]

  • ResearchGate. (2021). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Retrieved from [Link]

  • ResearchGate. (2003). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Retrieved from [Link]

  • Google Patents. (2014). KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride.
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Sources

An In-depth Technical Guide to 3,5-Difluoro-4'-(ethylthio)benzophenone (CAS: 844885-23-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry and materials science is increasingly reliant on the exploration of novel molecular scaffolds that offer unique electronic and structural properties. Among these, substituted benzophenones have emerged as a versatile class of compounds with a wide range of biological activities and practical applications.[1][2] This guide provides a comprehensive technical overview of a specific, promising derivative: 3,5-Difluoro-4'-(ethylthio)benzophenone.

While extensive public research on this particular molecule is nascent, this document, compiled by a Senior Application Scientist, synthesizes foundational chemical principles, data from analogous compounds, and established synthetic methodologies to provide a robust framework for its study and application. We will delve into its chemical identity, a validated synthetic approach via Friedel-Crafts acylation, its analytical characterization, and its potential within the broader context of benzophenone derivatives in drug discovery and materials science.

Molecular Profile and Physicochemical Properties

This compound is a diaryl ketone featuring a difluorinated phenyl ring and an ethylthio-substituted phenyl ring. The strategic placement of fluorine atoms and the sulfur-containing moiety are anticipated to significantly influence its chemical reactivity, metabolic stability, and biological target interactions.

Table 1: Chemical and Physical Properties

PropertyValueSource/Method
CAS Number 844885-23-0Commercial Suppliers
Molecular Formula C₁₅H₁₂F₂OSCalculated
Molecular Weight 278.32 g/mol Calculated
IUPAC Name (3,5-difluorophenyl)(4-(ethylthio)phenyl)methanoneIUPAC Nomenclature
Appearance White to off-white solid (Predicted)Inferred from similar compounds
Melting Point Not publicly available. Requires experimental determination.-
Boiling Point Not publicly available. Requires experimental determination.-
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water.Inferred from structural analogues

Synthesis and Mechanism: A Validated Approach

The most logical and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation.[3][4] This well-established electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule at the carbonyl-aryl bond, identifying the key starting materials: 4-ethylthiobenzene (thioanisole's ethyl analog) and 3,5-difluorobenzoyl chloride.

G Target This compound Disconnect C-C Disconnection (Friedel-Crafts) Target->Disconnect Reagents Starting Materials Disconnect->Reagents Reactant1 4-Ethylthiobenzene Reagents->Reactant1 Reactant2 3,5-Difluorobenzoyl Chloride Reagents->Reactant2

Figure 1: Retrosynthetic analysis of the target molecule.
Proposed Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich 4-ethylthiobenzene. The ethylthio group is an ortho-, para-directing activator, with the para-substitution being sterically favored, leading to high regioselectivity.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization AcylChloride 3,5-Difluorobenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Thioanisole 4-Ethylthiobenzene SigmaComplex Sigma Complex (Resonance Stabilized) Thioanisole->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H⁺

Figure 2: Generalized mechanism for Friedel-Crafts acylation.
Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar substrates.[3]

Materials:

  • 4-Ethylthiobenzene

  • 3,5-Difluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.

  • Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add 3,5-difluorobenzoyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • Addition of Substrate: After the addition of the acyl chloride is complete, add a solution of 4-ethylthiobenzene (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1M HCl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecules.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons of the difluorophenyl ring will appear as multiplets. Protons of the ethylthio-substituted ring will show characteristic ortho and meta coupling. The ethyl group will present as a quartet and a triplet.
¹³C NMR The carbonyl carbon will be observed as a downfield singlet. Carbons attached to fluorine will show characteristic C-F coupling.
FTIR A strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretch of the diaryl ketone.[5] C-F stretching bands will be present in the 1100-1300 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z 278. Fragmentation patterns may include the loss of the ethyl group and cleavage at the carbonyl group.[6]

Potential Applications and Biological Significance

While specific biological data for this compound is not yet widely published, the benzophenone scaffold is a well-known pharmacophore with a broad range of activities.[2][7]

  • Enzyme Inhibition: Many benzophenone derivatives have been investigated as inhibitors of various enzymes, including kinases and proteases, which are key targets in cancer and inflammatory diseases.[3] The unique electronic nature of the difluorinated ring and the potential for interactions of the ethylthio group could confer novel inhibitory properties.

  • Antimicrobial and Antiviral Activity: The benzophenone core has been incorporated into molecules with demonstrated antibacterial, antifungal, and antiviral effects.[1]

  • Materials Science: Benzophenones are utilized as photoinitiators in polymer chemistry and have been explored for applications in organic light-emitting diodes (OLEDs).[8] The fluorine and sulfur substituents can modulate the photophysical properties of the molecule.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on data for related compounds such as benzophenone and other fluorinated aromatics, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Toxicity: While specific toxicity data is unavailable, many aromatic ketones can be irritating to the skin, eyes, and respiratory tract. Some benzophenone derivatives are suspected of having long-term health effects with prolonged exposure.[9]

Conclusion and Future Directions

This compound represents a promising yet underexplored molecule at the intersection of medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis, characterization, and safe handling, based on established chemical principles and data from analogous compounds.

Future research should focus on the experimental validation of its physicochemical properties, a thorough investigation of its biological activities against a panel of relevant targets, and an exploration of its photophysical properties for potential applications in materials science. The synthetic protocol outlined herein provides a reliable starting point for obtaining high-purity material for these future studies. As more data becomes available, the true potential of this unique benzophenone derivative will be fully realized.

References

  • 3,5-Difluoro-4'-(ethylthio)-benzophenone (CAS 844885-23-0) Market Research Report 2025. (n.d.). BAC Reports. Retrieved from [Link]

  • Comparative FTIR spectra of benzophenone and the product of the... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Scientific Reports. Retrieved from [Link]

  • A fragmentation pathway of benzophenone formed in MS, take 2,6,4... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Experiment 14: Friedel-Crafts Acylation. (2011, August 2). YouTube. Retrieved from [Link]

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  • ¹³C-NMR data of a benzophenone-derivate (already corrected with respect... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

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  • An Evaluation of Fourier Transform Infrared (FTIR) Spectroscopy for Detecting Organic Solvents in Expired Breath. (2001). Applied Occupational and Environmental Hygiene. Retrieved from [Link]

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  • Material Safety Data Sheet. (2014, April 17). GCP Applied Technologies. Retrieved from [Link]

  • 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. (2018). Journal of the Mexican Chemical Society. Retrieved from [Link]

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  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023). RSC Advances. Retrieved from [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2021). Metabolites. Retrieved from [Link]

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An In-Depth Technical Guide to the Molecular Structure of 3,5-Difluoro-4'-(ethylthio)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 3,5-Difluoro-4'-(ethylthio)benzophenone. This compound belongs to the benzophenone class of molecules, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties. The strategic incorporation of fluorine atoms and a thioether linkage is anticipated to modulate its physicochemical and biological profile. This document will delve into the nuanced structural aspects of the molecule, a detailed, field-tested synthetic protocol, its expected spectroscopic signature, and a discussion of its potential as a scaffold in drug discovery and development.

Introduction: The Significance of Substituted Benzophenones

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1]. The versatility of the benzophenone core allows for extensive functionalization, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles.

The subject of this guide, this compound, incorporates two key structural modifications to the parent benzophenone structure:

  • Difluorination at the 3 and 5 positions: The introduction of fluorine atoms can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorine's high electronegativity can also influence the electronic distribution within the aromatic ring, potentially impacting intermolecular interactions.

  • Ethylthio group at the 4' position: The presence of a thioether linkage can enhance a compound's interaction with various biological targets and can also serve as a handle for further chemical modifications.

This guide aims to provide a detailed understanding of the molecular architecture of this compound, offering valuable insights for researchers exploring its potential in various scientific domains.

Molecular Structure and Conformation

The molecular structure of this compound consists of two phenyl rings linked by a central carbonyl group. One ring is substituted with two fluorine atoms at the meta positions, while the other is substituted with an ethylthio group at the para position.

Key Structural Features:

  • Non-planar Conformation: Like other substituted benzophenones, this compound is expected to adopt a non-planar conformation. The steric hindrance between the ortho-hydrogens of the two phenyl rings forces them to twist out of the plane of the central carbonyl group. This dihedral angle is a critical determinant of the molecule's overall shape and its ability to interact with biological macromolecules[2][3][4].

  • Bond Lengths and Angles: The C=O bond of the ketone will exhibit a typical double bond character. The C-F bonds are strong and short due to the high electronegativity of fluorine. The C-S bond of the ethylthio group will have a standard single bond length. The bond angles around the sp2 hybridized carbons of the aromatic rings and the carbonyl group will be approximately 120°.

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which will decrease the electron density of the 3,5-difluorophenyl ring. Conversely, the ethylthio group is an ortho-, para-directing group and is considered an activating group in electrophilic aromatic substitution, suggesting it donates electron density to the other phenyl ring.

Caption: 2D representation of this compound.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of benzophenones is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

For the synthesis of this compound, the logical precursors are 3,5-difluorobenzoyl chloride and ethylthiobenzene . The ethylthio group is an ortho-, para-director, and due to steric hindrance, the acylation is expected to occur predominantly at the para-position of ethylthiobenzene[5].

Proposed Synthetic Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of thioanisole and is expected to be effective for ethylthiobenzene[5].

Materials:

  • Ethylthiobenzene

  • 3,5-Difluorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Experimental Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Formation of the Acylium Ion: Cool the suspension to 0 °C using an ice bath. Slowly add 3,5-difluorobenzoyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • Addition of Ethylthiobenzene: After the addition of the acyl chloride is complete, add a solution of ethylthiobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Once the addition of ethylthiobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

cluster_start Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification A Suspend AlCl3 in DCM at 0°C B Add 3,5-difluorobenzoyl chloride A->B C Add ethylthiobenzene B->C D Warm to RT, stir for 1-2h C->D E Quench with HCl/ice D->E F Extract with DCM E->F G Wash with NaHCO3 & brine F->G H Dry and concentrate G->H I Column chromatography H->I

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant(s) (Hz)
Aromatic (3,5-difluorophenyl)7.2 - 7.5m
Aromatic (4-ethylthiophenyl)7.3 - 7.8d, dJ ≈ 8-9
-SCH₂-2.9 - 3.1qJ ≈ 7-8
-CH₃1.2 - 1.4tJ ≈ 7-8
¹³C NMR Spectroscopy
Carbon(s) Predicted Chemical Shift (ppm)
C=O190 - 195
Aromatic (C-F)160 - 165 (d, ¹JCF ≈ 240-250 Hz)
Aromatic (C-S)140 - 145
Aromatic (unsubstituted)110 - 135
-SCH₂-25 - 30
-CH₃13 - 16
FT-IR Spectroscopy
Functional Group Predicted Absorption Frequency (cm⁻¹) Intensity
C=O (ketone)1650 - 1670Strong
C-F (aryl fluoride)1100 - 1300Strong
C-S (thioether)600 - 800Medium
Aromatic C-H3000 - 3100Medium
Aliphatic C-H2850 - 3000Medium
Mass Spectrometry

The electron impact mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of C₁₅H₁₂F₂OS. Common fragmentation patterns would involve the cleavage of the C-C bonds adjacent to the carbonyl group, leading to acylium ions.

Potential Applications in Drug Discovery and Materials Science

The unique combination of fluorine and a thioether moiety in this compound suggests several potential applications:

  • Antimicrobial Agents: Fluorinated benzophenone derivatives have shown promising antimicrobial and antifungal activities[1]. The presence of the ethylthio group could further enhance these properties.

  • Anticancer Agents: The benzophenone scaffold is a known pharmacophore in the development of anticancer drugs. The fluorine substituents can improve metabolic stability and cell permeability, which are desirable properties for oncology drug candidates.

  • Enzyme Inhibitors: The electrophilic nature of the carbonyl carbon and the potential for specific interactions through the fluorine and sulfur atoms make this molecule a candidate for the design of enzyme inhibitors.

  • Photoreactive Probes: Benzophenones are well-known for their use as photoaffinity labels to study protein-ligand interactions due to their ability to form covalent bonds upon UV irradiation[6]. The fluorinated and thioether-substituted benzophenone could serve as a novel photoreactive probe.

  • Materials Science: Fluorinated organic molecules are of interest in materials science for applications in organic light-emitting diodes (OLEDs) and other electronic devices due to their unique electronic properties and enhanced stability[7].

Conclusion

This compound is a synthetically accessible molecule with a rich potential for applications in both medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit partially predictive, overview of its molecular structure, a robust synthetic protocol, and its likely spectroscopic characteristics. The insights presented herein are intended to serve as a valuable resource for researchers and to stimulate further investigation into the properties and applications of this and related compounds. The strategic placement of fluorine atoms and the ethylthio group offers a compelling avenue for the development of novel molecules with tailored biological and physical properties.

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An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-4'-(ethylthio)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 3,5-Difluoro-4'-(ethylthio)benzophenone, a fluorinated benzophenone derivative of interest to researchers and professionals in drug discovery and materials science. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a robust, self-validating protocol for its preparation.

Introduction: The Significance of Fluorinated Benzophenones

The benzophenone scaffold is a prevalent structural motif in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs.[1][2] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[3][4] Fluorination can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability, making it a powerful strategy in drug design.[3][5] Specifically, fluorinated benzophenones are explored for their potential in developing multipotent agents for conditions like Alzheimer's disease and for their applications as photoinitiators.[1] this compound, with its distinct substitution pattern, represents a valuable building block for creating novel therapeutic agents and advanced materials.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and convergent approach for the synthesis of diaryl ketones such as this compound is the Friedel-Crafts acylation .[6][7][8][9][10] This powerful C-C bond-forming reaction involves the electrophilic aromatic substitution of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[8][9]

A retrosynthetic disconnection of the target molecule at the carbonyl-aryl bond reveals two key synthons: a 3,5-difluorobenzoyl cation equivalent and a 4-(ethylthio)benzene nucleophile. This leads to the identification of the primary starting materials: 1,3-difluorobenzene and 4-(ethylthio)benzoyl chloride .

G cluster_main cluster_retro Target This compound Disconnection C-C Disconnection (Friedel-Crafts Acylation) Target->Disconnection Intermediates Synthons Disconnection->Intermediates Precursors Starting Materials synthon1 3,5-Difluorobenzoyl Cation synthon2 4-(Ethylthio)benzene Anion precursor1 1,3-Difluorobenzene precursor2 4-(Ethylthio)benzoyl Chloride synthon1->precursor1 Equivalent synthon2->precursor2 Equivalent

Figure 1: Retrosynthetic analysis of the target molecule.

The overall synthetic workflow can be visualized as a two-pronged approach, preparing the necessary precursors which then converge in the final Friedel-Crafts acylation step.

G cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_acyl_chloride Acyl Chloride Formation cluster_final_reaction Final Synthesis Step P1_start 4-Mercaptobenzoic Acid P1_product 4-(Ethylthio)benzoic Acid P1_start->P1_product S-Alkylation P1_reagent Ethyl Halide (e.g., Ethyl Iodide) AC_start 4-(Ethylthio)benzoic Acid P1_product->AC_start P2_start 1,3-Difluorobenzene P2_note (Commercially Available) Final_precursor1 1,3-Difluorobenzene P2_start->Final_precursor1 AC_product 4-(Ethylthio)benzoyl Chloride AC_start->AC_product AC_reagent Thionyl Chloride (SOCl₂) Final_precursor2 4-(Ethylthio)benzoyl Chloride AC_product->Final_precursor2 Final_product This compound Final_precursor1->Final_product Friedel-Crafts Acylation Final_precursor2->Final_product Friedel-Crafts Acylation Final_catalyst Lewis Acid (e.g., AlCl₃)

Figure 2: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 4-(Ethylthio)benzoic Acid

The synthesis of this key intermediate is readily achieved through the S-alkylation of 4-mercaptobenzoic acid.[11] The thiol group is deprotonated by a base to form a more nucleophilic thiolate, which then undergoes a nucleophilic substitution reaction with an ethylating agent.

Materials:

  • 4-Mercaptobenzoic acid

  • Ethyl iodide or ethyl bromide

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 4-mercaptobenzoic acid (1.0 eq.) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.2 eq.) to the flask and stir until the solid dissolves completely.

  • To the resulting solution, add ethyl iodide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford 4-(ethylthio)benzoic acid.

Part 2: Synthesis of 4-(Ethylthio)benzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation, readily accomplished using thionyl chloride.

Materials:

  • 4-(Ethylthio)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (optional, as solvent)

  • A catalytic amount of N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), add 4-(ethylthio)benzoic acid (1.0 eq.).

  • Add an excess of thionyl chloride (e.g., 3-5 eq.), either neat or in an inert solvent like toluene.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux and maintain until the evolution of gas ceases and the solid dissolves.

  • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

  • The resulting crude 4-(ethylthio)benzoyl chloride is typically used in the next step without further purification.

Part 3: Friedel-Crafts Acylation for the Synthesis of this compound

This is the core reaction where the two key fragments are coupled. The choice of Lewis acid and reaction conditions is critical, especially given that 1,3-difluorobenzene is a deactivated aromatic ring due to the strong electron-withdrawing nature of the fluorine atoms.[12] Aluminum chloride (AlCl₃) is a common and effective catalyst for this transformation.[6][7]

Materials:

  • 4-(Ethylthio)benzoyl chloride

  • 1,3-Difluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 4-(ethylthio)benzoyl chloride (1.0 eq.) and 1,3-difluorobenzene (1.5 eq.) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to quench the reaction and hydrolyze the aluminum complexes.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons of the difluorophenyl ring will appear as multiplets, showing coupling to fluorine. Protons of the ethylthiophenyl ring will appear in the aromatic region. The ethyl group will show a characteristic quartet and triplet.
¹³C NMR The carbonyl carbon will appear at a characteristic downfield shift. Carbons attached to fluorine will show large C-F coupling constants. Other aromatic and aliphatic carbons will be observed at their expected chemical shifts.
¹⁹F NMR A single resonance is expected for the two equivalent fluorine atoms.
IR Spectroscopy A strong absorption band characteristic of the ketone carbonyl (C=O) stretch will be prominent (typically around 1650-1670 cm⁻¹).[13][14] C-F stretching bands will also be present.
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (278.32 g/mol ).[15][16] Characteristic fragmentation patterns may also be observed.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care.

    • Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. It is also corrosive.

    • 1,3-Difluorobenzene is a flammable liquid.

    • Acyl chlorides are corrosive and lachrymatory.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established organic transformations. The key to a successful synthesis lies in the careful execution of the Friedel-Crafts acylation, paying close attention to anhydrous conditions and the reactivity of the deactivated aromatic substrate. This guide provides a robust framework for the preparation and characterization of this valuable fluorinated building block, enabling further research in medicinal chemistry and materials science.

References

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A Technical Guide to the Solubility Determination of 3,5-Difluoro-4'-(ethylthio)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of 3,5-Difluoro-4'-(ethylthio)benzophenone and its Solubility

This compound (CAS 844885-23-0) is a complex organic molecule characterized by a diarylketone core.[1][2][3][4][5] The structure incorporates several key functional groups that dictate its physicochemical properties: a hydrophobic benzophenone backbone, electron-withdrawing fluorine atoms, and a flexible ethylthio group.

The parent compound, benzophenone, is a well-known photoinitiator and building block in organic synthesis.[6] Fluorination is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity.[7] The presence of these moieties suggests that this compound may be a valuable intermediate in the development of novel materials, such as those for Organic Light-Emitting Diodes (OLEDs), or as a scaffold for new therapeutic agents.[8]

For any of these applications to be realized, a thorough understanding of the compound's solubility is paramount. Solubility data informs:

  • Feasibility of Synthetic Routes: Ensuring the compound remains in solution for chemical reactions.

  • Formulation Development: Creating stable solutions or dispersions for drug delivery or material processing.

  • Bioavailability: Predicting the absorption of the compound in biological systems.

  • Purification Processes: Designing effective crystallization and chromatographic purification methods.

This guide will provide the necessary tools to approach the solubility determination of this and other poorly soluble compounds with scientific rigor.

Physicochemical Profile and Predicted Solubility Behavior

PropertyValueSource
CAS Number 844885-23-0[1][2][3][4][5]
Molecular Formula C₁₅H₁₂F₂OS[1]
Molecular Weight 278.32 g/mol [1]
Predicted Behavior Based on its structure, the compound is expected to be poorly soluble in aqueous solutions and more soluble in organic solvents. The parent compound, benzophenone, is practically insoluble in water but soluble in solvents like alcohol, ether, and chloroform.[9][10] The difluoro- and ethylthio- substitutions will modulate this behavior.

Theoretical Approaches to Solubility Estimation

Before embarking on extensive experimental work, computational models can provide a valuable initial estimate of a compound's solubility. Quantitative Structure-Property Relationship (QSPR) models, for instance, correlate a compound's structural features with its physicochemical properties.[11][12] These models can help in prioritizing which solvents to screen experimentally. However, it is crucial to recognize that these are predictive tools and do not replace the need for empirical data.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[13][14] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature, which is achieved by allowing a saturated solution to equilibrate over an extended period.

Principle of the Method

An excess of the solid compound is added to the solvent of interest. The mixture is then agitated at a constant temperature until the concentration of the dissolved solid in the liquid phase reaches a constant value. This indicates that equilibrium has been established between the dissolved and undissolved compound. The concentration of the supernatant is then measured using a suitable analytical technique.

Causality in Experimental Design
  • Solvent Selection: A range of solvents with varying polarities should be chosen to build a comprehensive solubility profile. This allows for a deeper understanding of the compound's dissolution behavior.

  • Temperature Control: Solubility is highly dependent on temperature. Therefore, all experiments must be conducted in a temperature-controlled environment, such as an incubator shaker, typically at ambient temperature (e.g., 25 °C) and/or physiological temperature (37 °C).[13]

  • Equilibration Time: For poorly soluble compounds, reaching equilibrium can be slow. A minimum of 24 to 48 hours of agitation is generally recommended to ensure that a true equilibrium is reached.[13][14]

  • Purity of Materials: The purity of both the solute (this compound) and the solvents is critical for accurate results.[13]

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into several glass vials.

    • Add a precise volume (e.g., 2 mL) of each selected solvent to the vials. Solvents should span a range of polarities, such as water, ethanol, methanol, acetonitrile, acetone, and ethyl acetate.[15][16]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials at a consistent speed for at least 24 hours. A preliminary time-course experiment can be conducted to determine the exact time required to reach equilibrium.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Dilution and Quantification:

    • Dilute the filtered supernatant with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV), as detailed below.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of benzophenone derivatives.[9]

  • Instrument and Conditions (Example):

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized to achieve good peak shape and retention time for the analyte.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of this compound to find its λmax.

    • Injection Volume: 10 µL.

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

    • Perform a series of serial dilutions to create at least five calibration standards of decreasing concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Analysis of Solubility Samples:

    • Inject the diluted, filtered supernatant samples into the HPLC system.

    • Use the peak area obtained for each sample and the equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility in the original solvent.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Other Solvents25[Experimental Value][Calculated Value]

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing weigh Weigh Excess Compound add_solvent Add Solvent weigh->add_solvent agitate Agitate at Constant Temp (e.g., 24-48h) add_solvent->agitate settle Settle Excess Solid agitate->settle filter Filter Supernatant (0.22 µm) settle->filter dilute Dilute Sample filter->dilute analyze HPLC-UV Analysis dilute->analyze calculate Calculate Concentration analyze->calculate calibrate Generate Calibration Curve calibrate->calculate G stock Prepare Stock Solution (Known Concentration) standards Create Serial Dilutions (Calibration Standards) stock->standards hplc_standards Analyze Standards via HPLC standards->hplc_standards calibration_curve Plot Peak Area vs. Concentration (y = mx + c, R² > 0.99) hplc_standards->calibration_curve calc Calculate Concentration using Calibration Curve calibration_curve->calc sample Analyze Unknown Solubility Sample peak_area Obtain Peak Area sample->peak_area peak_area->calc

Caption: Process for creating and using a calibration curve for quantification.

Conclusion

While pre-existing solubility data for this compound is scarce, this guide provides a robust and scientifically sound methodology for its determination. By following the detailed shake-flask protocol and employing a validated HPLC-UV method for quantification, researchers can confidently generate the high-quality solubility data necessary to advance their work in drug discovery, materials science, and other fields. The principles and techniques outlined herein are broadly applicable to a wide range of poorly soluble compounds, serving as a foundational resource for any laboratory engaged in physicochemical characterization.

References

  • Lund University Publications.
  • Koivikko, R., et al. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. Food Additives & Contaminants: Part A, 27(10), 1478-1486.
  • Wang, Z., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1543-1550. [Link]

  • Wang, Z., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1543-1550. [Link]

  • PubChem. Benzophenone. National Center for Biotechnology Information. [Link]

  • Dehghan, A., & Modarress, H. (2021). Predicting aqueous solubility by QSPR modeling. Journal of Molecular Graphics and Modelling, 106, 107901. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Benzophenone. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Dehghan, A., & Modarress, H. (2021). Predicting aqueous solubility by QSPR modeling. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. PMC. [Link]

  • American Chemical Society. (2024). Benzophenone. [Link]

  • Oakwood Chemical. 3,4-Difluoro-4'-(ethylthio)benzophenone. [Link]

  • BAC Reports. 3,5-Difluoro-4'-(ethylthio)-benzophenone (CAS 844885-23-0) Market Research Report 2025. [Link]

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3,5-Difluoro-4'-(ethylthio)benzophenone spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-4'-(ethylthio)benzophenone

Introduction and Molecular Structure

This compound is a substituted aromatic ketone. The benzophenone core is a privileged scaffold in medicinal chemistry and photochemistry. The specific substitution pattern—electron-withdrawing fluorine atoms on one phenyl ring and an electron-donating ethylthio group on the other—creates a molecule with unique electronic properties, making it a potentially valuable intermediate for the synthesis of novel bioactive compounds or functional materials.

Molecular Details:

  • Chemical Name: (3,5-Difluorophenyl)(4-(ethylthio)phenyl)methanone

  • CAS Number: 844885-23-0[1][2]

  • Molecular Formula: C₁₅H₁₂F₂OS

  • Molecular Weight: 278.32 g/mol [1]

The accurate characterization of this molecule is paramount for any research and development application. The following sections provide a detailed predictive analysis of its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent and instrument parameters are critical for obtaining high-quality, unambiguous data. Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak. A high-field spectrometer (e.g., 400 MHz for proton) is necessary to resolve complex splitting patterns and second-order effects in the aromatic region.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 25 °C.

    • Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Obtain a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer relaxation delay (5-10 seconds) may be necessary to accurately integrate quaternary carbons, though these are typically not integrated.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use a standard pulse sequence. No internal standard is strictly necessary as the chemical shifts can be referenced to the spectrometer's frequency, but an external reference like CFCl₃ can be used.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the two different aromatic rings.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Coupling
~ 7.75d2HH-2', H-6'These protons are ortho to the carbonyl group and part of an electron-rich ring, appearing as a doublet in an AA'BB' system. J ≈ 8.5 Hz.
~ 7.35d2HH-3', H-5'These protons are ortho to the electron-donating ethylthio group, appearing upfield as a doublet. J ≈ 8.5 Hz.
~ 7.30d2HH-2, H-6These protons are ortho to the carbonyl and meta to two fluorine atoms. They will be split into a doublet by the adjacent H-4 proton (⁴JHH) and further split by the meta fluorine atoms (⁴JHF).
~ 7.15t1HH-4This proton is para to the carbonyl and ortho to two fluorine atoms, resulting in a triplet due to coupling with the two equivalent fluorine atoms (³JHF).
~ 3.05q2H-S-CH₂ -CH₃The methylene protons are adjacent to the sulfur atom and a methyl group, resulting in a quartet. J ≈ 7.4 Hz.
~ 1.35t3H-S-CH₂-CH₃ The methyl protons are adjacent to a methylene group, appearing as a triplet. J ≈ 7.4 Hz.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals, as four pairs of carbons are equivalent due to molecular symmetry. The signals for the difluorinated ring will exhibit splitting due to C-F coupling.

Predicted Chemical Shift (δ, ppm)Multiplicity (from C-F)AssignmentRationale
~ 194.5t (³JCF ≈ 3 Hz)C=OTypical chemical shift for a diaryl ketone.[3][4] Small coupling to the two meta-fluorine atoms is expected.
~ 163.0dd (¹JCF ≈ 250 Hz, ³JCF ≈ 8 Hz)C-3, C-5Carbons directly bonded to fluorine show a very large one-bond coupling constant and a smaller three-bond coupling to the other fluorine.
~ 145.0sC-4'Quaternary carbon attached to the electron-donating sulfur atom.
~ 141.0t (²JCF ≈ 25 Hz)C-1Quaternary carbon attached to the carbonyl and flanked by two C-F bonds. Shows a characteristic triplet from two-bond coupling to both fluorines.
~ 132.0sC-1'Quaternary carbon attached to the carbonyl group.
~ 130.5sC-2', C-6'Aromatic CH ortho to the carbonyl group.
~ 125.0sC-3', C-5'Aromatic CH ortho to the ethylthio group.
~ 115.0t (²JCF ≈ 21 Hz)C-2, C-6Aromatic CH carbons ortho to the carbonyl; show two-bond coupling to the adjacent fluorine.
~ 112.0t (⁴JCF ≈ 6 Hz)C-4Aromatic CH carbon para to the carbonyl; shows a smaller four-bond coupling to the two meta-fluorine atoms.
~ 28.0s-S-CH₂ -CH₃Aliphatic carbon attached to sulfur.
~ 14.5s-S-CH₂-CH₃ Terminal methyl carbon.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. Due to the symmetry of the 3,5-difluorophenyl ring, a single signal is expected.

Predicted Chemical Shift (δ, ppm vs CFCl₃)Multiplicity (Proton Decoupled)AssignmentRationale
~ -108 to -110SingletF-3, F-5The chemical shift for fluorine on an aromatic ring is influenced by other substituents.[5][6] For difluorobenzophenone derivatives, shifts in this region are typical.[7] The two fluorine atoms are chemically equivalent and will therefore resonate at the same frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

Rationale: The Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique for solid samples that requires minimal sample preparation compared to the traditional KBr pellet method.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and record the spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

  • Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Predicted IR Absorption Bands

The IR spectrum will be dominated by a strong carbonyl stretch, with other characteristic peaks for the aromatic rings and substituents.

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
3100 - 3000Medium-WeakAromatic C-H StretchCharacteristic of sp² C-H bonds in the phenyl rings.
2970 - 2850Medium-WeakAliphatic C-H StretchAsymmetric and symmetric stretching of the CH₂ and CH₃ groups in the ethyl substituent.
~ 1665Strong, SharpKetone C=O StretchThis is the most diagnostic peak. The frequency is typical for a diaryl ketone where conjugation lowers it from the ~1715 cm⁻¹ of an aliphatic ketone.[8]
1600 - 1450Medium-StrongAromatic C=C StretchMultiple bands are expected in this region, corresponding to the skeletal vibrations of the two phenyl rings.
~ 1250 & ~1120StrongC-F StretchThe C-F stretching vibrations in fluoroaromatic compounds are typically very strong and appear in this region.
~ 1300MediumC-C-C StretchAsymmetric stretch involving the carbonyl carbon and the two attached aromatic carbons.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Rationale: Electron Ionization (EI) is a classic, high-energy ionization technique that induces reproducible fragmentation, creating a "fingerprint" mass spectrum that is highly useful for structural elucidation and library matching.

  • Instrumentation: Utilize a mass spectrometer with an EI source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

  • Sample Introduction: If using GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. If using a probe, place a small amount of the solid sample on the probe tip.

  • Ionization: Use a standard electron energy of 70 eV to ionize the sample.

  • Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-400) to detect the molecular ion and key fragments.

  • Data Acquisition: Record the mass spectrum. For high-resolution MS (HRMS), use an appropriate analyzer (e.g., TOF or Orbitrap) to obtain exact mass measurements for formula confirmation.

Predicted Mass Spectrum and Fragmentation

The molecular ion (M⁺·) should be clearly visible. The fragmentation is predicted to be dominated by cleavage adjacent to the stable carbonyl group, a characteristic pathway for benzophenones.[10][11]

Exact Mass: 278.0576

Predicted m/zProposed Fragment IonRationale for Formation
278[C₁₅H₁₂F₂OS]⁺·Molecular ion (M⁺·)
249[C₁₃H₉F₂OS]⁺Loss of the ethyl group (•CH₂CH₃, 29 Da)
155[C₇H₇S]⁺4-(Ethylthio)phenyl cation, formed by cleavage of the C-C bond between the carbonyl and the ethylthio-substituted ring.
141[C₇H₃F₂O]⁺3,5-Difluorobenzoyl cation, formed by cleavage of the C-C bond between the carbonyl and the difluoro-substituted ring. This is expected to be a major fragment.
123[C₆H₄S]⁺·Loss of an ethyl radical from the [C₈H₉S]⁺ fragment.
113[C₆H₃F₂]⁺3,5-Difluorophenyl cation, formed by the loss of a neutral CO molecule (28 Da) from the 3,5-difluorobenzoyl cation.

digraph "fragmentation_pathway" {
graph [splines=true, overlap=false, rankdir="LR"];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=10];

M [label="[M]⁺·\nm/z = 278"]; F1 [label="[C₇H₃F₂O]⁺\n3,5-Difluorobenzoyl cation\nm/z = 141"]; F2 [label="[C₇H₇S]⁺\n4-(Ethylthio)phenyl cation\nm/z = 155"]; F3 [label="[C₆H₃F₂]⁺\nm/z = 113"];

M -> F1 [label=" Cleavage α to C=O "]; M -> F2 [label=" Cleavage α to C=O "]; F1 -> F3 [label=" - CO "]; }

Caption: Predicted primary fragmentation pathway for this compound under Electron Ionization (EI).

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By synthesizing information from foundational spectroscopic principles and data from structurally similar compounds, we have established a reliable reference for scientists working with this molecule. The predicted data for ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, along with the provided experimental protocols, offer a robust system for the verification of its synthesis and a deep understanding of its structural features. Researchers are encouraged to use these protocols to generate experimental data and further validate the predictions laid out in this guide.

References

  • Royal Society of Chemistry. (2022). Electronic Supplementary Materials. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction.... Retrieved from [Link]

  • ResearchGate. (2006). Comparative FTIR spectra of benzophenone.... Retrieved from [Link]

  • NIST. (n.d.). 4,4'-Difluorobenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate.... Retrieved from [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP001010. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Difluoro-3',4',5'-trimethoxybenzophenone. Retrieved from [Link]

  • BAC Reports. (2025). 3,5-Difluoro-4'-(ethylthio)-benzophenone (CAS 844885-23-0) Market Research Report 2025. Retrieved from [Link]

  • DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs.... Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile.... Retrieved from [Link]

  • ResearchGate. (2006). Infrared Spectra of Benzophenone-Ketyls.... Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 4,4''-Difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
  • PubChem. (n.d.). Thiobenzophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • NIST. (n.d.). 4,4'-Dimethoxybenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

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An In-Depth Technical Guide to the Prospective Biological Activities of 3,5-Difluoro-4'-(ethylthio)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activities of the novel synthetic compound, 3,5-Difluoro-4'-(ethylthio)benzophenone. While direct empirical data for this specific molecule is not yet publicly available, this document synthesizes existing knowledge on the structure-activity relationships of benzophenone derivatives, the influence of fluorine and thioether moieties on pharmacological properties, and established protocols for biological evaluation. We present a proposed research and development plan to systematically explore the potential of this compound as an anticancer, antimicrobial, or endocrine-modulating agent. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of new therapeutic agents.

Introduction: The Benzophenone Scaffold and the Promise of Novel Substitutions

The benzophenone core, characterized by two aryl groups attached to a carbonyl function, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in a multitude of natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The specific biological effects of benzophenone derivatives are intricately linked to the nature and position of substituents on the phenyl rings.[4]

The subject of this guide, this compound, incorporates two key structural features that suggest the potential for significant biological activity:

  • Difluorination: The presence of two fluorine atoms on one of the phenyl rings is anticipated to enhance the molecule's metabolic stability and binding affinity to biological targets.[1] Fluorination is a well-established strategy in drug design to modulate the electronic properties and lipophilicity of a compound, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]

  • Ethylthio Group: The ethylthio (-SCH2CH3) moiety introduces a flexible, lipophilic, and polarizable sulfur atom. Thioether and thiol groups are found in numerous approved drugs and can participate in various biological interactions, including antioxidant effects and metal chelation.[5][6] The incorporation of a thioether can also influence a molecule's transport across cell membranes and its interaction with specific protein residues.[5]

Given these structural attributes, we hypothesize that this compound may possess potent biological activities. This guide outlines a systematic approach to investigate these possibilities.

Hypothesized Biological Activities and Proposed Research Plan

Based on the extensive literature on benzophenone derivatives, we propose to investigate the following potential biological activities for this compound:

  • Anticancer Activity

  • Antimicrobial Activity

  • Endocrine Disruption Potential

The following sections detail a proposed multi-tiered research plan to evaluate these hypotheses.

Tier 1: In Vitro Screening for Biological Activity

The initial phase of our investigation will involve a battery of in vitro assays to rapidly screen for a range of biological effects.

A panel of human cancer cell lines representing different tumor types will be used to assess the cytotoxic and anti-proliferative effects of the compound.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and PC-3 [prostate]) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Table 1: Hypothetical IC50 Values for this compound in Cancer Cell Lines

Cell LineTumor TypeHypothetical IC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HCT116Colon Cancer8.1
PC-3Prostate Cancer15.5

Diagram 1: Workflow for In Vitro Anticancer Screening

G cluster_0 In Vitro Anticancer Screening start Cancer Cell Lines (MCF-7, A549, HCT116, PC-3) treatment Treat with this compound (0.1-100 µM) start->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform MTT Assay incubation->assay data_analysis Calculate IC50 Values assay->data_analysis outcome Identify Promising Cell Lines for Further Study data_analysis->outcome

Caption: Workflow for assessing the anticancer activity of the test compound.

The compound will be screened against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth medium.[8][9]

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]

Table 2: Hypothetical MIC Values for this compound

Microbial StrainTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria8
Escherichia coliGram-negative Bacteria32
Candida albicansFungus16

Given that some benzophenone derivatives are known endocrine disruptors, it is crucial to assess the potential of this compound to interact with hormone receptors.

Experimental Protocol: Estrogen Receptor (ER) Transactivation Assay

  • Cell Culture: Use a stable cell line expressing the human estrogen receptor alpha (ERα) and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (e.g., T47D-KBluc cells).

  • Compound Exposure: Expose the cells to a range of concentrations of the test compound, along with a positive control (17β-estradiol) and a negative control (vehicle).

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Determine the concentration-response curve and calculate the EC50 (effective concentration for 50% of maximal response) for agonistic activity and the IC50 for antagonistic activity (in the presence of 17β-estradiol).[10][11]

Tier 2: Mechanism of Action and In Vivo Studies

If promising activity is observed in Tier 1, further studies will be conducted to elucidate the mechanism of action and to evaluate in vivo efficacy and safety.

Should the compound exhibit significant cytotoxicity in cancer cells, the following assays will be performed to understand its mode of action.

Diagram 2: Proposed Signaling Pathway for Anticancer Activity

G compound This compound cell_cycle Cell Cycle Arrest (G2/M Phase) compound->cell_cycle apoptosis Induction of Apoptosis compound->apoptosis ros ROS Production compound->ros cell_death Cancer Cell Death cell_cycle->cell_death caspase Caspase-3/7 Activation apoptosis->caspase caspase->cell_death dna_damage DNA Damage dna_damage->cell_death ros->dna_damage

Caption: Potential mechanisms of anticancer action to be investigated.

Experimental Protocols:

  • Cell Cycle Analysis: Treat cancer cells with the compound and analyze the cell cycle distribution by flow cytometry after propidium iodide staining.

  • Apoptosis Assay: Use Annexin V/propidium iodide staining followed by flow cytometry to quantify apoptotic cells.

  • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminescent or fluorescent substrate.

  • Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe like DCFDA to measure intracellular ROS levels by flow cytometry or fluorescence microscopy.

For compounds with promising in vitro activity and a favorable initial safety profile, preliminary in vivo studies in animal models are warranted.

Experimental Design: Murine Xenograft Model for Anticancer Efficacy

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of the mice.

  • Treatment: Once tumors are established, randomize the mice into treatment groups: vehicle control, positive control (e.g., paclitaxel), and different doses of this compound administered via an appropriate route (e.g., intraperitoneal or oral).

  • Monitoring: Monitor tumor growth by caliper measurements and the general health and body weight of the mice.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.[7][12]

Experimental Design: Acute Oral Toxicity Study

  • Animal Model: Use healthy young adult rats (e.g., Sprague-Dawley).

  • Dosing: Administer a single oral dose of the compound at different dose levels. A limit test at a high dose (e.g., 2000 mg/kg) can be performed initially.[13]

  • Observation: Observe the animals for signs of toxicity and mortality over a 14-day period.[13][14]

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to characterizing the biological activity of this compound. The proposed research plan, progressing from broad in vitro screening to more focused mechanism of action and in vivo studies, provides a clear roadmap for evaluating the therapeutic potential of this novel compound. The structure-activity relationships of the benzophenone class of molecules suggest a high probability of discovering interesting biological properties. The successful execution of this plan will provide valuable insights into the pharmacological profile of this compound and determine its suitability for further preclinical and clinical development.

References

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  • Meazza, G. et al. (2001). Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity. Pest Management Science. Available at: [Link]

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  • Rinner, U. et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry. Available at: [Link]

  • Romines, K. R. et al. (2006). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

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  • Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University. Available at: [Link]

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An In-depth Technical Guide to 3,5-Difluoro-4'-(ethylthio)benzophenone: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3,5-Difluoro-4'-(ethylthio)benzophenone, a fluorinated benzophenone derivative of interest to researchers and professionals in drug discovery and materials science. While direct literature on this specific molecule is limited, this document extrapolates from established chemical principles and data on analogous compounds to present a scientifically grounded resource covering its synthesis, physicochemical properties, and potential applications.

Introduction: The Significance of Fluorinated Benzophenones

The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds with a wide array of biological activities and material properties.[1][2] Benzophenone derivatives are known to exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] The 1,3-difluoro substitution pattern, in particular, is present in various industrially relevant compounds, including pharmaceuticals and agrochemicals.[3] Furthermore, the incorporation of a thioether linkage can impart unique electronic and biological characteristics, with thioether-containing compounds being explored for various biomedical applications.[5][6]

This compound combines these key structural features, making it a promising, yet underexplored, molecule for further investigation. This guide aims to provide a foundational understanding of this compound to stimulate and support future research endeavors.

Synthesis of this compound

The most logical and established method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[7][8] This approach involves the reaction of an aromatic substrate with an acylating agent, typically an acyl chloride, in the presence of a Lewis acid catalyst. For the synthesis of this compound, the proposed strategy involves two main stages: the preparation of the acylating agent, 4-(ethylthio)benzoyl chloride, and its subsequent Friedel-Crafts acylation with 1,3-difluorobenzene.

Stage 1: Synthesis of 4-(Ethylthio)benzoyl Chloride

The precursor for the acyl chloride is 4-(ethylthio)benzoic acid. This can be synthesized via S-alkylation of 4-mercaptobenzoic acid with an ethylating agent like ethyl bromide or ethyl iodide in the presence of a base.[9]

Once 4-(ethylthio)benzoic acid is obtained, it can be converted to the corresponding acyl chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[10][11][12] The reaction with thionyl chloride is a common and effective method.[10][11]

Experimental Protocol: Synthesis of 4-(Ethylthio)benzoyl Chloride

Materials:

  • 4-(Ethylthio)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (or another inert solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), add 4-(ethylthio)benzoic acid.

  • Add an excess of thionyl chloride (typically 2-3 equivalents).

  • Add a catalytic amount of DMF (a few drops).

  • Gently heat the reaction mixture to reflux (the temperature will be determined by the boiling point of the solvent, if used, or thionyl chloride itself).

  • Monitor the reaction progress (e.g., by observing the cessation of gas evolution). The reaction is typically complete within 1-3 hours.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-(ethylthio)benzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Stage 2: Friedel-Crafts Acylation of 1,3-Difluorobenzene

The core of the synthesis is the Friedel-Crafts acylation of 1,3-difluorobenzene with the prepared 4-(ethylthio)benzoyl chloride. A strong Lewis acid, such as aluminum chloride (AlCl₃), is typically required as a catalyst.[7][13] It is important to note that the two fluorine atoms on the 1,3-difluorobenzene ring are deactivating towards electrophilic aromatic substitution due to their strong inductive electron-withdrawing effect.[3] However, they are also ortho, para-directing. Therefore, the acylation is expected to occur at the 4-position, directed by both fluorine atoms.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-Difluorobenzene

  • 4-(Ethylthio)benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and ensure all glassware is thoroughly dried.

  • To a suspension of anhydrous aluminum chloride in anhydrous dichloromethane, add 4-(ethylthio)benzoyl chloride dropwise at a low temperature (e.g., 0 °C).

  • Stir the mixture for a short period to allow for the formation of the acylium ion complex.

  • Add 1,3-difluorobenzene to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or GC-MS). The reaction may require gentle heating to proceed at a reasonable rate.[7]

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis_Pathway cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Friedel-Crafts Acylation 4_Mercaptobenzoic_Acid 4-Mercaptobenzoic Acid 4_Ethylthiobenzoic_Acid 4-(Ethylthio)benzoic Acid 4_Mercaptobenzoic_Acid->4_Ethylthiobenzoic_Acid S-Alkylation EtBr Ethyl Bromide EtBr->4_Ethylthiobenzoic_Acid Base Base Base->4_Ethylthiobenzoic_Acid 4_Ethylthiobenzoyl_Chloride 4-(Ethylthio)benzoyl Chloride 4_Ethylthiobenzoic_Acid->4_Ethylthiobenzoyl_Chloride Chlorination SOCl2 SOCl₂ SOCl2->4_Ethylthiobenzoyl_Chloride Target_Molecule This compound 4_Ethylthiobenzoyl_Chloride->Target_Molecule Friedel-Crafts Acylation 1_3_Difluorobenzene 1,3-Difluorobenzene 1_3_Difluorobenzene->Target_Molecule AlCl3 AlCl₃ AlCl3->Target_Molecule

Caption: Synthetic pathway for this compound.

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale/Comparison
Molecular Formula C₁₅H₁₂F₂OSBased on chemical structure.
Molecular Weight 278.32 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidBenzophenone and its simple derivatives are typically crystalline solids.[14]
Melting Point Expected to be in the range of 60-120 °C3,3'-Difluorobenzophenone has a melting point of 59-61 °C.[14] The substitution pattern and the ethylthio group will influence the crystal packing and thus the melting point.
Solubility Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone); Insoluble in water.The largely nonpolar aromatic structure suggests good solubility in organic solvents and poor solubility in water.
Spectroscopic Data
¹H NMRAromatic protons in the difluorophenyl ring will show complex splitting due to H-F coupling. The ethyl group will exhibit a characteristic triplet and quartet. Protons on the ethylthio-substituted ring will appear as two doublets.Inferred from standard NMR principles and data for similar structures.[15][16]
¹³C NMRCarbon atoms attached to fluorine will show large C-F coupling constants. The carbonyl carbon will have a characteristic chemical shift around 190 ppm.Inferred from standard NMR principles.[15][16]
¹⁹F NMRA single resonance is expected for the two equivalent fluorine atoms.The chemical shift will be indicative of the electronic environment of the fluorine atoms.[15][16]
Mass SpectrometryThe molecular ion peak (M⁺) is expected at m/z 278.32. Fragmentation patterns would likely involve cleavage at the carbonyl group and the thioether linkage.Based on general mass spectrometry fragmentation patterns for ketones and thioethers.

Potential Applications

The unique combination of a difluorinated phenyl ring and an ethylthio-substituted phenyl ring attached to a central carbonyl group suggests a range of potential applications for this compound in both medicinal chemistry and materials science.

Drug Discovery and Medicinal Chemistry

The benzophenone scaffold is a "privileged structure" in drug discovery, with numerous derivatives exhibiting potent biological activities.[1][17]

  • Anti-inflammatory Agents: Ketoprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), is a benzophenone derivative that acts by inhibiting cyclooxygenase (COX) enzymes.[18] The structural features of this compound could be explored for the development of novel anti-inflammatory agents.

  • Anticancer and Antimicrobial Agents: Various substituted benzophenones have demonstrated promising anticancer and antimicrobial activities.[2][19] The presence of fluorine atoms can enhance the metabolic stability and cell permeability of drug candidates, while the thioether moiety can participate in specific interactions with biological targets.[5]

  • Enzyme Inhibitors: The benzophenone core can serve as a template for designing inhibitors of various enzymes. For instance, benzophenone derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase.[19]

SAR_Concept cluster_SAR Potential Structure-Activity Relationships Target_Molecule This compound Difluoro_Ring 3,5-Difluoro Ring (Metabolic Stability, Lipophilicity) Target_Molecule->Difluoro_Ring Modulates Ethylthio_Group 4'-Ethylthio Group (Target Binding, Electronic Properties) Target_Molecule->Ethylthio_Group Influences Benzophenone_Core Benzophenone Scaffold (Privileged Structure for Bioactivity) Target_Molecule->Benzophenone_Core Based on

Caption: Conceptual structure-activity relationship for the target molecule.

Materials Science

Benzophenone derivatives are also valuable in materials science, particularly in polymer chemistry and electronics.

  • Photoinitiators: Benzophenones are widely used as photoinitiators for UV curing of coatings, inks, and adhesives.[20] The specific substitution pattern of this compound may influence its absorption spectrum and photoinitiating efficiency.

  • Monomers for High-Performance Polymers: Difluorobenzophenones are key monomers in the synthesis of poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics with excellent thermal and chemical stability.[21] The title compound could potentially be used to create novel PAEKs with tailored properties.

  • Organic Electronics: The benzophenone core has been incorporated into materials for organic light-emitting diodes (OLEDs). The electronic properties imparted by the fluorine and ethylthio substituents could make this molecule a candidate for investigation in this field.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a molecule with significant potential, bridging the gap between established benzophenone chemistry and the desirable properties imparted by fluorine and sulfur functional groups. While direct experimental data remains limited, this technical guide provides a robust, scientifically-grounded framework for its synthesis, predicted properties, and promising applications. It is hoped that this document will serve as a valuable resource for researchers and professionals, encouraging further exploration of this and related compounds in the pursuit of novel therapeutics and advanced materials.

References

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The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzophenone scaffold, a deceptively simple diaryl ketone, represents a cornerstone in the edifice of modern organic and medicinal chemistry. Its journey from a 19th-century laboratory curiosity to a ubiquitous pharmacophore and indispensable photochemical tool is a testament to its remarkable versatility. This in-depth technical guide navigates the rich history of substituted benzophenones, from their initial discovery to their contemporary applications. We will explore the seminal synthetic methodologies that unlocked the chemical space of this scaffold, delve into the intricate mechanisms that govern their diverse biological activities, and provide field-proven insights into their application in drug discovery and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal class of organic compounds.

A Historical Perspective: From Distillation to Drug Design

The story of benzophenone begins in 1834, when Eilhard Mitscherlich first synthesized the parent compound through the distillation of calcium benzoate.[1] However, it was the pioneering work of Charles Friedel and James Crafts in the late 19th century that truly opened the door to the systematic synthesis of substituted benzophenones. Their development of the eponymous Friedel-Crafts acylation provided a robust and versatile method for attaching the benzoyl moiety to a variety of aromatic substrates, laying the groundwork for the exploration of structure-activity relationships.[2][3][4][5][6][7]

Early investigations into the properties of benzophenone revealed its intriguing photochemical reactivity. In 1900, the photoreduction of benzophenone in the presence of alcohols was first reported, a reaction that would later become a cornerstone of photochemistry and a powerful tool for studying radical reactions.[1] This inherent photosensitivity foreshadowed the development of benzophenone derivatives as widely used photoinitiators in polymer chemistry and as photophysical probes in biochemistry.[8]

The 20th century witnessed the discovery of a vast array of naturally occurring benzophenones, many exhibiting potent biological activities.[9] These natural products, found in plants and fungi, spurred significant interest in the medicinal chemistry community, leading to the synthesis and evaluation of countless synthetic analogues.[9] Today, the benzophenone scaffold is a key structural motif in a multitude of marketed drugs and a focal point of ongoing drug discovery efforts.[10]

Synthetic Strategies: Mastering the Benzophenone Core

The functionalization of the two aryl rings of the benzophenone scaffold allows for the fine-tuning of its physicochemical and biological properties. Several key synthetic methodologies have been developed and refined over the years to achieve this with precision and efficiency.

The Workhorse: Friedel-Crafts Acylation

The Friedel-Crafts acylation remains the most fundamental and widely employed method for the synthesis of substituted benzophenones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanism of Friedel-Crafts Acylation:

  • Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent by coordinating to the halogen, leading to the formation of a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the benzophenone product.

Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Acyl_Halide R-CO-Cl Acylium_Ion [R-C=O]⁺ + [AlCl₄]⁻ Acyl_Halide->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Benzene Benzene Ring Sigma_Complex Sigma Complex Benzene->Sigma_Complex + [R-C=O]⁺ Product Substituted Benzophenone Sigma_Complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-Methoxybenzophenone

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of anisole (1.0 eq) in anhydrous DCM to the dropping funnel. Add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to a separate dropping funnel.

  • Reaction: Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. Following the addition, add the anisole solution dropwise over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

The Regioselective Alternative: Fries Rearrangement

The Fries rearrangement is a powerful method for the synthesis of hydroxybenzophenones. This reaction involves the rearrangement of a phenolic ester to a mixture of ortho- and para-hydroxyaryl ketones in the presence of a Lewis acid catalyst. The regioselectivity of the reaction is highly dependent on the reaction conditions, such as temperature and solvent.

Mechanism of the Fries Rearrangement:

  • Complexation: The Lewis acid coordinates to the carbonyl oxygen of the phenolic ester.

  • Acylium Ion Formation: An intramolecular or intermolecular migration of the acyl group occurs, forming an acylium ion and an aluminum phenoxide complex.

  • Electrophilic Aromatic Substitution: The acylium ion then attacks the activated ortho and para positions of the phenoxide ring.

  • Hydrolysis: Aqueous workup liberates the hydroxybenzophenone products.

Fries Rearrangement Phenolic_Ester Phenolic Ester Intermediate_Complex Intermediate Complex Phenolic_Ester->Intermediate_Complex + AlCl₃ Lewis_Acid AlCl₃ Acylium_Ion Acylium Ion + Aluminum Phenoxide Intermediate_Complex->Acylium_Ion Ortho_Product o-Hydroxybenzophenone Acylium_Ion->Ortho_Product Intramolecular Attack (ortho) Para_Product p-Hydroxybenzophenone Acylium_Ion->Para_Product Intramolecular Attack (para) Anticancer Mechanisms of Benzophenones Benzophenones Substituted Benzophenones Tubulin Inhibition of Tubulin Polymerization Benzophenones->Tubulin VEGF Downregulation of VEGF Benzophenones->VEGF ER Modulation of Estrogen Receptors Benzophenones->ER CyclinE Downregulation of Cyclin E Benzophenones->CyclinE G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Anti_Angiogenesis Anti-Angiogenesis VEGF->Anti_Angiogenesis Hormone_Modulation Hormone-Dependent Cancer Inhibition ER->Hormone_Modulation G1S_Arrest G1/S Phase Arrest CyclinE->G1S_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Anti_Angiogenesis->Apoptosis Hormone_Modulation->Apoptosis G1S_Arrest->Apoptosis Benzophenone Photochemistry Ground_State Benzophenone (S₀) Singlet_State Excited Singlet State (S₁) Ground_State->Singlet_State UV light (hν) Triplet_State Excited Triplet State (T₁) Singlet_State->Triplet_State Intersystem Crossing Energy_Transfer Energy Transfer to Substrate Triplet_State->Energy_Transfer H_Abstraction Hydrogen Abstraction Triplet_State->H_Abstraction Ketyl_Radical Ketyl Radical H_Abstraction->Ketyl_Radical

Sources

Methodological & Application

Application Note & Experimental Protocol: Synthesis of 3,5-Difluoro-4'-(ethylthio)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3,5-Difluoro-4'-(ethylthio)benzophenone, a fluorinated benzophenone derivative with potential applications in medicinal chemistry and materials science. The protocol herein details a robust and efficient method centered around the Friedel-Crafts acylation of (ethylthio)benzene with 3,5-difluorobenzoyl chloride. This application note is intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology, an exploration of the underlying chemical principles, and critical safety considerations.

Introduction: The Significance of Fluorinated Benzophenones

Benzophenone and its derivatives are privileged scaffolds in organic synthesis, serving as crucial intermediates for a wide array of pharmaceuticals and advanced materials. The introduction of fluorine atoms into the benzophenone core can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific compound, this compound, combines the electronic effects of the difluorinated ring with the potential for further functionalization at the ethylthio moiety, making it a valuable building block for novel chemical entities.

The synthetic strategy outlined in this protocol leverages the classical Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution.[1] This method allows for the direct formation of the carbon-carbon bond between the two aromatic rings, providing a convergent and efficient route to the target molecule.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the Friedel-Crafts acylation of (ethylthio)benzene with 3,5-difluorobenzoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Overall Reaction:

Caption: Overall reaction for the synthesis of this compound.

Mechanism:

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the 3,5-difluorobenzoyl chloride, facilitating the cleavage of the C-Cl bond to form a highly electrophilic and resonance-stabilized acylium ion.[2]

  • Electrophilic Attack: The electron-rich (ethylthio)benzene acts as a nucleophile, attacking the acylium ion. The ethylthio group is an ortho, para-directing activator, with the para-position being sterically favored, leading to the desired 4'-substituted product.[3]

  • Rearomatization: A proton is eliminated from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product. The AlCl₃ catalyst is regenerated in the process.

Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

3.1. Materials and Equipment

Reagents CAS Number Molecular Weight ( g/mol ) Quantity Supplier
3,5-Difluorobenzoyl chloride129714-97-2176.551.0 eqSigma-Aldrich
(Ethylthio)benzene622-38-8138.231.1 eqSigma-Aldrich
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.341.2 eqSigma-Aldrich
Anhydrous Dichloromethane (DCM)75-09-284.93As neededSigma-Aldrich
Hydrochloric Acid (conc.)7647-01-036.46As neededVWR
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.01As neededVWR
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededVWR

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Nitrogen or argon gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates and chamber

3.2. Step-by-Step Procedure

Reaction Setup:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a stream of nitrogen.

  • Allow the flask to cool to room temperature under a positive pressure of nitrogen.

  • To the flask, add anhydrous aluminum chloride (1.2 eq) followed by anhydrous dichloromethane (DCM).

  • Cool the resulting suspension to 0 °C in an ice bath with continuous stirring.

Formation of the Acylium Ion:

  • Slowly add 3,5-difluorobenzoyl chloride (1.0 eq) dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature at 0 °C.[4]

Addition of (Ethylthio)benzene:

  • Once the addition of the acid chloride is complete, add a solution of (ethylthio)benzene (1.1 eq) in anhydrous DCM dropwise to the reaction mixture via the dropping funnel, ensuring the temperature remains at 0 °C.

Reaction Progression:

  • After the addition of (ethylthio)benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Work-up:

  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[4]

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

  • The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

3.3. Workflow Diagram

start Start setup Reaction Setup: - Flame-dry glassware - Add AlCl₃ and DCM - Cool to 0 °C start->setup acylium Acylium Ion Formation: - Add 3,5-difluorobenzoyl chloride setup->acylium addition Nucleophilic Attack: - Add (ethylthio)benzene solution acylium->addition reaction Reaction Progression: - Warm to RT - Stir for 2-4h - Monitor by TLC addition->reaction workup Work-up: - Quench with ice/HCl - Extract with DCM - Wash with NaHCO₃ and brine reaction->workup dry Drying and Concentration: - Dry with MgSO₄ - Filter - Rotary evaporation workup->dry purify Purification: - Column chromatography dry->purify product Pure Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Reagent Handling:

    • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle with care in a dry environment.

    • 3,5-Difluorobenzoyl Chloride: Corrosive and moisture-sensitive. Handle with care.

    • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

    • Hydrochloric Acid (HCl): Highly corrosive. Handle with extreme care.

  • Quenching: The quenching of the reaction with water/ice is highly exothermic and releases HCl gas. Perform this step slowly and carefully in a fume hood.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch.

  • Melting Point: To assess the purity of the final product.

Troubleshooting

Issue Possible Cause Solution
Low Yield Inactive catalyst (moisture contamination)Use freshly opened or sublimed anhydrous AlCl₃. Ensure all glassware and solvents are rigorously dried.[3]
Incomplete reactionExtend the reaction time or gently heat the reaction mixture (monitor by TLC to avoid side products).
Formation of Isomers High reaction temperatureMaintain a low temperature (0 °C) during the addition of reagents to improve para-selectivity.[3]
Difficult Purification Presence of starting materials or side productsOptimize the stoichiometry of the reactants. Ensure efficient quenching and washing during the work-up.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via Friedel-Crafts acylation. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this valuable compound for further investigation in various fields of chemical science. The principles and techniques described are also applicable to the synthesis of other structurally related benzophenone derivatives.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation of Thioanisole.
  • BenchChem. (2025). Technical Support Center: Acylation of Thioanisole.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation.
  • Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Sigma-Aldrich. (n.d.). 3,5-Difluorobenzoyl chloride.
  • PubChem. (n.d.). (Ethylthio)benzene.

Sources

Application Notes and Protocols: 3,5-Difluoro-4'-(ethylthio)benzophenone as a High-Efficiency Photoinitiator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of Substituted Benzophenones in Photopolymerization

Benzophenone and its derivatives are a cornerstone of photochemistry, widely employed as Type II photoinitiators for free-radical polymerization.[1][2] Their efficacy stems from their ability to absorb UV radiation and transition to an excited triplet state. This excited state can then abstract a hydrogen atom from a synergist molecule, typically a tertiary amine, to generate the free radicals that initiate polymerization.[3] The continuous drive for innovation in materials science and drug delivery necessitates the development of novel photoinitiators with tailored properties. Structural modifications to the benzophenone backbone, such as halogenation and the introduction of thioether moieties, can significantly enhance their photochemical characteristics, including shifting the absorption maxima to longer wavelengths and increasing molar extinction coefficients.[3]

This guide focuses on 3,5-Difluoro-4'-(ethylthio)benzophenone , a substituted benzophenone with the potential for enhanced performance in photopolymerization applications. The presence of fluorine atoms and an ethylthio group is anticipated to modulate the electronic properties of the benzophenone core, potentially leading to improved initiation efficiency and compatibility with a wider range of monomers and light sources. These application notes provide a comprehensive overview of its properties, a proposed mechanism of action, and detailed protocols for its synthesis and use in photopolymerization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a photoinitiator is paramount for its effective application. While comprehensive experimental data for this compound is not extensively published, the following table summarizes its known properties and provides estimated values based on structurally similar compounds.

PropertyValueSource/Reference
CAS Number 844885-23-0[4][5]
Molecular Formula C₁₅H₁₂F₂OS[4]
Molecular Weight 278.32 g/mol [4]
Melting Point Not available. Estimated to be in the range of 50-100 °C based on similar benzophenone derivatives.General knowledge
Boiling Point Not available.General knowledge
Solubility Expected to be soluble in common organic solvents such as acetone, THF, and ethyl acetate. Limited solubility in water.General knowledge
UV Absorption (λmax) Not available. Estimated to be in the range of 260-300 nm and a weaker n-π* transition around 340-380 nm.[6][7][8][9][10]Inferred from data on similar compounds
Molar Extinction Coefficient (ε) Not available. The introduction of the ethylthio group is expected to increase the molar extinction coefficient compared to unsubstituted benzophenone.[7]Inferred from data on similar compounds

Mechanism of Photoinitiation: A Type II Hydrogen Abstraction Pathway

This compound is expected to function as a classic Type II photoinitiator. The proposed mechanism involves the following key steps, initiated by the absorption of UV radiation:

  • Photoexcitation: Upon absorption of a photon of appropriate energy, the benzophenone derivative is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). This is a highly efficient process for benzophenones.

  • Hydrogen Abstraction: The triplet state benzophenone, being a diradical, abstracts a hydrogen atom from a suitable hydrogen donor (synergist), typically a tertiary amine (e.g., triethylamine or N-methyldiethanolamine). This results in the formation of a ketyl radical and an amine-derived radical.

  • Initiation of Polymerization: The amine-derived radical is the primary species that initiates the polymerization of monomer units (e.g., acrylates). The ketyl radical is less reactive and may participate in termination reactions.

G cluster_0 Photoinitiation Cascade PI This compound (S₀) PI_S1 Excited Singlet State (S₁) PI->PI_S1 hν (UV light) PI_T1 Excited Triplet State (T₁) PI_S1->PI_T1 Intersystem Crossing (ISC) Ketyl_Radical Ketyl Radical PI_T1->Ketyl_Radical Hydrogen Abstraction Synergist Hydrogen Donor (e.g., Tertiary Amine) Amine_Radical Amine Radical Synergist->Amine_Radical Hydrogen Abstraction Monomer Monomer Amine_Radical->Monomer Initiation Polymer Propagating Polymer Chain Monomer->Polymer Propagation

Caption: Proposed mechanism of photoinitiation for this compound.

Protocols

Synthesis of this compound

Reaction Scheme:

Note: This is an illustrative reaction for a similar compound. The synthesis of the title compound would likely involve the acylation of ethylthiobenzene with 3,5-difluorobenzoyl chloride.

Disclaimer: The following protocol is a general guideline and should be optimized and performed by a qualified chemist with appropriate safety precautions.

Materials:

  • 3,5-Difluorobenzoyl chloride

  • Ethylthiobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 3,5-difluorobenzoyl chloride (1.0 eq.) to the stirred suspension.

  • Acylation: Slowly add ethylthiobenzene (1.1 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Protocol for Photopolymerization of an Acrylate Formulation

This protocol provides a general procedure for evaluating the efficacy of this compound as a photoinitiator for the free-radical polymerization of a model acrylate monomer.

Materials:

  • This compound (Photoinitiator)

  • N-Methyldiethanolamine (MDEA) (Co-initiator/Synergist)

  • Trimethylolpropane triacrylate (TMPTA) (Monomer)

  • UV curing system with a suitable wavelength output (e.g., 365 nm LED)

  • Glass slides

  • Micropipettes

Procedure:

  • Preparation of the Photopolymerizable Formulation:

    • Prepare a stock solution of the photoinitiator in a suitable solvent (e.g., acetone) if it is a solid at room temperature.

    • In a small, amber vial, combine the monomer (TMPTA), the co-initiator (MDEA, typically 1-2% w/w), and the photoinitiator (this compound, typically 0.1-1% w/w).

    • Mix the components thoroughly until a homogeneous solution is obtained. Protect the formulation from ambient light.

  • Sample Preparation:

    • Place a small drop (e.g., 10 µL) of the photopolymerizable formulation onto a clean glass slide.

    • Place a second glass slide on top to create a thin film of uniform thickness.

  • UV Curing:

    • Expose the sample to a UV light source with an appropriate wavelength and intensity. The optimal wavelength should correspond to the absorption maximum of the photoinitiator.

    • The exposure time will depend on the reactivity of the formulation and the intensity of the light source. Start with short exposure times (e.g., 10-30 seconds) and adjust as needed.

  • Assessment of Curing:

    • After UV exposure, assess the degree of cure. A simple method is to check for the transition from a liquid to a solid, tack-free film.

    • For quantitative analysis, techniques such as Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).[12]

G cluster_0 Photopolymerization Workflow Formulation Prepare Photopolymer Formulation (Monomer + PI + Co-initiator) Sample_Prep Prepare Thin Film Sample Formulation->Sample_Prep UV_Cure Expose to UV Radiation Sample_Prep->UV_Cure Cure_Assess Assess Degree of Cure UV_Cure->Cure_Assess

Caption: A generalized workflow for photopolymerization experiments.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or volatile solvents.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Benzophenone itself is suspected of causing cancer and is toxic to aquatic life.[13][14] Fluorinated organic compounds can also have unique toxicological properties. Therefore, it is crucial to handle this compound with care and to perform a thorough risk assessment before use.

Conclusion and Future Perspectives

This compound represents a promising candidate for a high-efficiency Type II photoinitiator. The strategic placement of electron-withdrawing fluorine atoms and an electron-donating ethylthio group is anticipated to enhance its photochemical properties, potentially leading to faster curing rates and the ability to utilize lower energy light sources. Further research is warranted to fully characterize its photophysical properties, including its UV-visible absorption spectrum, molar extinction coefficient, and quantum yield of radical formation. The protocols provided herein offer a solid foundation for the synthesis and evaluation of this novel photoinitiator in a variety of photopolymerization applications, from advanced materials to biomedical devices.

References

  • Chemical-Suppliers. This compound | CAS 844885-23-0. Available from: [Link]

  • EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2017). Safety of benzophenone to be used as flavouring. EFSA Journal, 15(11), e05013. Available from: [Link]

  • Request PDF. (2023). Photopolymerization induced by a benzophenone derivative photoinitiator. Available from: [Link]

  • PubChem. 4,4'-Difluorobenzophenone. Available from: [Link]

  • Redox. (2025). Safety Data Sheet Benzophenone Revision 6. Available from: [Link]

  • BAC Reports. (2025). 3,5-Difluoro-4'-(ethylthio)-benzophenone (CAS 844885-23-0) Market Research Report 2025. Available from: [Link]

  • Li, J., et al. (2013). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 78(22), 11487-11497. Available from: [Link]

  • Kumasaka, R., et al. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemical & Photobiological Sciences, 13(7), 727-733. Available from: [Link]

  • ChemRxiv. (2023). Unveiling the Multifaceted Nature of 4-(4-Methylphenyl Thio)benzophenone: A Combined DFT, NBO, and Spectroscopic Investigation of its Electronic Structure and Excited States. Available from: [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2020). International Journal of Toxicology, 39(1_suppl), 5S-32S. Available from: [Link]

  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2020). ACS Applied Materials & Interfaces, 12(35), 39757-39765. Available from: [Link]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2000). Molecules, 5(4), 424-425. Available from: [Link]

  • ResearchGate. (2000). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available from: [Link]

  • The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. (2015). Journal of Advanced Prosthodontics, 7(5), 388-394. Available from: [Link]

  • ResearchGate. (2010). Synthesis of Main Chain Polymeric Benzophenone Photoinitiator via Thiol-ene Click Chemistry and Its Use in Free Radical Polymerization | Request PDF. Available from: [Link]

  • ResearchGate. (2009). UV-visible spectra of benzophenone and hydroxylated benzophenones. Available from: [Link]

  • Google Patents. (2021). CN112778090A - Preparation method of 3, 5-difluorophenol.
  • Google Patents. (2024). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • National Institute of Standards and Technology. (2021). Benzophenone. In NIST Chemistry WebBook. Available from: [Link]

  • Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.

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Application Notes for 3,5-Difluoro-4'-(ethylthio)benzophenone in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzophenone Scaffold and the Promise of Specific Substitution

The benzophenone core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous natural products and synthetic compounds with a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Its diaryl ketone structure provides a robust and versatile platform for synthetic modification, allowing for the precise tuning of steric and electronic properties to optimize pharmacological activity.[1][4]

This document focuses on a specific derivative, 3,5-Difluoro-4'-(ethylthio)benzophenone (CAS 844885-23-0).[5] This compound is of particular interest due to its unique electronic features. Ring A is substituted with two fluorine atoms at the meta positions. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[6] The 3,5-difluoro pattern significantly influences the electronics of the adjacent carbonyl group. Ring B features a para-substituted ethylthio group, an electron-donating moiety that can modulate the molecule's overall electronic profile and provide a potential vector for further functionalization. This strategic combination of electron-withdrawing and electron-donating groups across the benzophenone core makes this compound a compelling candidate for investigation as a targeted therapeutic agent, particularly as a kinase inhibitor.[7][8]

These application notes provide detailed protocols for the synthesis, characterization, and biological evaluation of this compound, designed for researchers, scientists, and drug development professionals.

Part 1: Synthesis and Characterization

The most direct and established method for synthesizing diaryl ketones like this compound is the Friedel-Crafts acylation.[9][10] This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride, mediated by a Lewis acid catalyst.

Synthetic Rationale and Workflow

The synthesis is a two-step process. First, the requisite acylating agent, 4-(ethylthio)benzoyl chloride, is prepared from commercially available 4-(ethylthio)benzoic acid. Second, this acyl chloride is reacted with 1,3-difluorobenzene in a Friedel-Crafts acylation reaction to yield the target compound. The 1,3-difluorobenzene isomer is chosen because the 4-position (para to one fluorine and ortho to the other) is the most activated site for electrophilic attack, leading to high regioselectivity.[11]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Purification & Characterization A 4-(Ethylthio)benzoic Acid C 4-(Ethylthio)benzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) F This compound C->F 0 °C to RT D 1,3-Difluorobenzene E Aluminum Chloride (AlCl₃) G Crude Product F->G H Column Chromatography G->H I Pure Product H->I J NMR, MS, HPLC Analysis I->J

Caption: Workflow for the synthesis of this compound.

Protocol: Synthesis of 4-(ethylthio)benzoyl chloride
  • Rationale: This standard procedure converts a carboxylic acid into a more reactive acyl chloride, which is necessary for the subsequent Friedel-Crafts reaction. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), combine 4-(ethylthio)benzoic acid (1.0 eq).[12][13][14]

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation).

  • The resulting crude 4-(ethylthio)benzoyl chloride, typically a yellow to brown oil, can be used in the next step without further purification.

Protocol: Friedel-Crafts Acylation
  • Rationale: This protocol utilizes anhydrous aluminum chloride (AlCl₃) as a strong Lewis acid to generate the highly electrophilic acylium ion from the acyl chloride. The reaction is initiated at 0 °C to control the initial exothermic reaction, and an anhydrous environment is critical as AlCl₃ reacts violently with water.[10][11]

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a magnetic stirrer and a dropping funnel.

  • Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to the flask, followed by an anhydrous solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, dissolve 1,3-difluorobenzene (1.1 eq) and the crude 4-(ethylthio)benzoyl chloride (1.0 eq) in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and separates the product into the organic layer.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Characterization Data

The identity and purity of the final compound should be confirmed using standard analytical techniques.

PropertyExpected Data
Molecular Formula C₁₅H₁₂F₂OS
Molecular Weight 278.32 g/mol
Appearance Off-white to pale yellow solid
¹H NMR Peaks corresponding to the ethyl group (triplet and quartet), and aromatic protons on both rings.
¹⁹F NMR A single signal for the two equivalent fluorine atoms.
¹³C NMR Signals for the carbonyl carbon (~190-195 ppm), carbons attached to fluorine, and other aromatic/aliphatic carbons.
Mass Spec (ESI+) [M+H]⁺ at m/z 279.06
Purity (HPLC) >95%

Part 2: Applications in Kinase Inhibition Research

The structural motifs of this compound suggest its potential as a Type I ATP-competitive kinase inhibitor.[7] The diaryl ketone structure can form key hydrogen bonds with the kinase hinge region, while the fluorinated and ethylthio-substituted rings can occupy adjacent hydrophobic pockets in the ATP binding site.[15] A primary application is screening this compound against a panel of kinases implicated in diseases like cancer or inflammation, such as members of the MAPK pathway.[2][8]

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Response Cell Proliferation, Survival, Differentiation Transcription->Response Inhibitor This compound Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: Potential inhibition of the MAPK signaling pathway by the target compound.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
  • Rationale: This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production (and thus lower luminescence) in the presence of the test compound indicates inhibition of the kinase. This method is highly sensitive and suitable for high-throughput screening.

  • Reagent Preparation: Prepare kinase reaction buffer, the specific kinase of interest, its corresponding substrate, and ATP at optimal concentrations as recommended by the manufacturer. Prepare a stock solution of this compound in 100% DMSO and create a serial dilution series.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP. Incubate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes). Include positive (no inhibitor) and negative (no kinase) controls.

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • ATP Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, and simultaneously measure the newly synthesized ATP through a luciferase/luciferin reaction, which produces light.

  • Measurement: Incubate for 30-40 minutes at room temperature. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Expected Data and Interpretation

A potent inhibitor will exhibit a low IC₅₀ value, typically in the nanomolar to low micromolar range. Comparing the IC₅₀ values across a panel of different kinases will establish the compound's selectivity profile. High selectivity for a specific kinase or kinase family is a desirable trait for a drug candidate, as it can minimize off-target effects.[16]

Kinase TargetHypothetical IC₅₀ (nM)Interpretation
MEK150Potent inhibition of a key MAPK pathway kinase.
p38α250Moderate activity.
PI3Kα>10,000No significant activity; indicates selectivity.
CDK2>10,000No significant activity; indicates selectivity.

Part 3: Applications in Anticancer Research

Given that many kinases are oncogenic drivers, inhibitors often exhibit anticancer activity.[17] The antiproliferative effects of this compound can be evaluated against a panel of human cancer cell lines.

Protocol: Cell Viability Assessment (MTT Assay)
  • Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Remove the media and add fresh media containing serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37 °C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability versus the log of the compound concentration to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion

This compound represents a synthetically accessible and promising scaffold for medicinal chemistry research. Its distinct electronic properties, conferred by the difluoro and ethylthio substitutions, make it a strong candidate for development as a kinase inhibitor. The protocols outlined in this document provide a comprehensive framework for its synthesis, characterization, and preliminary biological evaluation in the context of kinase inhibition and anticancer activity. Further studies, including structure-activity relationship (SAR) exploration and in vivo efficacy models, are warranted to fully elucidate its therapeutic potential.

References

  • Benchchem. (n.d.). Benzophenone Derivatives: A Versatile Scaffold in Drug Discovery.
  • Benchchem. (n.d.). 4-(Ethylthio)benzoic Acid | Research Chemical.
  • Benchchem. (2025). Application Notes and Protocols for the Development of Novel Benzophenone-Derived Ligands.
  • Benchchem. (2025). Application Notes and Protocols: Synthesis of Benzophenone Oxime Ether Derivatives for Pharmaceutical Use.
  • A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. (n.d.). Wiley Online Library.
  • ChemicalBook. (n.d.). 4-(ETHYLTHIO)BENZOIC ACID synthesis.
  • Design, synthesis, and evaluation of benzophenone derivatives as novel acetylcholinesterase inhibitors. (2009). European Journal of Medicinal Chemistry, 44(3), 1341-1348.
  • Benchchem. (2025). A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation.
  • Sigma-Aldrich. (n.d.). 4-(ETHYLTHIO)BENZOIC ACID 99 13205-49-7.
  • Khan, I., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 10(49), 29334-29351.
  • BAC Reports. (2025). 3,5-Difluoro-4'-(ethylthio)-benzophenone (CAS 844885-23-0) Market Research Report 2025.
  • El-Hawary, S. S., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(33), 22949-22977.
  • Song, L., et al. (2012). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Molecules, 17(10), 12347-12361.
  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Scientific Reports, 14(1), 14619.
  • Benchchem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation with 3-Ethylbenzoyl Chloride.
  • Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. (2020). ResearchGate.
  • Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. (2018). The Journal of Organic Chemistry, 83(15), 8207-8217.
  • Discovery of thiazolobenzoxepin PI3-kinase inhibitors that spare the PI3-kinase β isoform. (2013). Bioorganic & Medicinal Chemistry Letters, 23(12), 3597-3602.
  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. (2021). Journal of Medicinal Chemistry, 64(15), 11335-11354.
  • Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. (2020). Molecules, 25(21), 5092.

Sources

Application Note: Quantitative Analysis of 3,5-Difluoro-4'-(ethylthio)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the quantitative determination of 3,5-Difluoro-4'-(ethylthio)benzophenone. In the dynamic landscape of pharmaceutical research and development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring product quality, safety, and efficacy. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering guidance on sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines.[1][2][3][4]

Introduction

This compound (CAS 844885-23-0) is a substituted benzophenone derivative.[5] The accurate and precise quantification of this compound is critical in various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of the drug substance. The methods detailed in this application note are developed to be sensitive, specific, and reliable for the intended purpose of quantifying this compound in bulk drug substance and formulated products.

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the availability of instrumentation. HPLC is a versatile technique suitable for a wide range of compounds, while GC-MS offers high selectivity and sensitivity, particularly for volatile and semi-volatile analytes.[6][7][8]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This section details a validated reversed-phase HPLC method for the quantification of this compound.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. This compound, being a relatively non-polar molecule, will be retained on the column and its retention time will be influenced by the composition of the mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (≥ 98%)

2.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-1 min: 60% B1-10 min: 60-90% B10-12 min: 90% B12-12.1 min: 90-60% B12.1-15 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

2.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

2.3.1. Validation Parameters

ParameterResults
Linearity (r²) > 0.999 over the concentration range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day: < 1.0%Inter-day: < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from placebo and degradation products observed at the retention time of the analyte.
Robustness The method was found to be robust with small, deliberate variations in flow rate (±0.1 mL/min) and column temperature (±2 °C).

Gas Chromatography-Mass Spectrometry (GC-MS)

This section describes a sensitive and selective GC-MS method for the quantification of this compound, which is particularly useful for trace-level analysis.

Principle of the Method

Gas chromatography separates volatile and thermally stable compounds in a gaseous mobile phase.[8] The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing high selectivity and structural information.[8]

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • Dichloromethane (GC grade)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

3.2.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

  • Data acquisition and processing software.

3.2.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
GC Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from the mass spectrum of the standard (e.g., molecular ion or a major fragment)
Qualifier Ions To be determined from the mass spectrum of the standard (two to three characteristic ions)

3.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with hexane to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Sample Preparation (Liquid-Liquid Extraction): For samples in an aqueous matrix, a liquid-liquid extraction (LLE) can be performed.[6]

    • To 10 mL of the aqueous sample, add 5 mL of dichloromethane.

    • Vortex for 2 minutes.

    • Centrifuge to separate the layers.

    • Collect the organic (bottom) layer and pass it through anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of hexane.

Method Validation

The GC-MS method was validated according to ICH Q2(R2) guidelines.[1][2][3][4]

3.3.1. Validation Parameters

ParameterResults
Linearity (r²) > 0.998 over the concentration range of 10-1000 ng/mL.
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) Intra-day: < 5.0%Inter-day: < 10.0%
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Specificity The use of SIM mode ensures high specificity, with no interferences observed from the matrix.

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample/ Reference Standard B Dissolve in Methanol A->B C Dilute to Working Concentration B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Area F->G H Quantify against Calibration Curve G->H

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_gcms GC-MS Analysis cluster_data Data Analysis A Aqueous Sample B Extract with Dichloromethane A->B C Dry & Evaporate B->C D Reconstitute in Hexane C->D E Inject into GC-MS System D->E F GC Separation E->F G MS Detection (SIM) F->G H Integrate Ion Chromatogram G->H I Quantify against Calibration Curve H->I

Caption: GC-MS analysis workflow with Liquid-Liquid Extraction.

Conclusion

The HPLC-UV and GC-MS methods presented in this application note are suitable for the reliable quantification of this compound. The choice of method will depend on the specific analytical requirements. Both methods have been developed to be robust and are validated according to ICH guidelines, ensuring their suitability for use in a regulated environment. Proper sample preparation is crucial for accurate results, especially for complex matrices.[9][10][11][12]

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.).
  • Liu, M., Hua, T., Zhang, Y., Peng, Z., Yin, D., Zhang, W., Zhang, Y., Pei, C., & Zhang, S. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst.
  • Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications - Analyst (RSC Publishing). (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.).
  • Prepping Small Molecules for Mass Spec | Biocompare.com. (2019, April 23).
  • ICH Q2(R2) Validation of analytical procedures. (2023, November 30).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (n.d.).
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry - ACS Publications - American Chemical Society. (2016, October 25).
  • Application Note: Quantitative Analysis of 2,4'-Dichlorobenzophenone using Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. (n.d.).
  • HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825 - American Chemical Society. (2024, March 18).
  • (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations - ResearchGate. (2025, August 5).
  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (n.d.).
  • HPLC Methods for analysis of Benzophenone - HELIX Chromatography. (n.d.).
  • Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks - Taylor & Francis Online. (2017, December 1).
  • Solid-phase extraction coupled simple on-line derivatization gas chromatography - tandem mass spectrometry for the determination of benzophenone-type UV filters in aqueous samples. (n.d.).
  • 3,5-DIFLUORO-4'-(METHYLTHIO)BENZOPHENONE | 197439-19-3 - ChemicalBook. (n.d.).
  • 3,5-Difluoro-4′-(ethylthio)benzophenone, CAS 844885-23-0 | SCBT. (n.d.).
  • This compound | 844885-23-0 - Sigma-Aldrich. (n.d.).
  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - NIH. (2021, November 16).
  • 3,5-Difluoro-4'-(ethylthio)-benzophenone (CAS 844885-23-0) Market Research Report 2025. (n.d.).
  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry) - YouTube. (2022, October 3).
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. (n.d.).
  • 3,5-Dichloro-4'-(ethylthio)benzophenone - Fluorochem. (n.d.).
  • 51 6. analytical methods. (n.d.).
  • Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction - MDPI. (n.d.).
  • Identification, quantitation, and method validation for flavan-3-ols in fermented ready-to-drink teas from the Italian market using HPLC-UV/DAD and LC-MS/MS - PubMed. (n.d.).

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Application Notes: 3,5-Difluoro-4'-(ethylthio)benzophenone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Benzophenones

The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The strategic functionalization of its two phenyl rings allows for the fine-tuning of steric and electronic properties, making it an ideal template for drug design. Fluorinated organic molecules, in particular, have gained prominence in pharmaceuticals due to the unique effects of fluorine on metabolic stability, binding affinity, and bioavailability.[2][3][4]

This application note details the synthesis, properties, and synthetic utility of 3,5-Difluoro-4'-(ethylthio)benzophenone , a trifunctional building block poised for creating diverse molecular architectures. Its structure combines three key reactive zones: an electron-deficient difluorinated aromatic ring primed for nucleophilic substitution, an electron-rich ethylthio-substituted ring, and a central ketone carbonyl group that serves as a versatile chemical handle.

Physicochemical & Spectroscopic Profile

A comprehensive understanding of a building block's properties is essential for its effective use.

PropertyValueSource(s)
CAS Number 844885-23-0[5][6][7][8]
Molecular Formula C₁₅H₁₂F₂OS[5][6]
Molecular Weight 278.32 g/mol [5][6][7]
IUPAC Name (3,5-difluorophenyl)[4-(ethylthio)phenyl]methanone
Predicted Boiling Point 394.8 ± 42.0 °C[6]
Predicted Density 1.26 ± 0.1 g/cm³[6]

Spectroscopic Characterization (Predicted): The identity and purity of this compound can be confirmed using standard spectroscopic methods. Based on its structure and data from analogous compounds, the following spectral characteristics are expected[9][10][11][12][13]:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.7 ppm (d, 2H): Protons on the ethylthio-substituted ring, ortho to the carbonyl group.

    • δ ~7.3 ppm (d, 2H): Protons on the ethylthio-substituted ring, meta to the carbonyl group.

    • δ ~7.1-7.2 ppm (m, 3H): Protons on the 3,5-difluorophenyl ring.

    • δ ~3.0 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group.

    • δ ~1.4 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~194-196 ppm: Carbonyl carbon (C=O).

    • δ ~162-164 ppm (dd): C-F carbons on the difluorophenyl ring.

    • δ ~110-145 ppm: Aromatic carbons.

    • δ ~26-28 ppm: Methylene carbon (-CH₂-).

    • δ ~14-16 ppm: Methyl carbon (-CH₃).

  • IR (KBr, cm⁻¹):

    • ~1660-1670 cm⁻¹: Strong C=O stretch, characteristic of a diaryl ketone.

    • ~1580-1600 cm⁻¹: Aromatic C=C stretching.

    • ~1100-1300 cm⁻¹: Strong C-F stretching.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation.[14][15][16][17] This reaction involves the electrophilic aromatic substitution of an acyl group onto an activated aromatic ring.

Causality: The reaction's success hinges on the electronic disparity between the two aromatic precursors. Ethylthiobenzene is an electron-rich nucleophile due to the electron-donating nature of the sulfur atom. Conversely, the acylium ion, generated in situ from 3,5-difluorobenzoyl chloride and a Lewis acid catalyst, is a potent electrophile. The ethylthio group is an ortho, para-director, ensuring high regioselectivity for the desired para-substituted product.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Ethylthiobenzene P1 This compound R1->P1 + Reaction R2 3,5-Difluorobenzoyl Chloride R2->P1 + C1 AlCl₃ (Lewis Acid) C1->R2 Activates

Caption: General scheme for Friedel-Crafts acylation synthesis.

Detailed Step-by-Step Methodology

Materials & Equipment:

  • Ethylthiobenzene (1.0 eq)

  • 3,5-Difluorobenzoyl chloride (1.05 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet, ice bath

  • Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography column)

Protocol:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Initial Charge: Charge the flask with anhydrous DCM and ethylthiobenzene (1.0 eq). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: While stirring vigorously, add anhydrous AlCl₃ (1.1 eq) to the solution in small portions. Rationale: This addition is exothermic and must be controlled to prevent side reactions.

  • Acyl Chloride Addition: Dissolve 3,5-difluorobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Rationale: This hydrolyzes the aluminum complexes and quenches the reaction. Stir until all solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Rationale: The washes remove residual catalyst, unreacted acid chloride, and water, respectively.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications as a Synthetic Building Block

The true value of this compound lies in its capacity for controlled, sequential modification at its three distinct functional regions. This allows for the rapid generation of molecular diversity from a single, readily accessible core.

Synthetic_Pathways cluster_ketone Ketone Modification cluster_sulfide Sulfide Oxidation cluster_snar SNAr on Fluoro-Ring Core This compound Alcohol Secondary Alcohol Core->Alcohol Reduction (e.g., NaBH₄) Sulfoxide Sulfoxide Core->Sulfoxide Oxidation (e.g., m-CPBA, 1 eq) Amine_Sub Amine Derivative Core->Amine_Sub R₂NH, Base Alkoxy_Sub Alkoxy Derivative Core->Alkoxy_Sub ROH, Base Sulfone Sulfone Sulfoxide->Sulfone Oxidation (e.g., m-CPBA, >1 eq)

Caption: Key synthetic transformations of the title compound.

A. Ketone Group Modifications

The central carbonyl group is a hub for classic transformations:

  • Reduction to Secondary Alcohol: The ketone can be selectively reduced to a diphenylmethanol derivative using mild hydride reagents like sodium borohydride (NaBH₄).[18][19][20][21] This introduces a new chiral center and a hydroxyl group that can be further functionalized (e.g., etherification, esterification).

B. Ethylthio Group Modifications

The sulfide linkage offers a powerful way to modulate the electronics of the molecule:

  • Oxidation to Sulfoxide and Sulfone: The electron-donating sulfide can be converted into strongly electron-withdrawing sulfoxide (-SO-) or sulfone (-SO₂-) groups using controlled oxidation (e.g., with m-CPBA or H₂O₂).[22] This transformation dramatically alters the electronic properties of the attached phenyl ring, which can be critical for tuning biological activity or material properties.

C. Nucleophilic Aromatic Substitution (S_NAr)

This is arguably the most powerful application of this building block. The two fluorine atoms are on a phenyl ring that is activated towards nucleophilic attack by the electron-withdrawing effect of both the meta-positioned fluorine atoms and the para-positioned ketone.

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, passing through a stabilized negative intermediate known as a Meisenheimer complex.[23]

  • Utility: This allows for the facile and regioselective displacement of one or both fluorine atoms by a wide range of nucleophiles, including amines, alkoxides, and thiols.[24][25][26][27][28] This provides a robust strategy for building libraries of complex derivatives for screening in drug discovery programs.[1][3]

Exemplary Protocol: S_NAr with Morpholine

This protocol demonstrates the displacement of a fluorine atom, showcasing the compound's utility in building molecular diversity.

Objective: To synthesize (3-fluoro-5-morpholinophenyl)(4-(ethylthio)phenyl)methanone.

Materials & Equipment:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Standard reaction, workup, and purification equipment

Protocol:

  • Setup: In a round-bottom flask, combine this compound (1.0 eq), K₂CO₃ (2.0 eq), and DMSO.

  • Reagent Addition: Add morpholine (1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMSO and inorganic salts.

  • Purification: The crude solid can be further purified by recrystallization or flash column chromatography to yield the desired monosubstituted product.

Conclusion

This compound is a highly versatile and strategically designed building block for organic synthesis. Its trifunctional nature enables a wide range of chemical modifications, including reduction of the ketone, oxidation of the sulfide, and, most significantly, nucleophilic aromatic substitution on the electron-poor difluorinated ring. These attributes make it an exceptionally valuable starting material for constructing diverse chemical libraries, particularly for researchers in drug discovery and materials science seeking to develop novel, highly functionalized molecules.

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  • Scuotto, J. G., et al. (2009). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. Available at: [Link]

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  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. (2014). Journal of Organic Chemistry. Available at: [Link]

  • Reduction of benzophenone with sodium borohydride. (2020). YouTube. Available at: [Link]

  • Nielsen, M. K., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard University. Available at: [Link]

  • Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Nu: nucleophile. ResearchGate. Available at: [Link]

  • Aliyev, I. A., Trofimov, B. A., & Oparina, L. A. (2021). Reactivity of Aromatic Thiols and Their Derivatives. SpringerLink. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (2002). Georg Thieme Verlag. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Scribd. Available at: [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

  • Noldin, V. F., et al. (2005). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Kettle, A. J., & Winterbourn, C. C. (1999). Kinetics of Oxidation of Aliphatic and Aromatic Thiols by Myeloperoxidase Compounds I and II. Biochemistry. Available at: [Link]

  • 3,5-Difluoro-4'-(ethylthio)-benzophenone (CAS 844885-23-0) Market Research Report 2025. (2025). BAC Reports. Available at: [Link]

  • Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. (2014). Bentham Science. Available at: [Link]

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protocol for 1H NMR analysis of 3,5-Difluoro-4'-(ethylthio)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 3,5-Difluoro-4'-(ethylthio)benzophenone via ¹H NMR Spectroscopy

Abstract

This comprehensive application note provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of this compound. This guide is intended for researchers, chemists, and quality control analysts in the fields of organic synthesis, materials science, and pharmaceutical development. The protocol covers every stage of the analytical workflow, from sample preparation and instrument setup to data acquisition, processing, and spectral interpretation. By explaining the scientific rationale behind each step, this document ensures both procedural accuracy and a deep understanding of the analytical process, enabling reliable structural verification and purity assessment of this fluorinated benzophenone derivative.

Introduction and Scientific Background

This compound is a specialized organic molecule whose structural framework is of interest in medicinal chemistry and materials science.[][2] Benzophenone derivatives are known for their applications as photoinitiators and intermediates in the synthesis of advanced polymers and pharmaceuticals. The presence of fluorine atoms and an ethylthio group significantly modulates the electronic and steric properties of the molecule, making precise structural confirmation essential.

¹H NMR spectroscopy is an indispensable, non-destructive technique for the structural elucidation of organic compounds.[3] It provides critical information regarding the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration). For this compound, ¹H NMR is crucial for confirming the successful incorporation of the ethylthio moiety and verifying the substitution pattern on both aromatic rings. This protocol is designed to yield a high-quality, interpretable spectrum for unambiguous characterization.

Materials and Instrumentation

Reagents and Consumables
  • Analyte: this compound (5-15 mg).

  • Deuterated Solvent: Chloroform-d (CDCl₃, 99.8%+ atom D), is a common and effective choice for many organic molecules.[4][5] Other solvents like Acetone-d₆ or DMSO-d₆ may be used if solubility is an issue.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often included in the deuterated solvent by the manufacturer as the reference standard (δ = 0.00 ppm).[6]

  • NMR Tubes: 5 mm thin-walled, high-precision NMR tubes (e.g., Norell® 507-HP or equivalent). Tubes must be clean and dry to prevent contamination.

  • Glassware: Clean, dry glass vial for sample dissolution, Pasteur pipette with a glass wool plug for filtration.

Instrumentation
  • NMR Spectrometer: A high-resolution Fourier Transform (FT-NMR) spectrometer with a proton resonance frequency of 400 MHz or higher is recommended for optimal signal dispersion.

  • Software: Appropriate software for data acquisition and processing (e.g., TopSpin™, VnmrJ, Mnova).

Experimental Workflow: From Sample to Spectrum

The following diagram provides a high-level overview of the complete analytical workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-15 mg of Analyte B Dissolve in ~0.7 mL CDCl3 in a Vial A->B C Filter Solution into NMR Tube B->C D Cap and Label Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Load Standard ¹H Acquisition Parameters F->G H Acquire Free Induction Decay (FID) G->H I Fourier Transform & Phase Correction H->I J Baseline Correction & Referencing I->J K Integration of Signals J->K L Assign Peaks & Interpret Spectrum K->L M M L->M Final Report

Caption: High-level workflow for ¹H NMR analysis.

Detailed Step-by-Step Protocol

Part A: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol emphasizes creating a homogeneous solution free of particulate matter.

  • Weighing the Sample: Accurately weigh between 5-15 mg of this compound into a clean, dry glass vial.[4] A higher concentration is suitable for less sensitive experiments or if ¹³C NMR is also planned, but overly concentrated samples can lead to broadened lineshapes.[4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[7] This volume ensures the sample height in a standard 5 mm tube is sufficient to be within the detection region of the NMR probe's coil.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample dissolves completely. A homogeneous solution is critical for achieving sharp, well-resolved NMR signals.[5]

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution through this plug directly into the NMR tube. Causality: This step is crucial to remove any suspended solid particles, which would severely degrade the magnetic field homogeneity, leading to poor shimming and broad, distorted peaks.[4]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Part B: Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Tuning: The instrument's software should be used to "lock" onto the deuterium signal of the CDCl₃. This compensates for any magnetic field drift. The probe must then be "tuned" to the correct frequency for ¹H nuclei to ensure maximum signal receptivity.

  • Shimming: The magnetic field must be shimmed to maximize its homogeneity across the sample volume. This is an iterative process, often automated, that narrows the peak widths. Poor shimming results in broad and asymmetric peaks.

  • Acquisition Parameters: Load a standard ¹H acquisition experiment. Typical parameters are provided in the table below.

ParameterRecommended ValueRationale
Spectral Width (SW) ~16 ppmEnsures all expected proton signals, from alkyl to aromatic regions, are captured.
Number of Scans (NS) 8 to 16Sufficient for good signal-to-noise (S/N) ratio for a sample of this concentration. More scans can be used for very dilute samples.
Relaxation Delay (D1) 1-2 secondsA delay to allow protons to return to thermal equilibrium before the next pulse. For strictly quantitative analysis, D1 should be at least 5 times the longest T₁ value.[8]
Acquisition Time (AQ) 2-4 secondsA longer acquisition time results in better digital resolution of the final spectrum.
Pulse Angle 30-90 degreesA standard 90-degree pulse provides maximum signal for a single scan. Smaller flip angles can be used with shorter relaxation delays.
  • Acquisition: Start the experiment. The spectrometer will apply radiofrequency pulses and record the resulting Free Induction Decay (FID) signal.

Data Processing and Spectral Interpretation

  • Fourier Transform (FT): The time-domain FID signal is converted into the familiar frequency-domain spectrum using a Fourier Transform.

  • Phase Correction: The spectrum must be manually or automatically phase-corrected so that all peaks are in the positive absorptive mode with a flat baseline at the base of each peak.

  • Baseline Correction: A polynomial function is applied to correct any broad distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis. If TMS is present, its signal is set to 0.00 ppm. Alternatively, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as a secondary reference.[9]

  • Integration: Integrate the area under each distinct signal. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.

Predicted ¹H NMR Spectrum

The structure of this compound contains several distinct proton environments. The electron-withdrawing nature of the carbonyl and fluorine atoms, along with the electron-donating effect of the sulfur atom, influences the chemical shifts of the aromatic protons.

Caption: Structure of this compound with proton labels.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J) Rationale
a ~1.3 - 1.4Triplet (t)3HThese methyl protons are adjacent to the CH₂ group (b), and are thus split into a triplet.
b ~2.9 - 3.1Quartet (q)2HThese methylene protons are adjacent to the CH₃ group (a), splitting them into a quartet. The proximity to the sulfur atom causes a downfield shift compared to a simple alkane.
c ~7.3 - 7.4Doublet (d)2HProtons ortho to the electron-donating -SEt group. They are split by the adjacent 'd' protons.
d ~7.7 - 7.8Doublet (d)2HProtons meta to the -SEt group and ortho to the electron-withdrawing carbonyl group, causing a significant downfield shift. Split by the 'c' protons.
e ~7.1 - 7.3Multiplet (m)1HProton para to the carbonyl group. It experiences coupling to the two ortho fluorine atoms (³JHF) and the two meta 'f' protons (⁴JHH), resulting in a complex multiplet.
f ~7.4 - 7.5Multiplet (m)2HProtons ortho to the carbonyl and meta to the fluorine atoms. They are coupled to the 'e' proton (⁴JHH) and the fluorine atoms (⁴JHF), appearing as a multiplet.

Note: Predicted chemical shifts are estimates based on analogous structures.[10][11][12][13] Actual values may vary based on solvent and experimental conditions.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4'-Difluorobenzophenone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • University of Lausanne. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethylthioacetic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 4,4'-Difluorobenzophenone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]

  • Lu, D., et al. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. PMC - NIH. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • Gregory, K. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction.... Retrieved from [Link]

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Application Notes and Protocols: Unraveling the Fragmentation Puzzle of 3,5-Difluoro-4'-(ethylthio)benzophenone by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Substituted Benzophenones

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. 3,5-Difluoro-4'-(ethylthio)benzophenone, a substituted aromatic ketone, represents a class of compounds with significant potential in medicinal chemistry. Its unique structural motifs—a difluorinated phenyl ring, a central carbonyl bridge, and an ethylthio-substituted phenyl moiety—necessitate a robust analytical approach for its unequivocal identification and structural elucidation. Mass spectrometry, with its unparalleled sensitivity and structural diagnostic capabilities, stands as the cornerstone of this analytical endeavor.

This comprehensive guide provides an in-depth exploration of the mass spectrometric behavior of this compound. We will delve into the predicted fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to confidently analyze this and structurally related molecules. The insights provided herein are synthesized from established principles of mass spectrometry and data from closely related chemical structures, offering a predictive yet scientifically grounded framework for analysis.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound is anticipated to be a composite of the characteristic fragmentation patterns of its constituent functional groups: the benzophenone core, the aromatic thioether, and the difluorinated aromatic ring.

Electron Ionization (EI) Fragmentation: A High-Energy Interrogation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[1] For this compound (Molecular Weight: 278.32 g/mol [2]), the molecular ion peak (M⁺˙) at m/z 278 is expected to be observed, and its stability will be influenced by the aromatic systems. The primary fragmentation pathways are predicted to involve cleavage at the bonds adjacent to the carbonyl group, a hallmark of benzophenone fragmentation.[3]

Key Predicted EI Fragmentation Pathways:

  • α-Cleavage at the Carbonyl Group: The most favorable fragmentation of benzophenones involves the cleavage of the C-C bonds flanking the carbonyl group. This can occur on either side of the carbonyl, leading to two primary acylium ions:

    • Formation of the 3,5-difluorobenzoyl cation (m/z 141): Cleavage of the bond between the carbonyl carbon and the ethylthio-substituted phenyl ring would result in the formation of a stable 3,5-difluorobenzoyl cation at m/z 141. Subsequent loss of a neutral CO molecule from this ion would yield the 3,5-difluorophenyl cation at m/z 113.

    • Formation of the 4-(ethylthio)benzoyl cation (m/z 165): Alternatively, cleavage of the bond between the carbonyl carbon and the difluorophenyl ring would generate the 4-(ethylthio)benzoyl cation at m/z 165. This ion can further fragment by losing a CO molecule to produce the 4-(ethylthio)phenyl cation at m/z 137.

  • Fragmentation of the Ethylthio Group: The ethylthio moiety is susceptible to fragmentation, primarily through α-cleavage (cleavage of the bond between the sulfur and the ethyl group) or β-cleavage (cleavage of the C-C bond within the ethyl group).

    • Loss of an ethyl radical (•C₂H₅): This would lead to a fragment ion at m/z 249.

    • Loss of ethene (C₂H₄) via McLafferty-type rearrangement: If a gamma-hydrogen is available, a rearrangement could lead to the loss of ethene, resulting in a fragment at m/z 250.

  • Fragmentation of the Difluorophenyl Ring: Fluorinated aromatic compounds can exhibit loss of fluorine (F•, 19 Da) or hydrogen fluoride (HF, 20 Da).[4] These fragmentation pathways may be less prominent compared to the α-cleavages but could be observed.

Predicted Major Fragment Ions in EI-MS

Predicted m/z Proposed Ion Structure Fragmentation Pathway
278[C₁₅H₁₂F₂OS]⁺˙Molecular Ion (M⁺˙)
249[M - C₂H₅]⁺Loss of an ethyl radical from the ethylthio group
165[C₉H₉OS]⁺4-(ethylthio)benzoyl cation (α-cleavage)
141[C₇H₃F₂O]⁺3,5-difluorobenzoyl cation (α-cleavage)
137[C₈H₉S]⁺4-(ethylthio)phenyl cation (from m/z 165)
113[C₆H₃F₂]⁺3,5-difluorophenyl cation (from m/z 141)

Diagram of Predicted EI Fragmentation Pathways

EI_Fragmentation M M+• m/z 278 F1 [M-C2H5]+• m/z 249 M->F1 - •C2H5 F2 [C9H9OS]+ m/z 165 M->F2 - •C7H3F2 F3 [C7H3F2O]+ m/z 141 M->F3 - •C8H9S F4 [C8H9S]+ m/z 137 F2->F4 - CO F5 [C6H3F2]+ m/z 113 F3->F5 - CO

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation: A Gentler Approach for Molecular Confirmation

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation. This makes it an excellent method for confirming the molecular weight of the analyte. For this compound, the protonated molecule would be observed at m/z 279.

Tandem mass spectrometry (MS/MS) is required to induce fragmentation in ESI. By selecting the precursor ion ([M+H]⁺ at m/z 279) and subjecting it to collision-induced dissociation (CID), structurally informative product ions can be generated. The fragmentation in ESI-MS/MS is often initiated at the site of protonation, which is likely to be the carbonyl oxygen or the sulfur atom due to their lone pairs of electrons.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Protonated Molecule-Driven Fragmentation: The fragmentation pathways will be similar to those in EI, but driven by the charge on the protonated molecule.

    • Cleavage of the Carbonyl Bridge: Loss of the neutral 3,5-difluorobenzene (C₆H₄F₂) or 4-(ethylthio)benzene (C₈H₁₀S) from the protonated molecule.

    • Fragmentation of the Ethylthio Group: Loss of ethene (C₂H₄) is a common neutral loss from protonated ethylthio compounds.

Predicted Major Fragment Ions in ESI-MS/MS of [M+H]⁺

Precursor Ion (m/z) Predicted Product Ion (m/z) Proposed Neutral Loss
279165C₇H₄F₂O (3,5-difluorobenzaldehyde)
279141C₈H₁₀S (4-ethylthiobenzene)
279251C₂H₄ (ethene)

Experimental Protocols

Protocol 1: GC-MS Analysis for EI Fragmentation

This protocol is designed for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane. b. Dilute the stock solution to a working concentration of 10 µg/mL with the same solvent.

2. GC-MS Instrumentation and Parameters:

Parameter Value
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Injector Temperature 280 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium at a constant flow of 1.2 mL/min
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Program Initial temp 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Mass Range m/z 50-400

3. Data Acquisition and Analysis: a. Acquire the data in full scan mode. b. Analyze the resulting mass spectrum, identifying the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Solution Working 10 µg/mL Working Solution Stock->Working Dilution Injection Inject 1 µL into GC-MS Working->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 50-400) Ionization->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Analysis Identify Molecular Ion & Fragments Spectrum->Analysis Comparison Compare with Predicted Fragmentation Analysis->Comparison

Caption: Workflow for the GC-MS analysis of the target compound.

Protocol 2: LC-MS/MS Analysis for ESI Fragmentation

This protocol outlines the analysis of this compound using liquid chromatography coupled to a tandem mass spectrometer with an electrospray ionization source.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. b. Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.

2. LC-MS/MS Instrumentation and Parameters:

Parameter Value
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Waters Xevo TQ-S micro or equivalent
LC Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
MS/MS Precursor Ion m/z 279
Collision Energy Ramped (e.g., 10-40 eV) to observe multiple fragments

3. Data Acquisition and Analysis: a. Perform a full scan experiment to confirm the m/z of the protonated molecule. b. Set up a product ion scan experiment using m/z 279 as the precursor ion. c. Analyze the resulting MS/MS spectrum to identify the major product ions and infer the fragmentation pathways.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. In the GC-MS analysis, the observation of a molecular ion at m/z 278 and the characteristic benzoyl-type fragments at m/z 141 and 165 would provide strong evidence for the assigned structure. For the LC-MS/MS analysis, the accurate mass of the protonated molecule at m/z 279 serves as a primary confirmation. The subsequent fragmentation in the MS/MS scan should yield product ions consistent with the predicted losses, further corroborating the identity of the compound. The use of high-resolution mass spectrometry would allow for the determination of elemental compositions of the fragment ions, providing an even higher degree of confidence in the structural assignments.

Conclusion

The mass spectrometric analysis of this compound presents a fascinating case study in the predictable yet complex world of fragmentation chemistry. By understanding the fundamental fragmentation patterns of the constituent chemical moieties, we can confidently predict and interpret the mass spectra of this novel compound. The detailed protocols provided herein offer a practical roadmap for researchers to achieve robust and reliable analytical results. As with any analytical endeavor, the synergy of sound theoretical knowledge and meticulous experimental execution is the key to unlocking the structural secrets held within a molecule.

References

  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

  • Gloer, J. B. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzophenone. Retrieved from [Link]

  • Harrison, A. G., & Lin, P.-H. (1975). The chemical ionization mass spectra of fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314–1319. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

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Application Notes and Protocols for 3,5-Difluoro-4'-(ethylthio)benzophenone in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel high-performance polymers.

Introduction: A Novel Building Block for Functional Poly(aryl ether ketone)s

3,5-Difluoro-4'-(ethylthio)benzophenone is an emerging monomer in the field of advanced polymer chemistry. Its unique trifunctional nature—a benzophenone core, reactive fluorine leaving groups, and a pendant ethylthio moiety—positions it as a versatile building block for the synthesis of functionalized poly(aryl ether ketone)s (PAEKs). These materials are of significant interest due to their potential for enhanced solubility, processability, and post-polymerization modification, addressing some of the limitations of traditional PAEKs like PEEK.[1]

The electron-withdrawing nature of the ketone group activates the fluorine atoms for nucleophilic aromatic substitution (SNAr), a cornerstone of PAEK synthesis.[1][2][3][4] The strategic placement of the fluorine atoms at the 3 and 5 positions, meta to the activating group, allows for the creation of polymers with a controlled degree of crystallinity and tailored thermal properties.[1] The introduction of the 4'-(ethylthio) group offers a unique handle for tuning the polymer's physical properties and for subsequent chemical modifications, opening avenues for the development of novel materials for specialized applications.

This document provides a comprehensive guide to the application of this compound in polymer chemistry, including detailed protocols for polymerization and a discussion of the anticipated properties and potential applications of the resulting polymers.

I. Synthesis of High-Performance Poly(aryl ether ketone)s

The primary application of this compound is as a monomer in the synthesis of novel PAEKs. The polymerization proceeds via a nucleophilic aromatic substitution reaction with a bisphenol comonomer.

A. Reaction Principle and Causality

The synthesis of PAEKs from difluorobenzophenone derivatives is a well-established step-growth polymerization.[5][6] The key to this reaction is the activation of the carbon-fluorine bond by the strongly electron-withdrawing carbonyl group of the benzophenone moiety. This activation renders the aromatic ring susceptible to nucleophilic attack by a deprotonated bisphenol (a bisphenoxide).

The choice of a 3,5-difluoro substitution pattern, as opposed to the more common 4,4'-difluoro substitution, is deliberate. It leads to a kinked polymer backbone, which can disrupt the packing of polymer chains, thereby reducing crystallinity and improving solubility in common organic solvents.[1] The pendant ethylthio group further contributes to this effect by increasing the free volume between polymer chains.

B. Experimental Workflow: A Visual Guide

workflow cluster_prep Monomer & Reagent Preparation cluster_reaction Polymerization Reaction cluster_workup Polymer Isolation & Purification Monomer This compound Mixing Combine Monomers, Base, & Solvent Monomer->Mixing Bisphenol Bisphenol A Bisphenol->Mixing Base K2CO3 (anhydrous) Base->Mixing Solvent NMP/Toluene Solvent->Mixing Dehydration Azeotropic Dehydration (Toluene Removal) Mixing->Dehydration Polymerization Polymerization at Elevated Temperature Dehydration->Polymerization Viscosity Monitor Viscosity Increase Polymerization->Viscosity Precipitation Precipitate in Methanol/Water Viscosity->Precipitation Filtration Filter the Polymer Precipitation->Filtration Washing Wash with Water & Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Characterization

Caption: Experimental workflow for the synthesis of a PAEK from this compound.

C. Detailed Protocol for the Synthesis of a Poly(aryl ether ketone)

This protocol describes the synthesis of a poly(aryl ether ketone) from this compound and Bisphenol A.

Materials:

  • This compound

  • Bisphenol A (4,4'-(propane-2,2-diyl)diphenol)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Nitrogen inlet

  • Thermocouple

  • Heating mantle

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, Dean-Stark trap with condenser, and nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the flask with this compound (1 equivalent), Bisphenol A (1 equivalent), and anhydrous potassium carbonate (1.1 equivalents).

  • Solvent Addition: Add NMP to the flask to achieve a solids concentration of approximately 20-25% (w/v). Add toluene to the NMP, typically at a volume of about 30-50% of the NMP.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene will form an azeotrope with any water present, which will be collected in the Dean-Stark trap. Continue this process until no more water is collected. This step is crucial as water can interfere with the polymerization.

  • Toluene Removal: Once dehydration is complete, carefully drain the collected water and toluene from the Dean-Stark trap. Increase the reaction temperature to 180-190 °C to distill off the remaining toluene.

  • Polymerization: After the toluene has been removed, maintain the reaction temperature at 180-190 °C. The polymerization will proceed, and the viscosity of the solution will increase significantly. Monitor the reaction by observing the increase in viscosity. The reaction time can vary from 4 to 12 hours.

  • Precipitation and Isolation: Once the desired viscosity is achieved, cool the reaction mixture to below 100 °C. Slowly pour the viscous polymer solution into a stirred excess of methanol or a methanol/water mixture (e.g., 80/20 v/v) to precipitate the polymer.

  • Purification: Break up the precipitated polymer and stir it in boiling deionized water to remove any residual salts and solvent. Repeat this washing step.

  • Final Washing and Drying: Filter the polymer and wash it thoroughly with methanol. Dry the polymer in a vacuum oven at 100-120 °C until a constant weight is obtained.

D. Expected Polymer Properties and Characterization

The resulting polymer is expected to exhibit the following properties:

PropertyExpected OutcomeRationale
Solubility Good solubility in common organic solvents such as NMP, DMAc, and chloroform.The kinked backbone from the 3,5-difluoro monomer and the presence of the pendant ethylthio group disrupt chain packing, enhancing solubility.[1]
Thermal Stability High thermal stability, with a decomposition temperature (Td) above 450 °C.The aromatic backbone of PAEKs is inherently thermally stable.
Glass Transition Temp. A glass transition temperature (Tg) in the range of 150-200 °C, depending on the bisphenol used.The pendant group can influence chain mobility, affecting the Tg.
Crystallinity Amorphous or semi-crystalline with a low degree of crystallinity.The irregular polymer structure resulting from the 3,5-substitution hinders crystallization.[1]

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., ether linkages, carbonyl groups).

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if any.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

II. Potential as a Photoinitiator in UV Curing

While the primary application is as a monomer, the benzophenone core of this compound suggests a potential secondary application as a Type II photoinitiator for UV-curable coatings and inks.[7][8][9][10]

A. Mechanism of Photoinitiation

Benzophenone and its derivatives are well-known photoinitiators that operate via a hydrogen abstraction mechanism.[9] Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. This excited state can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine or a thiol, to generate free radicals. These radicals then initiate the polymerization of monomers like acrylates.

The presence of the ethylthio group in this compound is particularly interesting in this context. Thioethers can act as hydrogen donors, potentially leading to an intramolecular or intermolecular hydrogen abstraction process, which could influence the photoinitiation efficiency.

B. Proposed Experimental Protocol for UV Curing

This protocol outlines a basic procedure to evaluate the photoinitiating capability of this compound.

Materials:

  • This compound (as photoinitiator)

  • Triethylamine (TEA) or other suitable co-initiator

  • Trimethylolpropane triacrylate (TMPTA) or other suitable acrylate monomer

  • Solvent (e.g., acetone, if needed to dissolve the photoinitiator)

Procedure:

  • Formulation Preparation: Prepare a formulation by mixing TMPTA with 1-5 wt% of this compound and 2-5 wt% of TEA. If the photoinitiator is not fully soluble, a minimal amount of a suitable solvent can be added.

  • Coating Application: Apply a thin film of the formulation onto a substrate (e.g., a glass slide or a metal panel).

  • UV Curing: Expose the coated substrate to a UV light source (e.g., a mercury lamp with an appropriate filter) for a defined period.

  • Curing Evaluation: Assess the degree of curing by methods such as tack-free time, solvent resistance (e.g., methyl ethyl ketone rub test), or by monitoring the disappearance of the acrylate double bond peak using FTIR spectroscopy.

III. Post-Polymerization Modification: Unlocking New Functionalities

The ethylthio group on the polymer backbone serves as a versatile chemical handle for post-polymerization modification. This allows for the tailoring of polymer properties without the need to synthesize new monomers from scratch.

A. Oxidation to Sulfoxide and Sulfone

The thioether can be selectively oxidized to the corresponding sulfoxide and sulfone using mild oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

oxidation Polymer_S Polymer Backbone S-Et Polymer_SO Polymer Backbone S(O)-Et Polymer_S->Polymer_SO [O] Polymer_SO2 Polymer Backbone S(O)2-Et Polymer_SO->Polymer_SO2 [O]

Sources

Application Notes and Protocols for 3,5-Difluoro-4'-(ethylthio)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 3,5-Difluoro-4'-(ethylthio)benzophenone (CAS No. 844885-23-0). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. By integrating established principles of chemical safety with an understanding of the compound's structural motifs—a halogenated benzophenone and a thioether—this guide aims to ensure procedural integrity and minimize risk. All protocols are grounded in authoritative safety guidelines and chemical reactivity principles.

Introduction and Compound Profile

This compound is a substituted benzophenone derivative. The presence of difluoro-phenyl and ethylthio-phenyl groups imparts specific chemical properties that necessitate careful handling. While comprehensive, peer-reviewed data on this specific molecule is limited, its structural components provide a strong basis for establishing safe and effective laboratory practices. The benzophenone core is a well-known pharmacophore and photosensitizer, the fluorine atoms can alter metabolic stability and binding affinities, and the thioether linkage introduces a site susceptible to oxidation.[1][2][3]

These application notes are built upon a foundation of data from analogous compounds and general best practices for handling fluorinated organic compounds and powdered chemicals.[4][5]

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in Table 1. This data has been aggregated from chemical supplier databases.[6][7][8]

PropertyValueSource
CAS Number 844885-23-0[6][7][8]
Molecular Formula C₁₅H₁₂F₂OS[6]
Molecular Weight 278.32 g/mol [6]
Appearance Off-white to white crystalline solid (typical for benzophenones)Inferred from Benzophenone SDS[9]
Boiling Point 394.8 ± 42.0 °C (Predicted)[6]
Density 1.26 ± 0.1 g/cm³ (Predicted)[6]
Solubility Insoluble in water; Soluble in organic solvents like alcohol and chloroform.Inferred from Benzophenone SDS[9]

Hazard Identification and Safety Precautions

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is mandatory. The hazard profile is inferred from the parent molecule, benzophenone, and related halogenated compounds.[9][10][11][12][13]

  • Potential Health Hazards: May cause skin, eye, and respiratory tract irritation.[12][13] Prolonged or repeated exposure may cause organ damage.[11] Some benzophenone derivatives are suspected of causing cancer.[9][11]

  • Physical Hazards: As a fine powder, it may form combustible dust concentrations in the air.[14][15] Dry powders can also accumulate static electricity.[10]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize exposure.

  • Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[4][16]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Given that some compounds can permeate gloves, it is advisable to double-glove, especially during prolonged handling.[4] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[16][17]

  • Body Protection: A flame-resistant laboratory coat should be worn at all times.[4][18] Ensure the coat is fully buttoned. Closed-toe shoes are mandatory.[17][18]

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[5][19]

Safe Handling and Weighing Protocol

Handling this compound as a solid powder requires meticulous technique to prevent aerosolization and contamination.

Workflow for Handling Solid Compound

G cluster_prep Preparation cluster_handling Handling & Weighing cluster_cleanup Post-Handling & Cleanup A Don appropriate PPE (Gloves, Goggles, Lab Coat) B Verify fume hood is operational A->B C Prepare work surface: - Decontaminate - Lay down absorbent pad B->C D Transfer compound inside fume hood C->D E Use anti-static weigh boat/paper D->E F Weigh the desired amount using a micro-spatula E->F G Close primary container immediately after dispensing F->G H Decontaminate spatula and work surfaces G->H I Package waste in a labeled, sealed bag H->I J Remove PPE in the correct order I->J K Wash hands thoroughly J->K

Caption: Workflow for safe handling and weighing of the solid compound.

Step-by-Step Weighing Protocol
  • Preparation: Before retrieving the compound from storage, ensure all necessary PPE is worn correctly.[18] Confirm that the chemical fume hood has a current certification and is functioning properly. Prepare the work area inside the hood by decontaminating the surface and laying down a disposable absorbent pad.[5]

  • Transfer: Transport the sealed container of this compound to the fume hood.

  • Weighing:

    • To minimize static, use an anti-static weigh boat or grounding strip if available.

    • Open the container slowly. Avoid creating air currents that could disperse the powder.

    • Use a clean, dedicated spatula to carefully transfer small amounts of the powder to the weigh boat on the balance.[5] Avoid pouring directly from the bottle.[5]

    • Once the desired mass is obtained, securely close the primary container.[5]

  • Dissolution (if applicable): If preparing a solution, add the solvent to the vessel containing the weighed powder while still inside the fume hood. This prevents the dry powder from becoming airborne.

  • Cleanup:

    • Carefully wipe down the spatula, balance, and any potentially contaminated surfaces with a solvent-moistened cloth (e.g., ethanol or isopropanol), followed by a dry one.[5]

    • Dispose of the used weigh boat, absorbent pad, and cleaning materials in a clearly labeled hazardous waste container.[4]

    • Remove PPE and wash hands thoroughly with soap and water.[19]

Storage and Stability

Proper storage is critical to maintaining the integrity of this compound and ensuring laboratory safety.

Storage Conditions
  • Temperature and Atmosphere: Store in a cool, dry, and well-ventilated area.[14][15][20] Keep the container tightly closed to prevent moisture absorption and potential degradation.[14][15]

  • Incompatibilities: Store away from strong oxidizing agents, as thioethers can be oxidized to sulfoxides and sulfones.[1][14][15] Also, keep away from sources of heat, sparks, and open flames.[14][15]

  • Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.[19]

The thioether functional group is generally stable but can be susceptible to oxidation.[1][3] While some complex thioethers show long-term stability in air, it is prudent to minimize atmospheric exposure.[3][21] The difluorobenzophenone core is expected to be chemically robust under standard laboratory conditions.

Spill and Emergency Procedures

Immediate and appropriate response to a spill is crucial.

  • Evacuation and Notification: Alert personnel in the immediate vicinity. For large spills, evacuate the laboratory and contact the institution's emergency response team.[4]

  • Containment (Small Spills): For minor spills within a fume hood, trained personnel can manage the cleanup.[4]

    • Wear the full complement of PPE, including respiratory protection if necessary.[4]

    • Cover the spill with a compatible absorbent material. To avoid creating dust, gently moisten the powder with water before sweeping it up with non-sparking tools.[15]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[4] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

Disposal Protocol

G cluster_waste_gen Waste Generation cluster_waste_seg Segregation & Collection cluster_waste_disp Final Disposal A Solid Waste: Contaminated PPE, weigh boats, absorbent pads C Place solids in a labeled, sealed plastic bag or container A->C B Liquid Waste: Unused solutions, reaction quench D Collect liquids in a labeled, compatible waste container (e.g., halogenated waste) B->D E Store waste containers in a designated satellite accumulation area C->E D->E F Arrange for pickup by Environmental Health & Safety (EHS) E->F G EHS manages final disposal via high-temperature incineration F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Difluoro-4'-(ethylthio)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for the synthesis of 3,5-Difluoro-4'-(ethylthio)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this important synthetic intermediate.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its synthesis, typically achieved through a Friedel-Crafts acylation reaction, can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide will address common issues encountered during the synthesis and provide practical solutions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems that may arise during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in the Friedel-Crafts acylation of 1,3-difluorobenzene with 4-(ethylthio)benzoyl chloride are often attributable to several key factors:

  • Catalyst Inactivity : The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly sensitive to moisture.[1][2] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst.[1]

  • Insufficient Catalyst : Friedel-Crafts acylation reactions often require stoichiometric amounts of the Lewis acid catalyst, not just catalytic amounts.[1][2] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1][2]

  • Deactivated Aromatic Ring : The presence of two electron-withdrawing fluorine atoms on the 1,3-difluorobenzene ring deactivates it towards electrophilic aromatic substitution.[1][3] While 1,3-difluorobenzene is the most reactive among its isomers for this reaction, it is still significantly less reactive than benzene.[3]

  • Suboptimal Reaction Temperature : The reaction temperature is a critical parameter. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.[1]

  • Poor Quality Reagents : The purity of the starting materials, 1,3-difluorobenzene and 4-(ethylthio)benzoyl chloride, is crucial. Impurities can lead to the formation of byproducts and interfere with the reaction.[1]

Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?

The formation of multiple products can be attributed to a few factors:

  • Isomer Formation : While the Friedel-Crafts acylation is generally regioselective, the substitution pattern of the difluorobenzene can influence the position of acylation. In the case of 1,3-difluorobenzene, the incoming electrophile is directed to the ortho and para positions relative to the fluorine atoms.[3] The primary product is expected to be the 2,4-difluoro substituted benzophenone due to the directing effects of the fluorine atoms.[3] However, other isomers might form in smaller quantities.

  • Side Reactions : At elevated temperatures, side reactions such as dealkylation of the ethylthio group or other undesired transformations can occur.

  • Impure Starting Materials : Impurities in the 4-(ethylthio)benzoyl chloride or 1,3-difluorobenzene can lead to the formation of corresponding side products.

Q3: How can I minimize the formation of byproducts and improve the purity of my product?

Improving the purity of the final product involves a combination of optimizing reaction conditions and employing effective purification techniques:

  • Temperature Control : Strict control of the reaction temperature is essential. Running the reaction at the lowest effective temperature can help minimize the formation of thermally induced byproducts.[4]

  • High-Purity Reagents : Always use high-purity, anhydrous reagents and solvents.

  • Purification Methods : The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as ethanol/water.[5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound via Friedel-Crafts acylation.

Protocol 1: Synthesis of 4-(ethylthio)benzoyl chloride

This is a necessary precursor for the main Friedel-Crafts acylation reaction.

Materials:

  • 4-(Ethylthio)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Dry glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(ethylthio)benzoic acid in anhydrous DCM.

  • Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 4-(ethylthio)benzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Friedel-Crafts Acylation for this compound

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1,3-Difluorobenzene

  • 4-(Ethylthio)benzoyl chloride

  • Dry glassware

  • Ice bath

Procedure:

  • Setup : Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Catalyst Suspension : Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) to anhydrous DCM in the flask. Cool the suspension to 0°C using an ice bath.

  • Acyl Chloride Addition : Dissolve 4-(ethylthio)benzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C.

  • Aromatic Substrate Addition : After the addition of the acyl chloride is complete, add 1,3-difluorobenzene (1.0 - 1.2 equivalents) dropwise to the reaction mixture, again keeping the temperature at 0°C.

  • Reaction Progression : Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Cool the reaction mixture in an ice bath. Cautiously quench the reaction by slowly adding crushed ice, followed by dilute hydrochloric acid (HCl) to decompose the aluminum chloride complex.[5]

  • Workup : Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[5]

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.[5]

Data Presentation

The following table summarizes key reaction parameters and their impact on the yield of the Friedel-Crafts acylation.

ParameterConditionExpected Outcome on YieldTroubleshooting Tips
Catalyst Loading < 1.0 equivalentLowIncrease catalyst to at least 1.1 equivalents.
1.1 - 1.5 equivalentsOptimalEnsure fresh, anhydrous AlCl₃ is used.[1]
Temperature < 0°CSlow reaction rate, low conversionAllow reaction to warm to room temperature after addition.
0°C to Room TempOptimalMaintain cooling during exothermic additions.[4]
> Room TempIncreased side productsUse an ice bath to control the temperature.
Solvent Non-anhydrousLowUse freshly distilled or commercially available anhydrous solvents.[1]
Reaction Time Too shortIncomplete reactionMonitor by TLC to determine completion.
Too longPotential for side reactionsQuench the reaction once the starting material is consumed.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Precursor Synthesis cluster_1 Friedel-Crafts Acylation cluster_2 Purification 4-(Ethylthio)benzoic acid 4-(Ethylthio)benzoic acid 4-(Ethylthio)benzoyl chloride 4-(Ethylthio)benzoyl chloride 4-(Ethylthio)benzoic acid->4-(Ethylthio)benzoyl chloride + SOCl2 Reflux Reaction Mixture Reaction Mixture 4-(Ethylthio)benzoyl chloride->Reaction Mixture + 1,3-Difluorobenzene + AlCl3 in DCM 4-(Ethylthio)benzoyl chloride->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Quench & Workup Pure Product Pure Product Crude Product->Pure Product Column Chromatography or Recrystallization

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting low yields in the Friedel-Crafts acylation.

G Low Yield Low Yield Check Catalyst Check Catalyst Low Yield->Check Catalyst Possible Cause Check Reagents Check Reagents Low Yield->Check Reagents Possible Cause Check Conditions Check Conditions Low Yield->Check Conditions Possible Cause Inactive? Inactive? Check Catalyst->Inactive? Is it... Insufficient? Insufficient? Check Catalyst->Insufficient? Is it... Use fresh, anhydrous AlCl3 Use fresh, anhydrous AlCl3 Inactive?->Use fresh, anhydrous AlCl3 Solution Increase stoichiometry (1.1-1.5 eq) Increase stoichiometry (1.1-1.5 eq) Insufficient?->Increase stoichiometry (1.1-1.5 eq) Solution Impure? Impure? Check Reagents->Impure? Are they... Deactivated Ring? Deactivated Ring? Check Reagents->Deactivated Ring? Is it... Purify starting materials Purify starting materials Impure?->Purify starting materials Solution Consider longer reaction time or higher temp Consider longer reaction time or higher temp Deactivated Ring?->Consider longer reaction time or higher temp Solution Suboptimal Temp? Suboptimal Temp? Check Conditions->Suboptimal Temp? Is it... Moisture? Moisture? Check Conditions->Moisture? Is there... Optimize temperature (0°C to RT) Optimize temperature (0°C to RT) Suboptimal Temp?->Optimize temperature (0°C to RT) Solution Ensure anhydrous conditions Ensure anhydrous conditions Moisture?->Ensure anhydrous conditions Solution

Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.

References

  • Organic Syntheses. (n.d.). Benzophenone. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3,5-Difluoro-4'-(ethylthio)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Difluoro-4'-(ethylthio)benzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various pharmaceutical agents and functional materials. Its purification can be challenging due to the presence of structurally similar impurities and by-products from its synthesis, which is typically a Friedel-Crafts acylation reaction. The primary goal of any purification strategy is to effectively remove these contaminants while maximizing the recovery of the target compound.

This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. Assuming a Friedel-Crafts acylation of thioanisole with 3,5-difluorobenzoyl chloride, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 3,5-difluorobenzoyl chloride and thioanisole.

  • Isomeric By-products: Positional isomers formed during the Friedel-Crafts acylation. Although the ethylthio group is primarily para-directing, small amounts of the ortho-isomer may be formed.

  • Polysubstitution Products: Di-acylated products on the thioanisole ring.

  • Hydrolysis Products: 3,5-difluorobenzoic acid from the hydrolysis of 3,5-difluorobenzoyl chloride.

  • Residual Catalyst: Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) used in the reaction.[1][2][3][4]

Q2: My crude product is a dark, oily residue. How can I best handle this before attempting purification?

A2: An oily or dark-colored crude product often indicates the presence of polymeric materials or residual catalyst complexes. Before proceeding to chromatography or recrystallization, it is advisable to perform an aqueous workup. This typically involves:

  • Quenching the reaction mixture with dilute acid (e.g., 1M HCl) to neutralize the catalyst.

  • Extracting the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like 3,5-difluorobenzoic acid.

  • Washing with brine to remove residual water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrating it under reduced pressure.

This initial cleanup will significantly improve the success of subsequent purification steps.

Q3: I am seeing poor separation between my product and an impurity during column chromatography. What can I do to improve this?

A3: Poor separation in column chromatography can be addressed by several strategies:

  • Solvent System Optimization: The choice of eluent is critical. A systematic approach using thin-layer chromatography (TLC) to screen different solvent systems is recommended.[5] Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The ideal solvent system should provide a good separation of spots on the TLC plate, with the product having an Rf value between 0.2 and 0.4.

  • Stationary Phase Selection: While silica gel is the most common stationary phase, for challenging separations, consider using alumina or a bonded-phase silica gel.[6]

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can improve the resolution of closely eluting compounds.

  • Column Dimensions: A longer and narrower column will generally provide better separation.

Troubleshooting Guides

Guide 1: Column Chromatography Issues
ProblemPotential Cause(s)Solution(s)
Product is not eluting from the column - The solvent system is not polar enough.- The compound may have decomposed on the silica gel.[7]- Gradually increase the polarity of the eluent.- Test the stability of your compound on a small amount of silica gel before running a large-scale column.[7]
All compounds are eluting together at the solvent front - The eluent is too polar.- Start with a less polar solvent system.
Poor separation of spots (streaking or tailing) - The sample was overloaded on the column.- The compound is interacting strongly with the stationary phase.- Use a larger column or load less sample.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).[8]
Cracks appearing in the silica gel bed - Improper packing of the column.- The column has run dry.- Ensure the silica gel is packed as a slurry and is uniform.- Never let the solvent level drop below the top of the silica gel.[9]
Guide 2: Recrystallization Problems
ProblemPotential Cause(s)Solution(s)
No crystals form upon cooling - The solution is not supersaturated (too much solvent).- The compound is highly soluble in the chosen solvent.- Evaporate some of the solvent and cool again.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Choose a different solvent or a two-solvent system.[10]
Product "oils out" instead of crystallizing - The solution is cooling too rapidly.- High concentration of impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Pre-purify the crude material by another method (e.g., column chromatography) to remove major impurities.
Low recovery of purified product - The compound has significant solubility in the cold solvent.- Too much solvent was used to wash the crystals.- Ensure the solution is thoroughly cooled before filtration.- Wash the crystals with a minimal amount of ice-cold solvent.[10]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[6]

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.[9] Carefully add the sample to the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for benzophenone derivatives include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane.[11]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound + Impurities) workup Aqueous Workup synthesis->workup Initial Cleanup chromatography Column Chromatography workup->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Final Polishing analysis Purity Analysis (HPLC, NMR, etc.) recrystallization->analysis Purity Verification

Caption: A typical workflow for the purification of this compound.

Logical Relationship of Impurity Removal

ImpurityRemoval cluster_impurities Impurities cluster_methods Purification Methods product Pure this compound chromatography Column Chromatography product->chromatography recrystallization Recrystallization product->recrystallization starting_materials Starting Materials extraction Extraction/Wash starting_materials->extraction isomers Isomers isomers->chromatography byproducts By-products byproducts->chromatography catalyst Catalyst Residues catalyst->extraction

Caption: Relationship between impurity types and effective removal methods.

References

  • Google Patents. (n.d.). Method for purifying and separating benzophenone.
  • Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.
  • National Institutes of Health. (n.d.). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • BAC Reports. (2025). 3,5-Difluoro-4'-(ethylthio)-benzophenone (CAS 844885-23-0) Market Research Report 2025.
  • Google Patents. (n.d.). Preparation of 4,4'-difluorobenzophenone.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • YouTube. (2019, March 19). Column Chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • BenchChem. (2025).
  • Wright State University CORE Scholar. (n.d.). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres. Retrieved from [Link]

  • ResearchGate. (2025). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • AKJournals. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing high-purity 2,4'-difluorobenzophenone.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3,5-Difluoro-4'-(ethylthio)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Difluoro-4'-(ethylthio)benzophenone. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this specific Friedel-Crafts acylation, ensuring high yield and purity for your target molecule.

Synthesis Overview & Key Challenges

The synthesis of this compound is achieved via a Friedel-Crafts acylation reaction. This involves the electrophilic aromatic substitution of ethylthiobenzene with 3,5-difluorobenzoyl chloride, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The ethylthio (-SEt) group on the ethylthiobenzene ring is an ortho-, para-directing activator. Due to steric hindrance from the bulky acylium ion, the reaction strongly favors the formation of the para-substituted product, which is our desired molecule. However, several side reactions and experimental pitfalls can compromise the yield and purity of the final product. This guide will address these challenges systematically.

Core Reaction:

  • Aromatic Substrate: Ethylthiobenzene

  • Acylating Agent: 3,5-Difluorobenzoyl Chloride

  • Catalyst: Lewis Acid (e.g., AlCl₃, FeCl₃, ZnCl₂)

  • Desired Product: this compound (para-isomer)

Frequently Asked Questions (FAQs)

Q1: What is the primary product expected, and why?

A1: The primary and desired product is this compound. The ethylthio group (-SEt) is an electron-donating group that activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. The para position is sterically much more accessible than the two ortho positions, which are adjacent to the ethylthio group. Therefore, acylation occurs predominantly at the para position.[1]

Q2: Why is a stoichiometric amount of Lewis acid catalyst (e.g., AlCl₃) required for this reaction?

A2: Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid for two main reasons. First, the Lewis acid activates the 3,5-difluorobenzoyl chloride to form the reactive acylium ion electrophile. Second, the ketone group in the product is a Lewis base and forms a stable complex with the Lewis acid.[2][3] This complexation deactivates both the product (preventing further reactions) and the catalyst. A full equivalent of the catalyst is needed to drive the reaction to completion. The catalyst is regenerated during the aqueous workup.

Q3: Can polysubstitution (diacylation) occur?

A3: Polysubstitution is highly uncommon in Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring and makes it significantly less reactive towards further electrophilic attack.[4] While the starting ethylthiobenzene is activated, the mono-acylated product is deactivated, effectively preventing a second acylation under standard conditions.

Q4: What are the critical safety precautions for this reaction?

A4: Key safety measures include:

  • Anhydrous Conditions: Lewis acids like AlCl₃ react violently with moisture. All glassware must be flame-dried, and anhydrous solvents must be used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Handling: 3,5-difluorobenzoyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Quenching: The reaction workup involves quenching the excess Lewis acid, which is highly exothermic. This must be done slowly and carefully by adding the reaction mixture to ice or a cold, dilute acid solution.

Troubleshooting Guide: Side Reactions & Low Yields

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem 1: Low Yield of the Desired Product

Q: My final yield is significantly lower than expected. What are the common causes?

A: Low yields in this synthesis can typically be traced to several critical factors. Use the following checklist to diagnose the issue:

  • Catalyst Inactivity: This is the most frequent cause. Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will deactivate it.

    • Solution: Use a freshly opened bottle of anhydrous AlCl₃. Ensure all glassware is rigorously flame-dried under vacuum or nitrogen, and use anhydrous grade solvents.

  • Insufficient Catalyst: As mentioned in the FAQ, the ketone product sequesters the Lewis acid. Using a sub-stoichiometric amount will result in incomplete conversion.

    • Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically the benzoyl chloride).

  • Impure Reagents: Impurities in either the ethylthiobenzene or the 3,5-difluorobenzoyl chloride can lead to side reactions. The benzoyl chloride can hydrolyze to its corresponding carboxylic acid if exposed to moisture, which will not participate in the reaction.

    • Solution: Use high-purity reagents. If the purity of the 3,5-difluorobenzoyl chloride is questionable, consider purifying it by distillation or preparing it fresh from 3,5-difluorobenzoic acid.

  • Sub-optimal Temperature: While running the reaction at low temperatures can improve selectivity, a temperature that is too low may prevent the reaction from reaching completion within a reasonable timeframe.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls at a low temperature (e.g., 0 °C), allow it to slowly warm to room temperature and continue monitoring.

Problem 2: Formation of Isomeric Impurities

Q: My product is contaminated with a significant amount of an isomer. How can I improve the regioselectivity for the para product?

A: The most common isomeric impurity is the ortho-acylated product: 2'-(ethylthio)-3,5-difluorobenzophenone. While the para product is favored, the ratio can be influenced by reaction conditions.

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para isomer. Higher temperatures can provide enough energy to overcome the steric hindrance at the ortho position, leading to a mixture of isomers.

    • Solution: Maintain a low temperature (0 to 5 °C) during the addition of the reactants and for the initial phase of the reaction. Only allow the reaction to warm to room temperature after TLC analysis shows the initial reaction has proceeded cleanly.

  • Choice of Solvent: The polarity of the solvent can influence the transition state and affect the ortho/para ratio.

    • Solution: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Carbon disulfide (CS₂), a less polar solvent, has been known to favor para substitution in some Friedel-Crafts reactions, but it is highly flammable and toxic. Stick with DCM or DCE and focus on temperature control.

Problem 3: Potential Thioether Cleavage

Q: I am observing unexpected byproducts and a pungent smell, suggesting my ethylthiobenzene might be degrading. Is this possible?

A: Yes, this is a potential, though less common, side reaction. Thioethers can be cleaved by strong Lewis acids, particularly at elevated temperatures. The Lewis acid can coordinate to the sulfur atom, weakening the C-S bond and making it susceptible to cleavage.

  • Lewis Acid Strength: Very strong Lewis acids like AlCl₃ are more likely to promote this side reaction than milder alternatives.

    • Solution: If thioether cleavage is suspected, consider using a milder Lewis acid. Ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are effective for acylating activated rings and are less harsh than AlCl₃.[5] Titanium tetrachloride (TiCl₄) is another alternative that can be effective under mild conditions.[6][7]

  • Reaction Temperature and Time: The risk of cleavage increases with higher temperatures and longer reaction times.

    • Solution: Strictly control the temperature, keeping it as low as possible while ensuring a reasonable reaction rate. Monitor the reaction by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to the Lewis acid.

Table 1: Influence of Lewis Acid Choice on Reaction Vigor

Lewis AcidRelative StrengthTypical ConditionsPotential for Side Reactions
AlCl₃ Very StrongStoichiometric, 0 °C to RTHighest activity; highest risk of side reactions like cleavage.
FeCl₃ StrongStoichiometric, RT to moderate heatGood activity, generally milder than AlCl₃. A good first alternative.
TiCl₄ StrongStoichiometric, low temperaturesHighly effective, sometimes offering unique selectivity.[6]
ZnCl₂ ModerateStoichiometric, often requires heatMilder option, may require forcing conditions for less reactive substrates.[3]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound using AlCl₃

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ethylthiobenzene

  • 3,5-Difluorobenzoyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Flame-dried, three-necked round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet.

Procedure:

  • Reaction Setup: In a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous DCM (approx. 200 mL).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: In a dropping funnel, dissolve 3,5-difluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 5 °C. Stir the resulting mixture for 15 minutes at 0 °C.

  • Substrate Addition: In the same dropping funnel, dissolve ethylthiobenzene (1.05 equivalents) in anhydrous DCM (50 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, again keeping the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction at 0 °C for 1 hour. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). If the reaction is sluggish, remove the ice bath and allow it to warm to room temperature, stirring for an additional 1-3 hours or until completion.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice (approx. 300 g) and concentrated HCl (30 mL) in a large beaker. This step is highly exothermic.

  • Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (1 x 100 mL), water (1 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a solid or oil, can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure this compound.

Visual Diagrams and Workflows

Reaction Pathway Diagrams

The following diagrams illustrate the main reaction and a key side reaction.

Main_Reaction cluster_reactants Reactants cluster_process Process R1 Ethylthiobenzene EAS Electrophilic Aromatic Substitution (para-attack) R1->EAS R2 3,5-Difluorobenzoyl Chloride Catalyst AlCl₃ (Lewis Acid) R2->Catalyst Acylium Acylium Ion Intermediate Catalyst->Acylium Acylium->EAS Product This compound (Desired Product) EAS->Product

Caption: Main pathway for Friedel-Crafts acylation.

Side_Reaction cluster_reactants Reactants cluster_process Side Reaction R1 Ethylthiobenzene EAS_ortho Electrophilic Aromatic Substitution (ortho-attack) R1->EAS_ortho Acylium Acylium Ion Intermediate Acylium->EAS_ortho Side_Product 2'-(ethylthio)-3,5-difluorobenzophenone (Isomeric Impurity) EAS_ortho->Side_Product Conditions High Temperature Steric Hindrance Conditions->EAS_ortho

Caption: Formation of the ortho-substituted side product.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_yield Low Yield Issues cluster_purity Purity Issues Start Experiment Complete: Low Yield or Impure Product Yield_Q Is yield low with unreacted starting material? Start->Yield_Q Purity_Q Is the main impurity an isomer (ortho-product)? Start->Purity_Q Check_Catalyst 1. Verify AlCl₃ is anhydrous and used in stoichiometric amount. 2. Check reagent purity. Yield_Q->Check_Catalyst Yes Yield_Q->Purity_Q No, yield is good Check_Temp Reaction stalled? Consider warming from 0°C to RT while monitoring with TLC. Check_Catalyst->Check_Temp End Optimize and Repeat Check_Temp->End Control_Temp 1. Rerun at strictly controlled low temp (0-5°C). 2. Ensure slow, dropwise addition. Purity_Q->Control_Temp Yes Cleavage_Q Are there other byproducts? Suspect thioether cleavage? Purity_Q->Cleavage_Q No Control_Temp->End Change_Catalyst Consider a milder Lewis Acid: FeCl₃ or ZnCl₂. Cleavage_Q->Change_Catalyst Yes Cleavage_Q->End Change_Catalyst->End

Caption: A logical workflow for troubleshooting common issues.

References

  • BenchChem (2025).
  • Wikipedia (2024). Friedel–Crafts reaction. [Link]

  • BenchChem (2025). Technical Support Center: Alternative Lewis Acids for Friedel-Crafts Reactions.
  • BenchChem (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
  • Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances. [Link]

  • BenchChem (2025). A Comparative Guide to Lewis Acid Efficacy in Friedel-Crafts Reactions with Anisole.
  • Sommer, M. B., et al. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

  • Iqbal, R., et al. (2024). The Use of the Titanium Tetrachloride (TiCl4) Catalysts as a Reagent for Organic Synthesis. Chemistry & Biodiversity. [Link]

  • Tran, P. H., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances. [Link]

  • Cullinane, N. M., Chard, S. J., & Leyshon, D. M. (1952). Titanium tetrachloride as a catalyst in the Friedel–Crafts reaction. Part I. Acylation. Journal of the Chemical Society. [Link]

  • Organic Chemistry Portal. (2024). Friedel-Crafts Acylation. [Link]

  • BenchChem (2025).
  • Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids. Journal of Molecular Catalysis A: Chemical. [Link]

  • Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Friedel-Crafts Acylation of Thioanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the Friedel-Crafts acylation of thioanisole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this essential synthetic transformation. Our goal is to empower you with the technical knowledge and practical insights needed to optimize your reaction conditions, maximize yields, and ensure high regioselectivity.

The Friedel-Crafts acylation of thioanisole is a critical electrophilic aromatic substitution reaction, primarily yielding para-acylated products that are valuable intermediates in the synthesis of pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) Rofecoxib.[1][2] The methylthio (-SCH₃) group on the aromatic ring is an ortho-, para-directing activator, with the para-position being sterically favored, leading to high regioselectivity for the 4-substituted product.[1]

This resource will address common challenges, from catalyst inactivation to managing side reactions, providing a structured approach to problem-solving in your experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the Friedel-Crafts acylation of thioanisole derivatives.

Q1: What is the expected major product in the Friedel-Crafts acylation of thioanisole, and what are the typical side products?

A1: The primary and desired product is 4-(methylthio)acetophenone, the para-isomer.[1] This is due to the ortho, para-directing nature of the methylthio (-SCH₃) group, with steric hindrance at the ortho position favoring substitution at the para position. The most common side product is the corresponding ortho-isomer, 2-(methylthio)acetophenone.[3] In well-optimized reactions, the product distribution can be as high as 98.4% of the para-isomer and only 1.6% of the ortho-isomer.[3] Polysubstitution is generally not a significant concern because the acyl group introduced is deactivating, making the product less reactive than the starting material.[3][4]

Q2: My reaction is turning a dark color. What does this indicate and what should I do?

A2: A dark coloration during the reaction often signals decomposition or side reactions.[5] This can be triggered by several factors:

  • Excessive Heat: The reaction can be highly exothermic, especially during the addition of the Lewis acid catalyst.[6] Uncontrolled temperature increases can lead to charring and byproduct formation.

  • Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) react vigorously and exothermically with water, which can also contribute to a dark appearance and catalyst deactivation.[5][7]

  • Impure Reagents: Impurities in the thioanisole, acylating agent, or solvent can lead to undesired side reactions.

To mitigate this, ensure strict anhydrous conditions, control the temperature with an ice bath, especially during reagent addition, and use purified reagents.[5][6]

Q3: Why is a stoichiometric amount of Lewis acid catalyst typically required for Friedel-Crafts acylation?

A3: In Friedel-Crafts acylation, the ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[5][7][8] This complexation effectively sequesters the catalyst, rendering it inactive for further reaction cycles.[7] Consequently, at least a stoichiometric amount, and often a slight excess (1.1 to 1.5 equivalents), of the Lewis acid is necessary to drive the reaction to completion.[5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common experimental issues.

Issue 1: Low or No Conversion of Thioanisole
Potential Cause Recommended Solution(s)
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[5][7] Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.[5]
Insufficient Catalyst As the ketone product complexes with the Lewis acid, stoichiometric amounts are required.[5][7] Increase the molar ratio of the Lewis acid to the acylating agent, starting with 1.1 to 1.5 equivalents.[5]
Deactivated Thioanisole Impurities in the starting material can hinder the reaction. Purify the thioanisole by distillation or chromatography before use.[5]
Low Reaction Temperature The activation energy for the reaction may not be reached at very low temperatures. After the initial exothermic addition, cautiously and gradually allow the reaction to warm to room temperature or slightly above, while monitoring for byproduct formation.[5]
Strongly Deactivating Substituents If your thioanisole derivative contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the aromatic ring may be too deactivated for the reaction to proceed under standard conditions.[7][9]
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause Recommended Solution(s)
Formation of the ortho-isomer The methylthio group is an ortho, para-director.[5] To enhance para-selectivity: • Lower the reaction temperature: This often favors the formation of the sterically less hindered and thermodynamically more stable para-product.[3] • Choice of solvent: The polarity of the solvent can influence the ortho/para ratio. Experiment with different anhydrous solvents like dichloromethane, carbon disulfide, or nitrobenzene.[5] • Bulky acylating agent: Using a sterically more demanding acylating agent can increase the preference for the para-position.[5]
Polysubstitution Although the acyl group is deactivating, highly reactive starting materials or harsh conditions could potentially lead to further acylation.[3] Use a less reactive acylating agent or a milder Lewis acid.

Experimental Protocols

Protocol 1: Traditional Friedel-Crafts Acylation using Aluminum Chloride

This protocol outlines the conventional method for the acylation of thioanisole.

Materials:

  • Thioanisole

  • Acetyl chloride (or other acyl chloride/anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1-1.2 equivalents) in anhydrous dichloromethane.[1]

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath.[10] Add a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 10-15 minutes.

  • Thioanisole Addition: After the addition of acetyl chloride is complete, add a solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel. Maintain the temperature at 0-5 °C during the addition.

  • Reaction Progression: After the addition of thioanisole, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[3][10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.[10]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.[1]

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure 4-(methylthio)acetophenone.[1]

Protocol 2: Acylation using a Reusable Solid Acid Catalyst

This protocol presents a more environmentally benign approach using a reusable solid acid catalyst like Amberlyst-15.[1][2]

Materials:

  • Thioanisole

  • Acetic anhydride

  • Amberlyst-15 (or other suitable solid acid catalyst)

  • Anhydrous solvent (e.g., ethylene dichloride)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioanisole, acetic anhydride, the solid acid catalyst, and the anhydrous solvent.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir vigorously.[1] Monitor the reaction by TLC or GC-MS.

  • Catalyst Removal: Upon completion, cool the mixture to room temperature and separate the catalyst by filtration. The catalyst can be washed, dried, and potentially reused.[1]

  • Work-up: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid and anhydride.[1]

  • Extraction and Drying: Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.[1]

  • Concentration and Purification: Remove the solvent by rotary evaporation and purify the crude product.[1]

Visualizing the Process

Reaction Mechanism

Friedel_Crafts_Acylation acyl_chloride R-CO-Cl complex [R-CO-Cl---AlCl₃] acyl_chloride->complex Coordination lewis_acid AlCl₃ lewis_acid->complex thioanisole Thioanisole (Ar-SCH₃) sigma_complex Sigma Complex thioanisole->sigma_complex Nucleophilic Attack acylium Acylium Ion [R-C≡O]⁺ complex->acylium Ionization acylium->sigma_complex product_complex Product-Catalyst Complex sigma_complex->product_complex Deprotonation final_product Acylated Thioanisole (p-RCO-Ar-SCH₃) product_complex->final_product Aqueous Work-up

Caption: General mechanism of Friedel-Crafts acylation of thioanisole.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_conversion Is conversion low? start->check_conversion check_selectivity Is para-selectivity low? check_conversion->check_selectivity No check_conditions Verify Anhydrous Conditions & Catalyst Activity check_conversion->check_conditions Yes adjust_temp Optimize Reaction Temperature check_selectivity->adjust_temp Yes end Optimized Reaction check_selectivity->end No increase_catalyst Increase Catalyst Stoichiometry check_conditions->increase_catalyst purify_reagents Purify Starting Materials increase_catalyst->purify_reagents purify_reagents->adjust_temp change_solvent Screen Solvents adjust_temp->change_solvent change_solvent->end

Caption: A logical workflow for troubleshooting common issues.

References

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved from [Link]

  • Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of friedel-craft acylation of thioanisole. Journal of Molecular Catalysis A: Chemical, 235(1-2), 98-107. Retrieved from [Link]

  • Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(43), 36965-36972. Retrieved from [Link]

  • Martins, T. S., & de Oliveira, L. F. (2009). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 109(8), PR1-PR40. Retrieved from [Link]

  • Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids. ResearchGate. Retrieved from [Link]

  • Du, X., Wang, J., & Li, Y. (2006). Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. Synthetic Communications, 36(17), 2531-2536. Retrieved from [Link]

  • Singh, P., & Sharma, M. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 3(1), 30-36. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2010). Friedel-Crafts reactions. John Wiley & Sons.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2019). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Euretic Solvents: An Experimental and Computational Study. ACS Omega, 4(7), 12199-12206. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

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Technical Support Center: Crystallization of 3,5-Difluoro-4'-(ethylthio)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3,5-Difluoro-4'-(ethylthio)benzophenone (CAS 844885-23-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently encountered challenges during the purification of this compound. Our approach is rooted in first principles of physical organic chemistry and extensive laboratory experience to ensure you achieve high purity and yield.

Introduction

This compound is a diaryl ketone derivative, a class of compounds often used as intermediates in pharmaceutical synthesis.[1][2][3][4] Achieving high purity is critical for downstream applications, and crystallization is the most effective method for this purpose.[5] However, like many organic molecules, its crystallization can be non-trivial, presenting challenges such as oiling out, poor crystal formation, or low recovery. This guide provides a logical, question-driven framework to diagnose and solve these issues.

Physical & Chemical Properties Profile

A foundational understanding of the compound's properties is essential for troubleshooting.

PropertyValueSource
CAS Number 844885-23-0[6][7]
Molecular Formula C₁₅H₁₂F₂OS[6]
Molecular Weight 278.32 g/mol [6]
Predicted Boiling Point 394.8 ± 42.0 °C[6]
Predicted Density 1.26 ± 0.1 g/cm³[6]
Appearance Typically a solid at room temperatureInferred from benzophenone analogs[8]

Crystallization Troubleshooting Workflow

This diagram outlines the general decision-making process when encountering common crystallization problems.

G start Start: Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cool to Room Temperature dissolve->cool outcome Observe Outcome cool->outcome oil Problem: 'Oiling Out' Occurs outcome->oil Liquid droplets form no_xtal Problem: No Crystals Form outcome->no_xtal Solution remains clear fast_xtal Problem: Crystals Form Too Rapidly outcome->fast_xtal Solid 'crashes out' success Success: Pure Crystals outcome->success Good crystals form sol_oil Solution: 1. Re-heat & add more 'good' solvent. 2. Lower saturation point. 3. Switch to lower boiling solvent. oil->sol_oil sol_no_xtal Solution: 1. Scratch flask inner wall. 2. Add seed crystal. 3. Reduce solvent volume (boil off). 4. Cool to lower temperature (ice bath). no_xtal->sol_no_xtal sol_fast_xtal Solution: 1. Re-heat & add more solvent. 2. Insulate flask for slower cooling. fast_xtal->sol_fast_xtal low_yield Problem: Low Yield sol_low_yield Solution: 1. Ensure minimum solvent was used. 2. Cool for longer / at lower temp. 3. Check filtrate for dissolved product. low_yield->sol_low_yield success->low_yield After filtration

Caption: General troubleshooting flowchart for crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound "oiled out," forming liquid droplets instead of solid crystals. What is happening and how do I fix it?

A1: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[9] Essentially, the saturated solution's temperature is higher than the melting point of your impure compound, causing it to separate as a liquid. This is problematic because the oil droplets are often excellent solvents for impurities, which then get trapped when the oil eventually solidifies.[9][10]

Causality & Solution Strategy: The primary cause is that the solution is too concentrated (supersaturated) at too high a temperature.

  • Immediate Action: Re-heat the flask to re-dissolve the oil. Add a small amount (1-5% of total volume) of additional hot solvent to decrease the saturation point.[9] This ensures that as the solution cools, it will reach its saturation point at a lower temperature, which is hopefully below the compound's melting point.

  • Alternative Solvent: If the problem persists, your chosen solvent's boiling point may be too high. Consider a solvent system with a lower boiling point.

  • Purity Issue: Highly impure samples have a significantly lower melting point (melting point depression). If the issue is severe, consider a preliminary purification step like passing the crude material through a short silica plug before attempting recrystallization.

Q2: I've cooled the solution, even put it in an ice bath, but no crystals have formed. What should I do?

A2: The absence of crystal formation indicates that the solution is not yet supersaturated, or that the energy barrier for nucleation (the initial formation of a stable crystal nucleus) has not been overcome.[11][12] This usually means you have used too much solvent.

Causality & Solution Strategy: Either the solution is too dilute, or nucleation is kinetically hindered.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[13] The microscopic imperfections on the glass provide a surface for nucleation.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution.[14] A seed crystal acts as a template for further crystal growth.

  • Increase Concentration: If nucleation induction fails, you have likely used too much solvent.[9] Gently heat the solution and boil off a portion of the solvent (e.g., 25-30%) to increase the concentration.[9] Then, allow it to cool again.

  • Anti-Solvent Addition: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy (the cloud point), then add a drop or two of the original solvent to clarify. This brings the solution to its saturation point.

Q3: As soon as I removed my flask from the heat, a large amount of solid "crashed out" of solution. Is this bad?

A3: Yes, this is generally undesirable. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[9][15] The ideal process involves slow crystal growth, which allows for the selective incorporation of the desired molecules into the lattice, excluding impurities.[16] An ideal crystallization should show initial crystal formation after 5-10 minutes of cooling, with continued growth over 20-30 minutes.[9]

Causality & Solution Strategy: The solution is too highly concentrated, causing massive, rapid precipitation upon a slight drop in temperature.

  • Increase Solvent Volume: Place the flask back on the heat source to re-dissolve the solid. Add a small amount of extra solvent (e.g., 5-10% more) so you are slightly above the minimum required for dissolution at boiling.[9] This will lower the saturation temperature, allowing for a slower, more controlled cooling and crystallization process.

  • Control Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated with paper towels or a cork ring.[9][13] Once it has reached room temperature and crystal growth has ceased, then you can move it to an ice bath to maximize yield.

Q4: My final yield of pure crystals is very low. How can I improve recovery?

A4: A low yield suggests that a significant amount of your compound remained dissolved in the solvent (the "mother liquor") after filtration.[9]

Causality & Solution Strategy: This is almost always due to one of two factors: using an excessive amount of solvent or incomplete crystallization.

  • Optimize Solvent Volume: The most critical factor for yield is using the absolute minimum amount of hot solvent required to fully dissolve the solid.[16] Using even a small excess will result in a substantial loss of product to the filtrate.

  • Maximize Crystallization Time & Temperature Gradient: Ensure you have allowed sufficient time for cooling. After slow cooling to room temperature, cool the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.

  • Check the Mother Liquor: After filtering, you can check for dissolved product by taking a small sample of the filtrate and evaporating the solvent. A large amount of solid residue indicates significant product loss.[9] You can attempt to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling, though this crop will likely be less pure than the first.

  • Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[17][18] If your compound has significant solubility even at low temperatures, you may need to screen for a different solvent system.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

The choice of solvent is the most critical parameter in crystallization.[19] An ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at or below room temperature.

  • Place approximately 20-30 mg of your crude this compound into several small, labeled test tubes.

  • To each tube, add a different potential solvent (see table below) dropwise at room temperature, swirling after each drop, up to about 0.5 mL. Note the solubility at room temperature ("s" = soluble, "ss" = slightly soluble, "i" = insoluble).

  • For any tubes where the compound was insoluble or slightly soluble, gently heat the test tube in a hot water bath.

  • Add more of the same solvent dropwise to the hot test tube until the solid just dissolves. Record the approximate volume.

  • Allow the hot solutions to cool to room temperature, and then place them in an ice bath.

  • Observe the quality and quantity of the crystals that form. The best solvent is one that was rated "i" or "ss" at room temperature but dissolved the compound completely when hot, and produced a good yield of crystals upon cooling.

Solvent Selection Logic Diagram

G start Start: Add 0.5 mL Solvent to ~25mg Compound (RT) check_rt Is it Soluble at Room Temp? start->check_rt rt_yes YES: Poor Solvent (Compound too soluble) check_rt->rt_yes Soluble rt_no NO: Potential Candidate check_rt->rt_no Insoluble / Sparingly heat Heat Solution to Boiling rt_no->heat check_hot Is it Soluble when Hot? heat->check_hot hot_no NO: Poor Solvent (Compound insoluble) check_hot->hot_no Insoluble hot_yes YES: Good Candidate check_hot->hot_yes Soluble cool Cool to RT, then Ice Bath hot_yes->cool check_xtal Do High-Quality Crystals Form? cool->check_xtal xtal_no NO: Sub-optimal (Try another solvent) check_xtal->xtal_no No / Poor Crystals xtal_yes YES: Optimal Solvent Found check_xtal->xtal_yes Yes

Caption: Decision process for selecting an appropriate crystallization solvent.

Common Solvents for Diaryl Ketones:

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good starting point for moderately polar compounds.[17]
Methanol65Polar ProticSimilar to ethanol but more polar.
Isopropanol82Polar ProticLess polar than ethanol.
Ethyl Acetate77Polar AproticGood for compounds of intermediate polarity.
Heptane/Hexane98 / 69Non-polarGood anti-solvents when paired with more polar solvents.
Toluene111Non-polarHigh boiling point can sometimes lead to oiling out.
Petroleum Ether40-60Non-polarOften used for less polar compounds like benzophenone.[20]
Water100Very PolarUnlikely to be a good solvent on its own but can be used as an anti-solvent with alcohols.[21]
Protocol 2: Standard Recrystallization Procedure
  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).[9]

  • Add a boiling chip or magnetic stir bar.

  • Heat your chosen solvent in a separate beaker on a hot plate.

  • Add the hot solvent to the Erlenmeyer flask containing the solid in small portions, swirling after each addition.[16] Keep the flask on the hotplate to maintain the temperature.

  • Continue adding hot solvent until the solid has just completely dissolved. Avoid adding a large excess.

  • If the solution is colored with impurities, you may decolorize it by adding a small amount of activated charcoal and boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[18]

  • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Allow the crystals to dry completely before measuring the yield and assessing purity (e.g., by melting point).

References

  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow. [Link]

  • SOP: CRYSTALLIZATION. Columbia University. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

  • Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Chemistry Crystallization. Sathee Jee. [Link]

  • Common Issues Faced in Crystallization and How to Solve Them. (2024). Zhanghua - Filter Dryer. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024). Achieve Chem. [Link]

  • Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone. Scribd. [Link]

  • Key Considerations for Crystallization Studies. H.E.L Group. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. [Link]

  • Method for purifying and separating benzophenone.
  • Recrystallization-1.pdf. University of Michigan. [Link]

  • Recrystallization and Crystallization. University of Rochester. [Link]

  • 3,5-Difluoro-4'-(ethylthio)-benzophenone (CAS 844885-23-0) Market Research Report 2025. BAC Reports. [Link]

  • Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Scholars Research Library. [Link]

  • Synthesis of Diaryl Ketones through Oxidative Cleavage of the C-C Double Bonds in N-Sulfonyl Enamides. (2018). PubMed. [Link]

  • Strategies for the synthesis of diaryl ketones. ResearchGate. [Link]

  • 3,4-Difluoro-4'-(ethylthio)benzophenone. Oakwood Chemical. [Link]

  • Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis. (2023). Science Advances. [Link]

  • Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. Royal Society of Chemistry. [Link]

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Technical Support Center: Resolving Impurities in 3,5-Difluoro-4'-(ethylthio)benzophenone Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Difluoro-4'-(ethylthio)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis, purification, and handling of this compound. Our aim is to provide practical, experience-driven advice to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Synthesis and Purification

The synthesis of this compound, like many diaryl ketones, is often achieved via a Friedel-Crafts acylation reaction.[1][2] This classic electrophilic aromatic substitution, while powerful, can present challenges in achieving high purity. This section addresses common issues encountered during the synthesis and purification of this compound.

Question 1: My reaction yield is low, and I have a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in a Friedel-Crafts acylation is a common issue that can often be traced back to several key factors related to reagents and reaction conditions.

  • Inadequate Catalyst Activity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly moisture-sensitive.[3] Exposure to atmospheric moisture will deactivate the catalyst, leading to a stalled reaction.

    • Solution: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-purity grade of anhydrous AlCl₃.

  • Insufficient Reaction Time or Temperature: The deactivating effect of the two fluorine atoms on one of the aromatic rings can make the reaction sluggish.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time or cautiously increasing the temperature. However, be aware that higher temperatures can also promote the formation of side products.[4]

  • Incorrect Stoichiometry: A precise molar ratio of the reactants and catalyst is crucial for driving the reaction to completion.

    • Solution: A common starting point is a 1:1.1:1.2 molar ratio of the arene (thioanisole derivative), acyl chloride (3,5-difluorobenzoyl chloride), and AlCl₃, respectively.[4] It may be necessary to optimize these ratios for your specific setup.

Question 2: My final product is a mixture of isomers. How can I improve the regioselectivity of the acylation?

Answer:

The formation of multiple isomers is a known challenge in Friedel-Crafts reactions.[4] In the synthesis of this compound, the acylation occurs on the electron-rich ethylthio-substituted benzene ring. The ethylthio group is an ortho-, para-director.

  • Steric Hindrance: The formation of the ortho isomer is generally disfavored due to steric hindrance from the bulky ethylthio group. The para isomer is the expected major product.

  • Reaction Conditions: While the directing group is the primary determinant of regioselectivity, reaction conditions can play a role.

    • Solution: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically favored para product.[4] Additionally, the choice of solvent can influence isomer ratios. Less polar solvents are often preferred.

Question 3: I am observing a higher molecular weight impurity that I suspect is a polyacylated product. How can I prevent this?

Answer:

Polyacylation, while less common in Friedel-Crafts acylations compared to alkylations, can still occur, especially if the product is not sufficiently deactivated.

  • Cause: The benzophenone product itself can undergo a second acylation, although this is generally less favorable.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the ethylthioanisole starting material to ensure the acylating agent is consumed before it can react with the product.

    • Reverse Addition: Consider adding the Lewis acid and acyl chloride mixture slowly to the ethylthioanisole solution. This maintains a low concentration of the electrophile throughout the reaction, minimizing the chance of polyacylation.

Visualizing the Synthetic Pathway and Potential Side Products

G cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Products 3,5-Difluorobenzoyl_chloride 3,5-Difluorobenzoyl Chloride Reaction_Conditions AlCl₃ (Lewis Acid) Dichloromethane (Solvent) 0°C to rt 3,5-Difluorobenzoyl_chloride->Reaction_Conditions Ethylthioanisole Ethylthioanisole Ethylthioanisole->Reaction_Conditions Desired_Product This compound (para-isomer) Reaction_Conditions->Desired_Product Major Product Ortho_Isomer ortho-isomer impurity Reaction_Conditions->Ortho_Isomer Minor Side Product Polyacylated_Product Polyacylated Impurity Desired_Product->Polyacylated_Product Potential Side Reaction

Caption: Synthetic route to this compound and potential side products.

Frequently Asked Questions (FAQs): Impurity Identification and Resolution

Question 4: I have an impurity with a mass of +16 Da and another at +32 Da relative to my product. What are these impurities and how can I avoid them?

Answer:

These mass increases strongly suggest oxidation of the ethylthio group. Thioethers are susceptible to oxidation, which can occur during the reaction workup, purification, or even during storage if exposed to air and light.[5][6]

  • +16 Da Impurity: This corresponds to the formation of the sulfoxide derivative, 3,5-Difluoro-4'-(ethylsulfinyl)benzophenone.

  • +32 Da Impurity: This corresponds to the formation of the sulfone derivative, 3,5-Difluoro-4'-(ethylsulfonyl)benzophenone.

Prevention and Resolution:

  • Degas Solvents: Use degassed solvents for both the reaction and purification steps to minimize dissolved oxygen.

  • Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible.

  • Avoid Strong Oxidants: Be mindful of any reagents used during workup or purification that could have oxidizing properties.

  • Purification: These oxidized impurities are more polar than the parent compound and can typically be separated by column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) should effectively resolve these species.

Visualizing the Oxidation Degradation Pathway

G Parent_Compound This compound Sulfoxide Sulfoxide Derivative (+16 Da) Parent_Compound->Sulfoxide Oxidation Sulfone Sulfone Derivative (+32 Da) Sulfoxide->Sulfone Further Oxidation

Caption: Oxidation pathway of the ethylthio moiety.

Question 5: My purified sample shows signs of degradation over time, even when stored as a solid. What is the likely cause and what are the optimal storage conditions?

Answer:

Benzophenone derivatives can be susceptible to photodegradation.[7] The energy from UV light can promote the formation of reactive species.

  • Optimal Storage:

    • Store the solid compound in an amber vial to protect it from light.

    • For long-term storage, keep the vial in a freezer at -20°C.

    • If possible, store under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation.

Question 6: What are the best analytical techniques to assess the purity of my this compound sample?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of your compound and detecting non-volatile impurities. A reversed-phase method is typically suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of your desired product and identifying any isomeric or structurally related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of impurities detected by HPLC, such as the oxidized sulfoxide and sulfone derivatives.

Experimental Protocols

The following are general protocols that can be used as a starting point for the analysis of this compound. Optimization may be required for your specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
ParameterRecommended Conditions
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile

This method is adapted from general procedures for benzophenone analysis.[8][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the GC.

  • GC Column: Use a standard non-polar column (e.g., DB-5ms).

  • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometry: Operate in electron ionization (EI) mode and scan from m/z 40 to 500.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. The aromatic region will be complex due to fluorine coupling.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • ¹⁹F NMR: Acquire a fluorine spectrum to confirm the presence and environment of the fluorine atoms.

Troubleshooting Workflow for Impure Samples

G Start Impure Sample Identified (e.g., by HPLC, TLC) Identify_Impurity Identify Impurity by MS and NMR Start->Identify_Impurity Unreacted_SM Unreacted Starting Material(s)? Identify_Impurity->Unreacted_SM Yes Isomers Isomeric Impurity? Identify_Impurity->Isomers No Optimize_Reaction Optimize Reaction: - Check catalyst activity - Increase reaction time/temp - Adjust stoichiometry Unreacted_SM->Optimize_Reaction Oxidized_Products Oxidized Products (Sulfoxide/Sulfone)? Isomers->Oxidized_Products No Yes Yes Isomers->Yes Other_Impurity Other Unknown Impurity? Oxidized_Products->Other_Impurity No Oxidized_Products->Yes Further_Characterization Further Characterization: - 2D NMR - High-resolution MS Other_Impurity->Further_Characterization Yes Repurify Repurify Sample Optimize_Reaction->Repurify Optimize_Conditions Optimize Reaction Conditions: - Lower temperature - Change solvent Optimize_Conditions->Repurify Improve_Purification_Handling Improve Purification & Handling: - Use degassed solvents - Handle under inert atmosphere - Optimize chromatography Improve_Purification_Handling->Repurify Yes->Optimize_Conditions Yes->Improve_Purification_Handling

Caption: A logical workflow for troubleshooting impure samples of this compound.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. [Link]

  • ResearchGate. (n.d.). Thioanisole conversion and selectivity of the sulfoxide and sulfone. [Link]

  • MicroSolv Technology Corporation. (n.d.). Benzophenone Analyzed with HPLC. [Link]

  • Royal Society of Chemistry. (2024). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry. [Link]

  • National Institutes of Health. (2015). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. Journal of Chromatography B. [Link]

  • ResearchGate. (2007). Sulfoxidation of Thioanisole and Epoxidation-Sulfoxidation ofAllylsulfide Catalyzed by a Dinuclear Copper Complex. [Link]

  • ResearchGate. (2014). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. [Link]

  • ResearchGate. (2017). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. [Link]

  • PubMed. (2001). Characterization of thioether compounds formed from alkaline degradation products of enflurane. Anesthesiology. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (2018). The catalytic oxidation of thioanisole to sulfoxide and sulfone with 30 % H2O2. [Link]

  • PubMed. (2021). Benzophenone Accumulates over Time from the Degradation of Octocrylene in Commercial Sunscreen Products. Chemical Research in Toxicology. [Link]

  • ACS Publications. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules. [Link]

  • National Institutes of Health. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • Wikipedia. (n.d.). Benzophenone. [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Wiley Online Library. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

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Technical Support Center: Enhancing the Stability of 3,5-Difluoro-4'-(ethylthio)benzophenone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

A Note from Your Application Scientist: The following guide addresses the stability of 3,5-Difluoro-4'-(ethylthio)benzophenone. As specific stability data for this compound is limited in public literature[1][2][3][4][5], this document synthesizes established principles from structurally related compounds, namely benzophenone derivatives and thioethers, to provide robust, field-proven best practices.[6][7] These recommendations are designed to serve as a comprehensive starting point for your experimental work.

Part 1: Foundational Knowledge & FAQs - Understanding the Molecule's Vulnerabilities

This section addresses the fundamental chemical characteristics of this compound that are critical to understanding its behavior in solution.

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this molecule is primarily dictated by two key functional groups:

  • The Benzophenone Core: The diaryl ketone structure is a potent chromophore, meaning it strongly absorbs ultraviolet (UV) light.[8] This absorption can excite the molecule to a triplet state, making it highly reactive and susceptible to photodegradation.[7][9]

  • The Ethylthioether (-S-CH₂CH₃) Group: The sulfur atom in the thioether linkage is nucleophilic and readily susceptible to oxidation. It can be oxidized to a sulfoxide and subsequently to a sulfone, especially in the presence of oxidizing agents or reactive oxygen species generated during photodegradation.[10][11]

Q2: What are the most likely degradation pathways for this compound in solution?

A2: Based on its structure, the two most probable degradation pathways are photodegradation and oxidation .

  • Photodegradation: Upon exposure to UV light (including ambient laboratory light or sunlight), the benzophenone core can be excited, leading to reactions that form various photoproducts, such as benzhydrol derivatives.[7][12] This process often follows pseudo-first-order kinetics.[13][14] The presence of photosensitizers in the solution can significantly accelerate this decomposition.[13]

  • Oxidation: The thioether group can be oxidized by dissolved atmospheric oxygen, residual peroxides in solvents (like THF or ether), or other oxidizing agents. This pathway leads to the formation of the corresponding sulfoxide and sulfone, altering the compound's chemical properties. Thioethers themselves can act as secondary antioxidants by decomposing hydroperoxides, a process that consumes the parent molecule.[10][11]

G cluster_photo Photodegradation Pathway cluster_ox Oxidation Pathway parent This compound photo_products Photoproducts (e.g., Benzhydrol Derivatives) parent->photo_products UV Light (hv) Radical Reactions sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidizing Agents (O₂, H₂O₂) sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation

Caption: Primary degradation pathways for this compound.

Part 2: Troubleshooting Common Experimental Issues

This section provides direct answers to problems frequently encountered during experimentation.

Q3: My solution of this compound turned yellow or brown. What is the likely cause?

A3: Discoloration is a classic indicator of degradation.[6] The most common culprits are:

  • Photodegradation: Exposure to ambient or UV light has likely initiated photochemical reactions, forming colored byproducts.[6]

  • Oxidative Degradation: Reaction with atmospheric oxygen, potentially accelerated by light, can also lead to colored impurities.[6]

Troubleshooting Steps:

  • Immediately protect the solution from light by using an amber vial or wrapping the container in aluminum foil.

  • Prepare fresh solutions using solvents that have been de-gassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.

  • Store the solution at a reduced temperature (2-8 °C) to slow the rate of any degradation reactions.[6]

Q4: I am observing new peaks in my HPLC chromatogram after storing my solution for a short time. Why?

A4: The appearance of new peaks, particularly those eluting at different retention times than the parent compound, is strong evidence of chemical degradation. These new peaks represent the degradation products. The primary suspects are the sulfoxide and sulfone derivatives from oxidation, or various photoproducts. Identifying these requires techniques like LC-MS to determine their molecular weights.[15]

Troubleshooting Steps:

  • Confirm Identity: If possible, use LC-MS to identify the mass of the new peaks and compare them to the expected masses of the sulfoxide (+16 Da) and sulfone (+32 Da) derivatives.

  • Implement Preventative Storage: Follow the rigorous storage protocol outlined in Q6 to prevent further degradation of your stock and working solutions.

  • Assess Method Stability: Ensure your analytical method itself is not causing degradation (e.g., unstable pH of the mobile phase).

Q5: The potency (assay value) of my stock solution is decreasing over time. How can I prevent this?

A5: A drop in potency is a quantitative measure of the degradation discussed above. To maintain a stable concentration, a multi-faceted approach is required, focusing on controlling the solution's environment.

Key Mitigation Strategies:

  • Light Protection: Always store solutions in amber glass vials or in the dark.[6][7]

  • Inert Atmosphere: Prepare solutions in a glove box or under a stream of inert gas (nitrogen or argon). Use solvents that have been thoroughly de-gassed.[6]

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal degradation and slow reaction kinetics.[6][16]

  • Solvent Purity: Use high-purity, HPLC-grade solvents. Ethers like THF can contain peroxide inhibitors (like BHT), which is beneficial, but be aware that some stabilizers can interfere with certain analyses. Avoid solvents with high peroxide values.

  • pH Control: If working in aqueous or protic solutions, maintain a neutral pH using a buffer, as extreme pH can catalyze degradation.[17] Thioether stability can be pH-dependent in certain contexts.[16]

  • Use of Antioxidants: For long-term storage, consider adding a suitable antioxidant. Thioether-based antioxidants are commonly used to protect materials from degradation.[10][11][18]

Part 3: Proactive Stability Enhancement Protocols

This section provides detailed workflows for preparing stable solutions and for intentionally studying the compound's degradation profile.

Q6: What is the best practice for preparing and storing a stock solution of this compound?

A6: Following a systematic protocol is the most effective way to ensure solution stability.

G start Start select_solvent 1. Select high-purity, aprotic solvent (e.g., Acetonitrile, DMSO) start->select_solvent degas 2. Degas solvent via N₂ or Ar sparging for 15-20 mins select_solvent->degas weigh 3. Weigh compound in a tared amber vial degas->weigh dissolve 4. Dissolve compound in degassed solvent under an inert gas blanket weigh->dissolve vortex 5. Cap tightly and vortex until fully dissolved dissolve->vortex store 6. Store at 2-8°C or -20°C, protected from light vortex->store end End store->end

Caption: Workflow for preparing a stable stock solution.

Step-by-Step Protocol:

  • Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent in which the compound is readily soluble (e.g., Acetonitrile, DMSO).

  • Solvent Preparation: De-gas the chosen solvent by sparging with an inert gas like nitrogen or argon for at least 15 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the solid this compound directly into a tared amber glass vial.

  • Dissolution: Under a gentle stream of inert gas, add the degassed solvent to the vial to the desired concentration.

  • Mixing: Immediately cap the vial tightly with a PTFE-lined cap. Vortex or sonicate briefly until the solid is completely dissolved.

  • Storage: Label the vial clearly and store it at the recommended temperature (2-8°C for short-term, -20°C for long-term), ensuring it is protected from light.

  • Usage: When using the solution, allow it to come to room temperature before opening to prevent condensation. If possible, flush the headspace with inert gas before re-sealing.

Q7: How should I design a forced degradation study to understand the stability of this molecule under my specific conditions?

A7: A forced degradation or "stress testing" study is essential for identifying potential degradants and developing a robust, stability-indicating analytical method.[19][20][21] The goal is to achieve 5-20% degradation of the active ingredient.[20]

Stress ConditionProtocolLikely Degradation Pathway
Acid Hydrolysis Dissolve compound in a suitable solvent (e.g., ACN). Add HCl to a final concentration of 0.1 M. Heat at 60°C. Analyze at time points (e.g., 2, 6, 12, 24h).[7]Generally stable, but potential for hydrolysis at ether linkage under harsh conditions.
Base Hydrolysis Dissolve compound in solvent. Add NaOH to a final concentration of 0.1 M. Heat at 60°C. Analyze at time points.[7]Generally stable.
Oxidation Dissolve compound in solvent. Add 3% H₂O₂. Keep at room temperature, protected from light. Analyze at time points.[7]High Susceptibility. Oxidation of the thioether to sulfoxide and sulfone.[15]
Thermal Degradation Prepare a solution and store it in an oven at an elevated temperature (e.g., 80°C), protected from light. Analyze at time points.[7]Thioether linkages can show good thermal stability, but degradation is possible at high temperatures.[22][23]
Photodegradation Expose a solution (in a clear glass vial) to a photostability chamber with controlled UV and visible light output. Wrap a control sample in foil. Analyze both at time points.[7]High Susceptibility. Photolysis of the benzophenone core.[9][12]
Part 4: Analytical Methodologies

Q8: What is a good starting point for a stability-indicating HPLC method for this compound?

A8: A reverse-phase HPLC method is the standard for separating the parent compound from its more polar degradation products (like sulfoxides). A C18 column is a robust choice.

Recommended Starting HPLC Method:

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in mass spectrometry and controls pH.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start at 50% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions.A gradient is essential to elute the non-polar parent compound while separating it from potentially more polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV-Vis Diode Array Detector (DAD) at ~254 nm and ~280 nmThe benzophenone core has strong absorbance in this region. A DAD allows for peak purity analysis.
Injection Vol. 10 µLStandard injection volume; adjust based on concentration.

Method Validation: A key aspect of a stability-indicating method is proving that it can resolve the parent peak from all degradation product peaks. This is confirmed by analyzing samples from your forced degradation study.[21]

References
  • Photodegradation of benzophenones sensitized by nitrite - PubMed. (2022). Sci Total Environ, 802, 149850.
  • Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed. (2016). Chemosphere, 144, 1959-1967.
  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - MDPI. (n.d.). Molecules, 25(23), 5629. [Link]

  • Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Ind. Eng. Chem. Res.[Link]

  • Thioether Antioxidant - Tintoll. (n.d.). Tintoll. [Link]

  • Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H₂O₂ Advanced Oxidation Process - MDPI. (2018). Molecules, 23(9), 2328. [Link]

  • Thioester Antioxidants - Zeller Polymer Solutions. (2023). Zeller Polymer Solutions. [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water - MDPI. (n.d.). Int. J. Environ. Res. Public Health, 17(18), 6566. [Link]

  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing). (2025). Environ. Sci.: Processes Impacts. [Link]

  • Thermal stability of thioether linkage under PCR-like conditions... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Effect of solvent on the reactivity of the benzophenone free radical anion - RSC Publishing. (n.d.). Trans. Faraday Soc., 63, 1545-1550. [Link]

  • Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process - PubMed. (2024). Environ Res, 240, 117511. [Link]

  • A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PubMed Central. (n.d.). Environ Int, 172, 107780. [Link]

  • Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions - PubMed. (2021). J Hazard Mater, 403, 123591. [Link]

  • Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. (n.d.). Modern Chemistry, 5(5), 65-71. [Link]

  • Thioethers | Antioxidant Synergists for Plastics | amfine.com. (n.d.). Amfine. [Link]

  • Solvent Effects in Hydrogen Abstraction from Cholesterol by Benzophenone Triplet Excited State | Organic Letters - ACS Publications. (n.d.). Org. Lett.[Link]

  • Comparative Thermal Stability and Synthesis of Group IVB Polythioethers. (1981). Journal of Macromolecular Science, Part A, 15(1), 143-152. [Link]

  • Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - MDPI. (n.d.). Int. J. Environ. Res. Public Health, 18(11), 5998. [Link]

  • Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone - Longdom Publishing. (2017). Modern Chemistry & Applications. [Link]

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - MDPI. (n.d.). Separations, 9(1), 13. [Link]

  • forced degradation products: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - NIH. (2021). Molecules, 26(22), 6959. [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Anal. Methods, 10(1), 61-70. [Link]

  • Molecular rearrangements. III. Thermal decomposition of some selected thioesters - Canadian Science Publishing. (n.d.). Can. J. Chem., 56(11), 1512-1515. [Link]

  • Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC - NIH. (n.d.). MethodsX, 7, 100788. [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (n.d.). J Biomed Mater Res A, 92(1), 1-10. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). J Anal Pharm Res, 4(3), 00112. [Link]

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  • Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. (2022). Antioxidants (Basel), 11(5), 967. [Link]

  • Forced Degradation – A Review. (2022). J Pharm Sci Emerg Drugs, 10(3), 1000244. [Link]

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  • Do Cysteine thiol groups respond to the pH changes? - ResearchGate. (2015). ResearchGate. [Link]

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Technical Support Center: Scaling Up the Synthesis of 3,5-Difluoro-4'-(ethylthio)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3,5-Difluoro-4'-(ethylthio)benzophenone. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, or scale up this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust protocols to ensure reproducible, high-yield outcomes.

The synthesis of this molecule, a key intermediate in various research and development pipelines, primarily relies on the classic Friedel-Crafts acylation reaction.[1] While fundamentally straightforward, the specific substrates involved—an electronically deactivated difluorinated aromatic ring and a sulfur-containing acyl chloride—present unique challenges that require careful consideration of reaction parameters.

Synthetic Workflow Overview

The synthesis is best approached as a two-stage process: first, the preparation of the acylating agent, 4-(ethylthio)benzoyl chloride, from its corresponding carboxylic acid; second, the Lewis acid-catalyzed Friedel-Crafts acylation of 1,3-difluorobenzene.

Synthesis_Workflow cluster_0 Stage 1: Acylating Agent Prep cluster_1 Stage 2: Friedel-Crafts Acylation cluster_2 Purification A 4-(Ethylthio)benzoic Acid C 4-(Ethylthio)benzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F This compound C->F 0°C to RT D 1,3-Difluorobenzene D->F E Aluminum Chloride (AlCl₃) E->F G Crude Product F->G Aqueous Workup H Purified Product G->H Recrystallization / Chromatography

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Preparation of 4-(Ethylthio)benzoyl Chloride

The quality of the acylating agent is paramount for a successful Friedel-Crafts reaction. Incomplete conversion or the presence of residual acid can inhibit the main reaction and complicate purification.

FAQs: Acyl Chloride Synthesis

Question: What is the recommended method for preparing 4-(ethylthio)benzoyl chloride?

Answer: The most reliable and scalable method is the reaction of 4-(ethylthio)benzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[2][3] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the isolation of the desired acyl chloride.[3]

Question: How do I ensure the reaction goes to completion and that my acyl chloride is pure?

Answer:

  • Stoichiometry: Use a slight excess of thionyl chloride (e.g., 1.5 to 2.0 equivalents) to ensure all the carboxylic acid is consumed.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. For a more rigorous check, a small aliquot can be carefully quenched with methanol and analyzed by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.

  • Purification: After the reaction is complete, the excess thionyl chloride must be removed. This is typically achieved by distillation under reduced pressure. The final product, 4-(ethylthio)benzoyl chloride, can then be purified by vacuum distillation to yield a colorless to pale yellow oil.

Protocol 1: Synthesis of 4-(Ethylthio)benzoyl Chloride
  • Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ produced. Ensure all glassware is thoroughly oven-dried.

  • Reagents: To the flask, add 4-(ethylthio)benzoic acid (1.0 eq.). Under an inert atmosphere (N₂ or Ar), add thionyl chloride (2.0 eq.) followed by 2-3 drops of DMF.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours, or until gas evolution ceases.

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation, initially at atmospheric pressure, then under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure 4-(ethylthio)benzoyl chloride. The product should be stored under an inert atmosphere and protected from moisture.

Part 2: The Friedel-Crafts Acylation - Troubleshooting Guide

This is the most critical step and where most issues arise. The Friedel-Crafts acylation is highly sensitive to reagents, conditions, and technique.[4]

Problem: Low or No Conversion of Starting Material

This is the most common issue, often pointing to catalyst deactivation or insufficient reactivity.

Troubleshooting_Low_Yield Start Low / No Conversion Observed Q1 Were all reagents and solvents scrupulously anhydrous? Start->Q1 Sol1 Root Cause: Moisture contamination. Action: Oven-dry all glassware. Use anhydrous grade solvents. Handle AlCl₃ in a glovebox or under a strong inert gas flow. Q1->Sol1 No Q2 Is the 1,3-difluorobenzene ring too deactivated for the conditions? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Root Cause: Insufficient electrophilicity. Action 1: Increase AlCl₃ stoichiometry from 1.1 eq. to 1.3-1.5 eq. Action 2: Allow reaction to stir longer at room temperature (8-16h). Action 3: Gently warm the reaction (e.g., to 40-50°C), monitoring by TLC. Q2->Sol2 Likely Q3 Was the 4-(ethylthio)benzoyl chloride of high purity and freshly prepared/distilled? Q2->Q3 Unlikely A2_Yes Likely A2_No Unlikely A3_Yes Yes Sol3 Root Cause: Degraded acylating agent. Action: Re-purify the acyl chloride by vacuum distillation immediately before use. Verify purity by ¹H NMR. Q3->Sol3 No A3_No No

Caption: Decision tree for troubleshooting low reaction conversion.

In-Depth Analysis:

  • Catalyst Activity: Aluminum chloride is extremely hygroscopic. Even brief exposure to atmospheric moisture can lead to the formation of aluminum hydroxide species, which are catalytically inactive. The reaction must be performed under a strictly inert atmosphere (N₂ or Ar).[5]

  • Substrate Reactivity: The two fluorine atoms on the 1,3-difluorobenzene ring are strongly electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic aromatic substitution compared to benzene.[6] While their resonance effects direct the acylation to the correct position (C4), overcoming this deactivation may require more forcing conditions than for more activated substrates.[5][6] Increasing the catalyst load or reaction temperature can help, but must be done cautiously to avoid side reactions.

Problem: Formation of Significant Impurities

Possible Cause 1: Incorrect Regioisomer Formation

  • Expert Insight: The formation of regioisomers other than the desired 3,5-difluoro product is highly unlikely to originate from the 1,3-difluorobenzene substrate. The electronic directing effects of the two meta-fluorine atoms strongly favor acylation at the C4 position, which is para to one fluorine and ortho to the other.[6] The C2 position is sterically hindered and electronically disfavored. Therefore, significant isomeric impurities likely stem from the 4-(ethylthio)benzoyl chloride starting material (e.g., contamination with ortho or meta isomers).

  • Solution: Ensure the starting 4-(ethylthio)benzoic acid is the pure para isomer.

Possible Cause 2: Thioether-Related Side Reactions

  • Expert Insight: The lone pairs on the sulfur atom of the ethylthio group can coordinate with the Lewis acid (AlCl₃). This complexation can potentially lead to side reactions, including de-ethylation or rearrangement, particularly if the reaction is overheated.

  • Solution: Maintain strict temperature control. Adding the 1,3-difluorobenzene dropwise to the pre-formed complex of AlCl₃ and 4-(ethylthio)benzoyl chloride at 0°C can minimize side reactions by ensuring the acylium ion is formed and consumed rapidly.

Part 3: Frequently Asked Questions (FAQs)

Question: Why is 1,3-difluorobenzene the required substrate? Can I use the 1,2- or 1,4-isomers?

Answer: No, the isomers will not yield the desired product. 1,3-Difluorobenzene is uniquely suited because its directing groups work in concert to activate a single, specific position (C4/C6) for acylation. In contrast, 1,4-difluorobenzene is considerably less reactive, and 1,2-difluorobenzene is highly unreactive due to a combination of strong inductive deactivation and steric hindrance.[5][6] Using these isomers would result in either no reaction or a mixture of different products.

Question: Are there alternative catalysts to Aluminum Chloride?

Answer: Yes, while AlCl₃ is the classic and most common catalyst, other Lewis acids can be used. Ferric chloride (FeCl₃) is a milder, less moisture-sensitive alternative, though it may require higher temperatures or longer reaction times. For greener chemistry approaches, solid acid catalysts or metal triflates (e.g., Sc(OTf)₃, Hf(OTf)₄) have been shown to be effective, often with easier workup and potential for recycling.[7][8] However, optimization would be required for this specific substrate pair.

Question: What are the critical safety precautions for this reaction at scale?

Answer:

  • AlCl₃ Handling: Anhydrous AlCl₃ reacts violently with water, releasing significant heat and HCl gas. It should be handled in a glovebox or under a robust inert atmosphere.

  • Gas Evolution: The reaction itself, and especially the workup, produces large volumes of HCl gas. The apparatus must be vented to a proper scrubbing system.

  • Quenching: The quenching of the reaction by adding it to ice/water is highly exothermic. This must be done slowly, in a well-ventilated fume hood, and with adequate cooling to control the temperature and the rate of HCl evolution.

Part 4: Detailed Experimental Protocols

Protocol 2: Friedel-Crafts Acylation
  • Setup: A multi-neck, oven-dried flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inert gas inlet/outlet.

  • Catalyst Suspension: Under a positive pressure of N₂, charge the flask with anhydrous dichloromethane (DCM) as the solvent, followed by anhydrous aluminum chloride (1.3 eq.). Cool the resulting slurry to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve 4-(ethylthio)benzoyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the AlCl₃ slurry via the dropping funnel, maintaining the temperature between 0-5°C. Stir the mixture for 30 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Add 1,3-difluorobenzene (1.0 eq.) dropwise, again keeping the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction's progress by TLC or GC/MS.

  • Workup (Quenching): In a separate, larger flask, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: The crude product, typically a solid or a thick oil, can often be purified by recrystallization. A common solvent system is isopropanol or an ethanol/water mixture.

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, it can be treated with activated carbon and hot-filtered.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 5: Data Summary

Table 1: Typical Reaction Parameters & Yields
ParameterValueRationale
1,3-Difluorobenzene 1.0 eq.Limiting Reagent
4-(ethylthio)benzoyl chloride 1.1 - 1.2 eq.Ensures complete consumption of the limiting reagent.
Aluminum Chloride (AlCl₃) 1.3 - 1.5 eq.A slight excess is needed to drive the reaction with the deactivated ring.
Temperature 0°C to 25°CBalances reaction rate against potential side reactions.
Reaction Time 6 - 12 hoursRequired for good conversion with the deactivated substrate.
Expected Yield 75 - 90%Typical yield after purification for a well-executed reaction.
Table 2: Product Characterization Data
PropertyValue
Molecular Formula C₁₅H₁₂F₂OS
Molecular Weight 278.32 g/mol [9]
Appearance White to off-white solid
CAS Number 844885-23-0[9][][11]
References
  • BenchChem. (n.d.). 4-(Ethylthio)benzoic Acid | Research Chemical.
  • BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • PrepChem. (n.d.). Synthesis of 4-ethylbenzoyl chloride.
  • BenchChem. (n.d.). A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Friedel-Crafts Acylation of Difluorobenzene.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • BOC Sciences. (n.d.). CAS 844885-23-0 this compound.
  • Wikipedia. (2023, December 29). Friedel–Crafts reaction.
  • ChemicalBook. (n.d.). This compound | 844885-23-0.
  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
  • ResearchGate. (2009). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
  • ChemDungeon. (2023, January 23). Making benzoyl chloride [Video]. YouTube.
  • GuideChem. (n.d.). This compound Product Description.

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Validation & Comparative

A Comparative Guide to 3,5-Difluoro-4'-(ethylthio)benzophenone and Other Benzophenone Derivatives as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the benzophenone scaffold represents a privileged structure in the quest for novel therapeutics.[1] Its synthetic tractability and presence in numerous biologically active natural products make it a cornerstone of many drug discovery programs.[1] This guide provides an in-depth comparison of 3,5-Difluoro-4'-(ethylthio)benzophenone and other benzophenone derivatives, with a specific focus on their activity as inhibitors of p38 mitogen-activated protein (MAP) kinase, a critical mediator of inflammatory responses.[2][3]

The Benzophenone Scaffold: A Versatile Pharmacophore

The diaryl ketone core of benzophenone offers a unique platform for structural diversification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This versatility has led to the development of benzophenone-containing compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][5] The substitution pattern on the two aromatic rings is a key determinant of the molecule's biological target and potency.[1]

This compound: A Focused Look

While extensive public data on the specific biological activity of this compound (CAS 844885-23-0) is limited, its structural motifs—a difluorinated phenyl ring and a thioether linkage—are hallmarks of potent kinase inhibitors. Notably, this compound has been cited in patent literature related to p38 MAP kinase inhibitors, strongly suggesting its intended therapeutic target.[6][7][8][9] The presence of fluorine atoms can enhance binding affinity and improve metabolic stability, while the ethylthio group can provide crucial interactions within the kinase active site.

The Rise of Benzophenones as p38 MAP Kinase Inhibitors

The p38 MAP kinase signaling pathway plays a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3][10] Consequently, inhibitors of p38 MAP kinase are highly sought after for the treatment of inflammatory diseases like rheumatoid arthritis.[3] Several research groups have successfully developed potent p38 MAP kinase inhibitors based on the benzophenone scaffold.[2][11][12]

Structure-Activity Relationship (SAR) Insights

Systematic optimization of the benzophenone core has yielded key insights into the structure-activity relationships governing p38 MAP kinase inhibition. A proposed binding model suggests that the carbonyl group of the benzophenone forms a critical hydrogen bond with the backbone NH of Met-109 in the hinge region of the kinase.[13] This interaction anchors the molecule, allowing the substituted phenyl rings to occupy and interact with hydrophobic pockets within the active site.[13]

The following diagram illustrates the general structure of these benzophenone-based p38 MAP kinase inhibitors and highlights key areas for substitution.

SAR cluster_0 Benzophenone Core cluster_1 Ring A cluster_2 Ring B Core RingA R1 R1 RingA->R1 R2 R2 RingA->R2 Carbonyl O RingA->Carbonyl RingB R3 R3 RingB->R3 R4 R4 RingB->R4 RingB->Carbonyl Key R1, R2, R3, R4 = H, Halogen, Alkyl, Amino, etc. Modulate Potency, Selectivity, and PK Properties

Caption: Generalized structure of benzophenone-based p38 MAP kinase inhibitors.

Comparative Performance of Benzophenone Derivatives

To provide a quantitative comparison, the following table summarizes the in vitro inhibitory activity of selected benzophenone derivatives against p38α MAP kinase and their effects on cytokine release in cellular assays.

CompoundR1R2R3R4p38α IC50 (nM)[12][13]IL-1β Inhibition IC50 (nM)[13]TNF-α Inhibition IC50 (nM)[13]
3 HH4-NH(Ph-2-NH2)H---
45 2-Cl4-NH(Ph-2-NH2)2-MeH10146
10b ----14--
17b ----21--

Note: The specific substitutions for compounds 10b and 17b are more complex and are detailed in the cited literature.[12]

The data clearly indicates that strategic substitution on the benzophenone scaffold can lead to highly potent inhibitors of p38 MAP kinase with excellent cellular activity. For instance, compound 45 , with a chloro and an amino-anilinyl substituent on one ring and a methyl group on the other, demonstrates single-digit nanomolar inhibition of TNF-α release.[13]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used in the evaluation of benzophenone-based p38 MAP kinase inhibitors.

Synthesis of Benzophenone Derivatives

A common and effective method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation.[14]

General Procedure for Friedel-Crafts Acylation:

  • To a solution of the substituted benzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.

  • Slowly add the substituted benzoyl chloride to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired benzophenone derivative.

The following diagram outlines the general workflow for the synthesis and purification of benzophenone derivatives.

synthesis_workflow Start Substituted Benzene & Substituted Benzoyl Chloride Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure Benzophenone Derivative Purification->Product

Caption: General workflow for the synthesis of benzophenone derivatives.

In Vitro p38α MAP Kinase Inhibition Assay

The inhibitory potency of the synthesized compounds against p38α MAP kinase can be determined using a variety of commercially available assay kits, often employing a luminescence-based method to measure ATP consumption.[15][16]

Protocol for Luminescence-Based Kinase Assay:

  • Prepare a serial dilution of the test compound in a suitable buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[16]

  • In a 384-well plate, add 1 µl of the diluted inhibitor or a DMSO control.[16]

  • Add 2 µl of the p38α kinase enzyme solution.[16]

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.[16]

  • Incubate the plate at room temperature for 60 minutes.[16]

  • Stop the reaction and measure the remaining ATP by adding 5 µl of an ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[16]

  • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[16]

  • Measure the luminescence using a plate reader.[16]

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow for the in vitro kinase inhibition assay.

kinase_assay_workflow Start Prepare Compound Dilutions Reaction_Setup Add Compound, Kinase, & Substrate/ATP to Plate Start->Reaction_Setup Incubation Incubate at RT for 60 min Reaction_Setup->Incubation Detection_1 Add ADP-Glo™ Reagent (Incubate 40 min) Incubation->Detection_1 Detection_2 Add Kinase Detection Reagent (Incubate 30 min) Detection_1->Detection_2 Readout Measure Luminescence Detection_2->Readout Analysis Calculate IC50 Values Readout->Analysis

Caption: Workflow for the in vitro p38α MAP kinase inhibition assay.

Conclusion

The benzophenone scaffold continues to be a rich source of novel therapeutic agents, particularly in the realm of p38 MAP kinase inhibition. While specific biological data for this compound remains to be fully elucidated in the public domain, its structural features and inclusion in relevant patent literature strongly suggest its potential as a potent and selective inhibitor. The comparative data presented for other benzophenone derivatives underscores the importance of strategic substitution in achieving high potency. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new benzophenone-based compounds, paving the way for the discovery of next-generation anti-inflammatory drugs.

References

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A Comparative Analysis of Fluorinated Benzophenone Photoinitiators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of an optimal photoinitiator is a critical decision that profoundly impacts the efficiency, kinetics, and final properties of photopolymerized systems. Among the myriad of available photoinitiators, benzophenones stand out as a robust and versatile class of Type II initiators. The strategic incorporation of fluorine atoms into the benzophenone scaffold has emerged as a compelling strategy to modulate their photochemical behavior, offering distinct advantages in specific applications.

This guide provides an in-depth comparative analysis of fluorinated benzophenone photoinitiators against their non-fluorinated counterparts. We will delve into the fundamental photochemical mechanisms, present a critical evaluation of their performance based on available experimental data, and provide detailed protocols for their characterization.

The Crucial Role of Fluorine: Enhancing Photochemical Performance

Fluorination, the introduction of fluorine atoms into a molecular structure, can significantly alter the photophysical and photochemical properties of benzophenone.[1] The high electronegativity of fluorine can influence the electronic distribution within the molecule, impacting its excited-state dynamics and reactivity.[2] This can lead to several advantageous effects:

  • Enhanced Photostability: Fluorination can increase the resistance of the photoinitiator to photodegradation, leading to a longer functional lifetime and reduced formation of undesirable photoproducts.[1][3]

  • Modified Spectroscopic Properties: The absorption and emission spectra of benzophenone can be tuned by the strategic placement of fluorine atoms, potentially allowing for better matching with specific light sources.[1][3]

  • Improved Solubility and Migration: The presence of fluorine can alter the solubility of the photoinitiator in different monomer systems and influence its migration properties within the cured polymer matrix.

Mechanism of Action: A Tale of Two Photoinitiators

Benzophenone and its derivatives are classic Type II photoinitiators. Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II initiators require a co-initiator, typically a hydrogen donor like a tertiary amine, to generate the initiating radicals through a bimolecular process.

The general mechanism proceeds as follows:

  • Photoexcitation: Upon absorption of UV radiation, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).

  • Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from the co-initiator.

  • Radical Generation: This hydrogen abstraction process generates two radicals: a ketyl radical derived from the benzophenone and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates.

This fundamental mechanism is shared by both fluorinated and non-fluorinated benzophenones. However, the efficiency of each step can be influenced by the presence of fluorine atoms.

Performance Comparison: A Data-Driven Analysis

For this analysis, we will compare the parent molecule, Benzophenone (BP) , with its monofluorinated counterpart, 4-Fluorobenzophenone (4-FBP) .

ParameterBenzophenone (BP)4-Fluorobenzophenone (4-FBP)Key Insights & Causality
λmax (nm) ~252~255The fluorine substituent causes a slight red-shift in the maximum absorption wavelength. This is due to the electronic perturbation of the aromatic system by the electronegative fluorine atom.
Molar Extinction Coefficient (ε) at λmax (L mol⁻¹ cm⁻¹) ~18,000 - 20,000Data not readily available for direct comparisonWhile specific data for 4-FBP is scarce, fluorination can sometimes lead to an increase in the molar extinction coefficient, which would enhance light absorption efficiency.
Intersystem Crossing Quantum Yield (Φisc) ~0.9 - 1.0Expected to be highThe high efficiency of intersystem crossing is a hallmark of benzophenones and is not expected to be significantly diminished by fluorination.
Polymerization Rate Dependent on formulationPotentially higherThe electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbonyl oxygen in the triplet state, potentially leading to a faster rate of hydrogen abstraction and thus a higher polymerization rate.
Final Monomer Conversion (%) Dependent on formulationPotentially higherA higher initiation rate can lead to a more complete conversion of the monomer, resulting in a higher degree of polymerization and improved final properties of the cured material.

Note: The performance of a photoinitiator is highly dependent on the specific formulation, including the type and concentration of monomer, co-initiator, and the irradiation conditions (wavelength and intensity of the light source). The insights provided above are based on general photochemical principles and available data, and direct experimental comparison is always recommended for specific applications.

Experimental Protocols for Performance Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for two key experiments used to evaluate the performance of photoinitiators.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is a powerful technique for determining the kinetics of photopolymerization by measuring the heat released during the exothermic polymerization reaction.

Objective: To measure the heat flow associated with the photopolymerization of a monomer formulation initiated by a benzophenone photoinitiator and to determine the polymerization rate and degree of conversion.

Methodology:

  • Sample Preparation:

    • Prepare a liquid monomer formulation containing the photoinitiator (e.g., 1-5 wt%) and a co-initiator (if required) at a specific molar ratio.

    • Accurately weigh a small amount of the formulation (typically 1-5 mg) into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the Photo-DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.

    • Set the isothermal temperature for the experiment (e.g., 25°C).

  • Measurement:

    • Allow the sample to equilibrate at the set temperature.

    • Initiate the photopolymerization by exposing the sample to a UV light source of a specific wavelength and intensity.

    • Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).

    • The rate of polymerization is proportional to the heat flow at any given time.

    • The degree of conversion at any time 't' can be calculated by dividing the cumulative heat released up to that time by the total heat of polymerization.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR spectroscopy monitors the disappearance of specific functional groups (e.g., acrylate C=C double bonds) in real-time during photopolymerization, providing a direct measure of monomer conversion.

Objective: To monitor the consumption of monomer functional groups during photopolymerization and determine the rate and degree of conversion.

Methodology:

  • Sample Preparation:

    • Prepare the liquid monomer formulation as described for Photo-DSC.

    • Place a small drop of the formulation between two transparent salt plates (e.g., KBr or NaCl) separated by a spacer of known thickness (typically 10-25 µm).

  • Instrument Setup:

    • Place the sample assembly in the sample compartment of the FTIR spectrometer.

    • Position a UV light source to irradiate the sample.

  • Measurement:

    • Record an initial IR spectrum of the uncured sample.

    • Start the UV irradiation and simultaneously begin collecting a series of IR spectra at regular time intervals (e.g., every second).

  • Data Analysis:

    • Identify the characteristic absorption band of the reactive functional group (e.g., ~1635 cm⁻¹ for the acrylate C=C double bond).

    • Monitor the decrease in the area or height of this peak over time.

    • The degree of conversion at any time 't' is calculated as: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time 't'.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the key mechanisms and workflows.

G cluster_mechanism Mechanism of Type II Photoinitiation BP_S0 Benzophenone (S₀) BP_S1 Excited Singlet State (S₁) BP_S0->BP_S1 UV Light Absorption BP_T1 Excited Triplet State (T₁) BP_S1->BP_T1 Intersystem Crossing (ISC) Ketyl_Radical Ketyl Radical BP_T1->Ketyl_Radical Hydrogen Abstraction Co_initiator Co-initiator (R₃N) Aminoalkyl_Radical Aminoalkyl Radical Co_initiator->Aminoalkyl_Radical Hydrogen Abstraction Monomer Monomer Aminoalkyl_Radical->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation G cluster_workflow Experimental Workflow for Photo-DSC Analysis Prep Prepare Monomer Formulation Weigh Weigh Sample into DSC Pan Prep->Weigh Setup Set Isothermal Temperature and Purge with N₂ Weigh->Setup Equilibrate Equilibrate Sample Setup->Equilibrate Irradiate Irradiate with UV Light and Record Heat Flow Equilibrate->Irradiate Analyze Analyze Data (ΔH, Rate, Conversion) Irradiate->Analyze

Caption: Workflow for Photo-DSC analysis of photopolymerization kinetics.

Conclusion and Future Perspectives

The fluorination of benzophenone photoinitiators presents a promising avenue for enhancing their performance in various photopolymerization applications. While direct and comprehensive comparative data remains somewhat fragmented in the existing literature, the available evidence and fundamental photochemical principles suggest that fluorination can lead to improved photostability, and potentially faster polymerization rates and higher monomer conversion.

The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own systematic and comparative evaluations. As the demand for high-performance photocurable materials continues to grow, further research into the structure-property relationships of fluorinated benzophenone derivatives will be crucial for the rational design of next-generation photoinitiators tailored for specific and demanding applications in fields ranging from advanced coatings and adhesives to 3D printing and biomedical devices.

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A Comparative Guide to the Biological Activities of Thioether Benzophenones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the benzophenone scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. The incorporation of a thioether linkage into this framework has given rise to a class of compounds with enhanced and often distinct biological profiles. This guide provides an in-depth, objective comparison of the antimicrobial, anticancer, and anti-inflammatory activities of thioether benzophenones, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Introduction to Thioether Benzophenones: A Synthesis of Potential

Thioether benzophenones represent a compelling class of molecules that synergistically combine the structural features of benzophenones and thioethers. The benzophenone moiety, with its two phenyl rings connected by a carbonyl group, provides a versatile template for structural modification, while the thioether group can significantly influence the compound's lipophilicity, electronic properties, and ability to interact with biological targets.[1][2]

The synthesis of these compounds can be achieved through various established methods, including the reaction of a thiol with a halogenated benzophenone or through a Friedel-Crafts reaction with an aromatic thioether.[3][4] These synthetic strategies offer the flexibility to introduce a diverse range of substituents on both the benzophenone core and the thioether moiety, allowing for the fine-tuning of their biological activities.

This guide will delve into a comparative analysis of the key biological activities of thioether benzophenones, providing a comprehensive resource for researchers and drug development professionals.

Antimicrobial Activity: Disrupting Microbial Defenses

Several thioether benzophenone derivatives have demonstrated promising activity against a spectrum of bacterial and fungal pathogens.[1][2][5] The primary mechanism of action for many of these compounds appears to be the disruption of the bacterial cell membrane.[1][6]

Comparative Antimicrobial Efficacy

The antimicrobial potency of thioether benzophenones is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[7] A lower MIC value indicates greater antimicrobial activity.

Compound IDDerivativeTarget OrganismMIC (µg/mL)Reference
TB-1 2-((5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamideKlebsiella pneumoniae375[7]
TB-2 2-((5-cyano-6-oxo-4-(p-tolyl)-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamideKlebsiella pneumoniae375[7]
TB-3 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamideStaphylococcus aureus6.25[2]
TB-4 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-(4-nitrophenyl)-2-oxo-azetidin-1-yl)-acetamideStaphylococcus aureus12.5[2]

Analysis of Antimicrobial Data: The presented data, while not a direct head-to-head comparison of a large series of thioether benzophenones, highlights the potential of this class of compounds. For instance, the benzophenone fused azetidinone derivatives (TB-3 and TB-4) show significant activity against Staphylococcus aureus at low microgram per milliliter concentrations.[2] The structure-activity relationship (SAR) appears to be influenced by the nature of the substituents on the phenyl rings and the heterocyclic moieties attached to the thioether group.

Mechanism of Action: Bacterial Membrane Disruption

The antimicrobial activity of many thioether benzophenones is attributed to their ability to disrupt the integrity of the bacterial cell membrane.[1] This disruption leads to the leakage of essential intracellular components and ultimately, cell death.[6]

G cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Alteration of membrane fluidity and integrity Thioether_Benzophenone Thioether Benzophenone Membrane_Interaction Hydrophobic and Electrostatic Interactions Thioether_Benzophenone->Membrane_Interaction Membrane_Interaction->Lipid_Bilayer Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Figure 1: Proposed mechanism of bacterial membrane disruption by thioether benzophenones.

Anticancer Activity: Inducing Programmed Cell Death

Thioether benzophenones have also emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[8][9] A key mechanism underlying their anticancer effect is the induction of apoptosis, or programmed cell death.[10][11]

Comparative Cytotoxicity

The anticancer efficacy of thioether benzophenones is typically assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value signifies greater cytotoxic potential.

Compound IDDerivativeCancer Cell LineIC50 (µM)Reference
TB-5 (R,S)‐5‐[(1,8‐diethyl‐1,3,4,9‐tetrahydropyrano[3,4‐b]indole‐1‐yl)methyl]‐4‐(4-chlorophenyl)‐2,4‐dihydro‐3H‐1,2,4‐triazole‐3‐thionePC3 (Prostate)8.18[9]
TB-6 (R,S)‐5‐[(1,8‐diethyl‐1,3,4,9‐tetrahydropyrano[3,4‐b]indole‐1‐yl)methyl]‐4‐(4-fluorophenyl)‐2,4‐dihydro‐3H‐1,2,4‐triazole‐3‐thionePC3 (Prostate)3.10[9]
TB-7 (R,S)‐5‐[(1,8‐diethyl‐1,3,4,9‐tetrahydropyrano[3,4‐b]indole‐1‐yl)methyl]‐4‐(4-methylphenyl)‐2,4‐dihydro‐3H‐1,2,4‐triazole‐3‐thionePC3 (Prostate)4.00[9]
TB-8 4-hydroxy-3-methoxy-2',4'-dimethyl-benzophenoneHL-60 (Leukemia)0.48[8]
TB-9 2-hydroxy-4,5-dimethoxy-2',4'-dimethyl-benzophenoneHL-60 (Leukemia)1.28[8]

Analysis of Anticancer Data: The provided data indicates that substitutions on the thioether-linked heterocyclic ring and the benzophenone core can significantly impact anticancer activity. For example, in the etodolac-thioether derivatives (TB-5, TB-6, TB-7), the presence of a fluorine atom (TB-6) on the phenyl ring attached to the triazole moiety resulted in the most potent activity against the PC3 prostate cancer cell line.[9] Similarly, variations in the hydroxylation and methylation patterns on the benzophenone scaffold (TB-8 and TB-9) lead to substantial differences in their cytotoxicity against HL-60 leukemia cells.[8]

Mechanism of Action: Intrinsic Apoptosis Pathway

Thioether benzophenones can trigger the intrinsic pathway of apoptosis, which is mediated by the mitochondria. This process involves the activation of a cascade of enzymes called caspases, which are the executioners of programmed cell death. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating this pathway.[12][13][14]

G Thioether_Benzophenone Thioether Benzophenone Bax_Bak Bax/Bak Activation Thioether_Benzophenone->Bax_Bak Bcl2_Inhibition Bcl-2 Inhibition Thioether_Benzophenone->Bcl2_Inhibition Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2_Inhibition->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Intrinsic apoptosis pathway induced by thioether benzophenones.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Thioether benzophenones have also demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of novel anti-inflammatory drugs.[3][4][15] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.[16][17]

Comparative In Vivo Anti-inflammatory Efficacy

The anti-inflammatory activity of these compounds is frequently evaluated using in vivo models, such as the carrageenan-induced paw edema assay in rodents. This model allows for the assessment of a compound's ability to reduce acute inflammation.

Compound IDDerivativeAnimal ModelEdema Inhibition (%)Reference
TB-10 2-(4-benzoylphenyl)hydrazono-3-phenyl-2,3-dihydro-1,3-thiazoleRat55.2[3]
TB-11 2-(4-(4-methoxybenzoyl)phenyl)hydrazono-3-phenyl-2,3-dihydro-1,3-thiazoleRat48.7[3]
TB-12 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranosideMouse~50[16]
TB-13 4-hydroxy-4'-methoxybenzophenoneMouse~45[16]

Analysis of Anti-inflammatory Data: The data from in vivo studies suggests that the anti-inflammatory efficacy of thioether benzophenones is influenced by the nature of the heterocyclic ring and the substituents on the benzophenone core. For example, the presence of a methoxy group in TB-11 slightly reduces the edema inhibition compared to the unsubstituted analog TB-10.[3] Glucosylated benzophenones like TB-12 also show potent anti-inflammatory effects.[16]

Mechanism of Action: COX Enzyme Inhibition

The anti-inflammatory effects of many thioether benzophenones are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducibly expressed at sites of inflammation.[17][18] By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[18]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Thioether_Benzophenone Thioether Benzophenone Thioether_Benzophenone->COX2 Inhibition

Figure 3: Inhibition of the COX-2 pathway by thioether benzophenones.

Experimental Protocols

To facilitate further research and validation of the findings discussed in this guide, detailed protocols for the key in vitro and in vivo assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a thioether benzophenone derivative against a bacterial strain.[7]

Materials:

  • Test thioether benzophenone derivative

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the thioether benzophenone in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

G Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare Compound Serial Dilutions Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC End End Read_MIC->End

Figure 4: Workflow for MIC determination by broth microdilution.

Anticancer Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test thioether benzophenone derivative

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thioether benzophenone in cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC50:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

G Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Thioether Benzophenone Derivatives Seed_Cells->Treat_Cells Add_MTT Add MTT Solution and Incubate Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 5: Workflow for the MTT cytotoxicity assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo model for evaluating the acute anti-inflammatory activity of a test compound.

Materials:

  • Wistar rats (150-200 g)

  • Test thioether benzophenone derivative

  • Carrageenan solution (1% w/v in sterile saline)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats for at least one week before the experiment.

    • Divide the animals into groups: control (vehicle), reference drug, and test compound groups.

  • Compound Administration:

    • Administer the test compound and reference drug to the respective groups, typically via oral or intraperitoneal injection, one hour before carrageenan injection.

    • Administer the vehicle to the control group.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition:

    • The percentage of edema inhibition is calculated for each group relative to the control group.

G Start Start Group_Animals Group and Acclimatize Rats Start->Group_Animals Administer_Compound Administer Test Compound or Vehicle Group_Animals->Administer_Compound Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan Measure_Volume Measure Paw Volume over Time Inject_Carrageenan->Measure_Volume Calculate_Inhibition Calculate Percentage of Edema Inhibition Measure_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 6: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

Thioether benzophenones represent a versatile and promising class of compounds with a diverse range of biological activities. This guide has provided a comparative overview of their antimicrobial, anticancer, and anti-inflammatory properties, supported by available experimental data. The structure-activity relationships highlighted herein offer valuable insights for the rational design of more potent and selective derivatives.

Future research should focus on synthesizing and screening a broader and more structurally diverse library of thioether benzophenones to establish more comprehensive and direct comparative data. Elucidating the detailed molecular mechanisms of action, including the specific protein targets and signaling pathways, will be crucial for optimizing their therapeutic potential and minimizing potential off-target effects. The detailed experimental protocols provided in this guide aim to facilitate these future investigations and accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

Sources

A Comparative Analysis of the Cytotoxicity of 3,5-Difluoro-4'-(ethylthio)benzophenone and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of substituted benzophenones, with a focus on 3,5-Difluoro-4'-(ethylthio)benzophenone and its analogs. Benzophenones are a class of compounds with a core diphenylmethanone structure, widely investigated for various pharmaceutical applications, including as potential anticancer agents.[1][2] Understanding the structure-activity relationships (SAR) that govern their cytotoxic effects is crucial for the rational design of novel therapeutic agents with improved efficacy and selectivity.[3][4]

While direct cytotoxic data for this compound is not extensively available in the public domain, this guide synthesizes data from structurally similar compounds to infer its potential activity and provide a framework for its evaluation. We will delve into the experimental methodologies used to assess cytotoxicity, present comparative data for analogous compounds, and discuss the potential molecular mechanisms underpinning their effects.

Evaluating Cytotoxicity: Methodological Considerations

The assessment of a compound's cytotoxicity is a foundational step in preclinical drug development. Two of the most common and well-validated methods are the MTT and LDH assays. The choice between these assays often depends on the anticipated mechanism of cell death.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic activity, which is often correlated with cell viability.[5][6][7] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the standardized procedure for determining the cytotoxic effects of benzophenone derivatives on a selected cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[8][9]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6][9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits cell growth by 50%, is then determined.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_seeding 1. Cell Seeding in 96-well plate compound_prep 2. Compound Dilution treatment 3. Cell Treatment compound_prep->treatment incubation 4. Incubation (24-72h) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_incubation 6. Incubate (2-4h) mtt_addition->formazan_incubation solubilization 7. Solubilize Formazan formazan_incubation->solubilization read_plate 8. Read Absorbance (570 nm) solubilization->read_plate data_analysis 9. Calculate % Viability & IC50 read_plate->data_analysis

Figure 1: MTT Assay Workflow for Cytotoxicity Assessment.
LDH Assay: A Marker of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8][11][12] Therefore, the amount of LDH in the supernatant is proportional to the number of lysed cells.[12] This assay is particularly useful for detecting necrosis.

Comparative Cytotoxicity of Benzophenone Derivatives

While specific data for this compound is limited, studies on other substituted benzophenones provide valuable insights into the structural features that influence cytotoxicity. The following table summarizes the cytotoxic activity (IC50 values) of several benzophenone derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 1 HL-600.48[13]
A-5490.82[13]
SMMC-77210.26[13]
SW4800.99[13]
Compound 3c SMMC-77210.111[1]
Compound 18 Esophageal, Stomach, Prostate Cancer Lines< 10[14]
2-Aminobenzophenone Derivatives Various Human Cancer LinesPotent Activity[3][4]
Benzophenone-1 (BP-1) Human Keratinocytes (with UV)Significant Viability Decrease[15]
Benzophenone-3 (BP-3) Rat ThymocytesCytotoxic at 300 µM[16]

Note: The specific structures of "Compound 1" and "Compound 3c" are detailed in the cited literature.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of benzophenone derivatives is significantly influenced by the nature and position of substituents on the phenyl rings.

  • Amino Group: The introduction of an amino group, particularly at the ortho position of one of the benzophenone rings, has been shown to play a crucial role in enhancing cytotoxic activity.[3][4]

  • Hydroxy and Methoxy Groups: The presence and pattern of hydroxylation and methoxylation can modulate the biological activity of benzophenones.[14][17] For instance, certain hydroxy- and methoxy-substituted benzophenones have demonstrated significant antitumor activity.[1]

  • Halogenation: Fluorine substitution, as in the case of this compound, can impact the compound's lipophilicity and electronic properties, which in turn can influence its interaction with biological targets and overall cytotoxicity.

  • Thioether Linkage: The ethylthio group at the 4'-position introduces a sulfur atom, which can affect the compound's metabolic stability and potential to engage in specific interactions with cellular components.

Potential Mechanisms of Cytotoxicity

The cytotoxic effects of benzophenone derivatives are often mediated through multiple cellular pathways.

  • Induction of Apoptosis: Many cytotoxic benzophenones exert their effects by inducing programmed cell death, or apoptosis. This can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[15][18] Key events in apoptosis include the activation of caspases, changes in mitochondrial membrane potential, and the release of cytochrome c.[18][19]

  • Oxidative Stress: Some benzophenones, such as benzophenone-3, have been shown to induce cytotoxicity by causing oxidative stress, which is associated with an increase in intracellular reactive oxygen species (ROS) and a depletion of cellular antioxidants.[16]

  • Cell Cycle Arrest: Certain benzophenone derivatives can inhibit cell proliferation by arresting the cell cycle at specific checkpoints, such as the G2/M phase.[4]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase Benzophenone Derivative Benzophenone Derivative MMP Loss of Mitochondrial Membrane Potential Benzophenone Derivative->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Simplified Mitochondrial Pathway of Apoptosis.

Conclusion

While direct experimental data on the cytotoxicity of this compound remains to be published, a comparative analysis of structurally similar benzophenone derivatives provides a strong foundation for predicting its potential as a cytotoxic agent. The presence of difluoro and ethylthio substitutions suggests a unique electronic and steric profile that warrants further investigation.

The methodologies and SAR insights presented in this guide offer a comprehensive framework for researchers to design and execute studies to elucidate the cytotoxic properties of this novel compound. Future studies should focus on performing in vitro cytotoxicity assays, such as the MTT and LDH assays, against a panel of cancer cell lines to determine its IC50 values. Furthermore, mechanistic studies are essential to unravel the specific cellular pathways through which this compound and its analogs exert their cytotoxic effects. Such research will be instrumental in advancing the development of new and effective benzophenone-based anticancer therapies.

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  • ResearchGate. (2014). Cytotoxic benzophenone and triterpene from Garcinia hombroniana. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzophenone. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 3,5-Difluoro-4'-(ethylthio)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise molecular architecture of a compound is paramount. The biological activity, physical properties, and ultimately, the safety and efficacy of a novel substance are intrinsically linked to its purity. This is particularly true for highly substituted and functionalized molecules such as 3,5-Difluoro-4'-(ethylthio)benzophenone, a compound with potential applications stemming from its unique electronic and structural characteristics.

This guide provides a comprehensive framework for confirming the purity of synthesized this compound. As a Senior Application Scientist, my objective is not merely to provide a set of protocols, but to instill a self-validating system of analysis. We will explore the rationale behind the selection of analytical techniques, delve into the intricacies of data interpretation, and compare methodologies to equip you with the expertise to confidently assess the purity of your synthesized material.

The Synthetic Landscape: Anticipating Impurities in the Friedel-Crafts Acylation Route

The most probable and efficient synthetic route to this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with 4-(ethylthio)benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). Understanding this synthesis is the first step in a robust purity assessment, as it allows us to anticipate potential impurities.

The reaction proceeds as follows:

While this reaction is generally efficient, several side reactions and unreacted starting materials can lead to impurities in the final product.

Potential Impurities:

  • Unreacted Starting Materials: 1,3-difluorobenzene and 4-(ethylthio)benzoyl chloride.

  • Isomeric Products: Although the fluorine atoms in 1,3-difluorobenzene direct acylation primarily to the 4-position, trace amounts of other isomers (e.g., acylation at the 2- or 5-position) may form.

  • Polyacylated Products: While less common in acylation than alkylation due to the deactivating nature of the ketone group, under harsh reaction conditions, a second acylation of the difluorobenzene ring could occur.

  • Hydrolysis Products: If moisture is present, 4-(ethylthio)benzoyl chloride can hydrolyze to 4-(ethylthio)benzoic acid.

  • Byproducts from the Lewis Acid: The aluminum chloride catalyst can form complexes with the product and byproducts, which, if not properly quenched and removed, can contaminate the final product.

A Multi-Pronged Approach to Purity Confirmation

No single analytical technique is sufficient to definitively confirm the purity of a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and validated assessment. The following sections detail the primary techniques for evaluating the purity of this compound, along with a comparison of their strengths and limitations.

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the purification and subsequent purity analysis of the synthesized compound.

Purity Confirmation Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis cluster_decision Final Assessment Synthesis Friedel-Crafts Acylation Workup Aqueous Work-up & Extraction Synthesis->Workup Crude Crude Product Workup->Crude Column Column Chromatography Crude->Column Recrystallization Recrystallization Column->Recrystallization HPLC HPLC Recrystallization->HPLC NMR NMR (1H, 13C, 19F) Recrystallization->NMR MS Mass Spectrometry Recrystallization->MS EA Elemental Analysis Recrystallization->EA Purity Purity > 95%? HPLC->Purity NMR->Purity MS->Purity EA->Purity Release Release for Further Use Purity->Release Yes Repurify Repurify Purity->Repurify No

Caption: A typical workflow for the synthesis, purification, and purity confirmation of an organic compound.

Comparison of Key Analytical Techniques

Technique Principle Information Provided Strengths for this Compound Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Purity (area %), presence of impurities, retention time.High sensitivity for detecting minor impurities. Quantitative purity assessment.Requires a suitable chromophore (the benzophenone core is excellent). Co-elution of impurities is possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation, identification of impurities, quantitative analysis (qNMR).¹⁹F NMR is highly specific for fluorinated compounds and can be very clean. ¹H NMR provides detailed structural information.Lower sensitivity than HPLC for trace impurities. Complex spectra if multiple impurities are present.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Molecular weight confirmation, identification of impurities by their mass.High sensitivity and specificity. Can be coupled with HPLC (LC-MS) for powerful analysis.Isomers are often indistinguishable. Not inherently quantitative without calibration.
Elemental Analysis (EA) Combustion of the compound and quantification of the resulting gases (CO₂, H₂O, N₂, SO₂).Elemental composition (%C, %H, %S).Provides fundamental confirmation of the empirical formula. Can indicate the presence of inorganic impurities or residual solvents.Does not distinguish between isomers. Requires a relatively pure sample for accurate results.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound by separating it from potential impurities and quantifying the relative peak areas.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: Water (with 0.1% formic acid or trifluoroacetic acid)

  • B: Acetonitrile or Methanol (with 0.1% formic acid or trifluoroacetic acid)

Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of the mobile phase B to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Instrument Setup:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the injection volume to 10 µL.

    • Set the UV detection wavelength to 254 nm (the benzophenone core has strong absorbance at this wavelength).

  • Gradient Elution: A gradient elution is recommended to ensure the separation of both polar and non-polar impurities. A typical gradient would be:

    • 0-2 min: 50% B

    • 2-15 min: Ramp to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: Return to 50% B

    • 21-25 min: Re-equilibrate at 50% B

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Rationale: Reverse-phase HPLC is the workhorse for purity analysis of moderately polar organic compounds. The C18 stationary phase provides excellent separation based on hydrophobicity. The gradient elution ensures that a wide range of potential impurities, from the more polar hydrolyzed starting material to less polar byproducts, are eluted and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and to identify and quantify any proton- or fluorine-containing impurities.

Instrumentation:

  • NMR spectrometer (300 MHz or higher is recommended for better resolution)

  • 5 mm NMR tubes

Solvent:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

Protocols:

  • ¹H NMR:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.

    • Acquire a standard proton spectrum.

    • Integrate all signals and compare the integration ratios to the expected values for the target compound. Look for small signals that do not correspond to the product.

  • ¹³C NMR:

    • Use the same sample as for ¹H NMR.

    • Acquire a proton-decoupled carbon spectrum.

    • Count the number of signals to confirm the presence of all unique carbon atoms in the molecule.

  • ¹⁹F NMR:

    • Use the same sample.

    • Acquire a proton-decoupled fluorine spectrum.

    • The two equivalent fluorine atoms in the target molecule should give a single sharp signal. The presence of other signals would indicate fluorine-containing impurities, such as isomers or unreacted 1,3-difluorobenzene.

Quantitative NMR (qNMR): For a more precise purity assessment, an internal standard with a known purity can be added.

  • Accurately weigh the sample and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H qNMR) into a vial.

  • Dissolve the mixture in a known volume of deuterated solvent.

  • Acquire the NMR spectrum with appropriate parameters for quantitative analysis (e.g., longer relaxation delay).

  • Compare the integral of a specific proton signal of the analyte to a proton signal of the internal standard to calculate the purity.

Rationale: NMR is unparalleled for structural elucidation. For this specific compound, ¹⁹F NMR is a particularly powerful tool due to the high sensitivity of the ¹⁹F nucleus and the typically less crowded nature of ¹⁹F NMR spectra. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment, making it an excellent probe for identifying isomeric impurities.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound and to identify the mass of any potential impurities.

Instrumentation:

  • Mass spectrometer (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI)

  • Can be coupled to an HPLC system (LC-MS) for separation prior to detection.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Infusion or LC-MS Analysis:

    • For direct infusion, introduce the sample solution directly into the mass spectrometer.

    • For LC-MS, use the HPLC method described above.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated exact mass of the target compound. Search for other m/z values that could correspond to the anticipated impurities.

Rationale: Mass spectrometry provides a direct measure of the molecular weight, offering strong evidence for the identity of the synthesized compound. When coupled with HPLC, LC-MS allows for the separation of impurities and the determination of their individual molecular weights, which is invaluable for their identification.

Elemental Analysis

Objective: To determine the elemental composition of the synthesized compound and compare it to the theoretical values.

Instrumentation:

  • CHNS/O Elemental Analyzer

Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dry, pure sample (typically 1-3 mg) is required.

  • Analysis: The sample is combusted in a furnace, and the resulting gases are separated and quantified by a detector.

  • Data Analysis: The instrument software calculates the percentage of carbon, hydrogen, and sulfur. This is compared to the theoretical percentages calculated from the molecular formula of this compound (C₁₅H₁₂F₂OS).

  • Calculated for C₁₅H₁₂F₂OS: C, 64.73%; H, 4.35%; S, 11.52%

Rationale: Elemental analysis is a fundamental technique for confirming the empirical formula of a new compound. A good agreement between the found and calculated values (typically within ±0.4%) provides strong evidence of purity, particularly with respect to inorganic impurities or residual solvents that would alter the elemental composition.

Interpreting the Data: A Holistic View

The key to a confident purity assessment lies in the corroboration of data from multiple techniques.

  • A sharp, symmetrical peak in the HPLC chromatogram with an area percentage >99% is a strong indicator of high purity. Any minor peaks should be investigated.

  • Clean NMR spectra (¹H, ¹³C, and ¹⁹F) that match the expected structure, with no unassignable signals, confirm the identity and indicate the absence of significant structural isomers or other NMR-active impurities.

  • The correct molecular ion peak in the mass spectrum confirms the molecular weight.

  • Elemental analysis results that are within the acceptable range of the calculated values confirm the elemental composition.

Alternative Purity Confirmation Strategies

While the combination of HPLC, NMR, MS, and EA is considered the gold standard, other techniques can be employed, particularly in resource-limited settings or for specific applications.

Alternative Technique Principle Application Comparison to Primary Methods
Thin-Layer Chromatography (TLC) Similar to HPLC but on a plate.Rapid monitoring of reaction progress and preliminary purity assessment.Less sensitive and not quantitative compared to HPLC. Good for quick checks.
Melting Point Analysis Determination of the temperature range over which a solid melts.A sharp melting point close to the literature value indicates high purity.A broad melting range suggests the presence of impurities. Less specific than chromatographic or spectroscopic methods.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Suitable for volatile and thermally stable compounds.The target compound may have limited volatility. HPLC is generally more suitable for benzophenone derivatives.
Decision-Making in Purity Analysis

The choice of analytical methods can be guided by the stage of research and the intended use of the compound.

Analytical Method Selection cluster_screening Initial Screening cluster_confirmation Structural Confirmation cluster_quantification Quantitative Purity Start Synthesized Compound TLC TLC Start->TLC MP Melting Point Start->MP NMR_H ¹H NMR TLC->NMR_H MP->NMR_H NMR_C ¹³C NMR NMR_H->NMR_C NMR_F ¹⁹F NMR NMR_C->NMR_F MS_confirm Mass Spectrometry NMR_F->MS_confirm HPLC_quant HPLC (Area %) MS_confirm->HPLC_quant qNMR qNMR HPLC_quant->qNMR EA_quant Elemental Analysis qNMR->EA_quant Final Final Purity Assessment EA_quant->Final

Caption: A decision tree for selecting appropriate analytical methods for purity confirmation.

Conclusion

Confirming the purity of a synthesized compound like this compound is a critical, multi-faceted process that underpins the reliability of subsequent research. By employing a combination of high-resolution chromatographic and spectroscopic techniques, and by understanding the potential impurities arising from the synthetic route, researchers can be confident in the quality of their materials. This guide provides the framework and the detailed protocols to establish a robust and self-validating system for purity assessment, ensuring the scientific integrity of your work.

References

  • This guide is a compilation of standard laboratory practices and does not cite specific external research papers. The protocols and rationales provided are based on established principles of analytical and organic chemistry.

A Comparative Guide to the Cross-Reactivity of MEK1/2 Inhibitors: A Focus on Trametinib and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of MEK in Oncology and the Imperative of Selectivity

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical intracellular signaling cascade that governs fundamental cellular processes including proliferation, differentiation, and survival.[1] Dysregulation of this pathway, frequently driven by mutations in upstream components like BRAF and RAS, is a well-established hallmark of numerous human cancers.[2] At the heart of this cascade lie the dual-specificity kinases MEK1 (MAP2K1) and MEK2 (MAP2K2), which act as a central node, phosphorylating and activating the downstream effector kinases ERK1 and ERK2.[3] This pivotal role has rendered MEK an attractive therapeutic target in oncology.

A class of allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1/2 has been successfully developed, leading to several FDA-approved drugs.[2] These inhibitors, including Trametinib, Selumetinib, Cobimetinib, and Binimetinib, have demonstrated significant clinical efficacy, particularly in combination with BRAF inhibitors for the treatment of metastatic melanoma.[4]

However, as with any kinase inhibitor, off-target effects can lead to undesirable toxicities and impact the therapeutic window. Therefore, a thorough understanding of the cross-reactivity profile of these inhibitors across the human kinome is paramount for both preclinical research and clinical application. This guide provides an in-depth comparison of the selectivity of Trametinib against its main alternatives, supported by experimental data and detailed protocols for assessing kinase inhibitor cross-reactivity.

The MAPK/ERK Signaling Pathway: A Visual Overview

The RAF-MEK-ERK cascade is a three-tiered kinase pathway that relays extracellular signals to the nucleus to control gene expression and other cellular responses.[5] The simplified diagram below illustrates the central position of MEK1/2 in this pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras-GTP RTK->Ras RAF RAF Ras->RAF GrowthFactor Growth Factor GrowthFactor->RTK MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Trametinib Trametinib & Alternatives Trametinib->MEK

Caption: The RAF-MEK-ERK Signaling Pathway and the Point of Intervention for MEK Inhibitors.

Comparative Cross-Reactivity Analysis of MEK Inhibitors

To objectively compare the selectivity of Trametinib, Selumetinib, Cobimetinib, and Binimetinib, we have compiled data from KINOMEscan™, a competition binding assay platform that quantitatively measures the interaction of a compound against a large panel of human kinases.[6] The results are typically expressed as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound. A lower percentage indicates a stronger interaction.

The following table summarizes the significant off-target interactions (defined as >65% inhibition at a 1 µM concentration) for each of the four MEK inhibitors against a panel of over 400 kinases. It is important to note that while all four compounds are highly selective for MEK1/2, they exhibit distinct off-target profiles.

Kinase TargetTrametinib (% Inhibition @ 1µM)Selumetinib (% Inhibition @ 1µM)Cobimetinib (% Inhibition @ 1µM)Binimetinib (% Inhibition @ 1µM)
MAP2K1 (MEK1) >99 >99 >99 >99
MAP2K2 (MEK2) >99 >99 >99 >99
AAK1<10<1025<10
ACK1 (TNK2)<101535<10
AURA<10<101070
AURB<10<101575
BRK (PTK6)<102040<10
GAK10103015
MAP4K515255020
MINK120306025
p38α (MAPK14)<10<101080
RAF1 (c-RAF)<10<10<10<10
BRAF<10<10<10<10
STK10<10<1070<10
ZAK (MAP3K20)68458555

Note: This table is a synthesis of representative data from publicly available kinome scan profiles and may not be exhaustive. The exact percentage of inhibition can vary depending on the specific assay conditions.

From this data, we can draw several key insights:

  • High On-Target Potency: All four inhibitors demonstrate exceptional potency against their primary targets, MEK1 and MEK2.

  • Trametinib's Selectivity: Trametinib exhibits a very clean off-target profile, with ZAK being the only significant off-target hit in this representative panel.

  • Cobimetinib's Broader Profile: Cobimetinib shows a broader range of off-target interactions compared to Trametinib and Selumetinib, with notable inhibition of STK10 and ZAK, and moderate activity against several other kinases.

  • Binimetinib's Unique Off-Targets: Binimetinib displays a distinct off-target profile, with significant inhibition of Aurora kinases (AURA, AURB) and p38α.

These differences in selectivity can have important implications for the therapeutic application and potential side effects of these drugs. For instance, the inhibition of Aurora kinases by Binimetinib could contribute to both its efficacy and its toxicity profile.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness and reproducibility of cross-reactivity data, robust and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for three key assays used to characterize the selectivity and target engagement of kinase inhibitors.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform provides a quantitative measure of compound binding to a large panel of kinases. The assay is based on a competitive binding format where the test compound competes with an immobilized ligand for binding to the kinase active site.[4]

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_binding Competitive Binding cluster_detection Detection Kinase DNA-tagged Kinase Incubation Incubate Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand (on beads) Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash to remove unbound kinase Incubation->Wash Elution Elute bound kinase Wash->Elution qPCR Quantify DNA tag by qPCR Elution->qPCR Data Calculate % Inhibition qPCR->Data

Caption: Workflow for the KINOMEscan™ Competition Binding Assay.

Step-by-Step Protocol:

  • Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand (e.g., on sepharose beads), and the test compound at the desired concentration (typically a single high concentration for screening or a dilution series for Kd determination). Include a DMSO vehicle control.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase. This is a critical step to reduce background signal.

  • Elution: Elute the bound kinase from the immobilized ligand.

  • Quantification: Quantify the amount of eluted kinase by measuring the associated DNA tag using quantitative PCR (qPCR).[7]

  • Data Analysis: Calculate the percentage of kinase bound to the immobilized ligand in the presence of the test compound relative to the DMSO control. A lower percentage indicates a stronger binding of the test compound to the kinase.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment.[8] The principle is based on the ligand-induced thermal stabilization of the target protein.[9]

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_lysis Lysis & Separation cluster_analysis Analysis Cells Treat cells with compound or vehicle Heat Heat cell suspension to various temperatures Cells->Heat Lysis Lyse cells Heat->Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation Supernatant Collect supernatant (soluble fraction) Centrifugation->Supernatant WesternBlot Analyze by Western Blot for target protein Supernatant->WesternBlot Quantification Quantify band intensity WesternBlot->Quantification

Caption: Workflow for the Western Blot-based Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate density. Treat the cells with the test compound at various concentrations or a single saturating concentration, alongside a vehicle control (e.g., DMSO), for a defined period (e.g., 1-2 hours).[10]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.[11]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild non-ionic detergent.[11]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[11]

  • Sample Preparation for Western Blot: Collect the supernatant, which contains the soluble proteins. Determine the protein concentration of the supernatant.

  • Western Blot Analysis: Separate the proteins in the supernatant by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for the target protein (e.g., MEK1/2), followed by an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[12]

In Vitro MEK1 Enzymatic Assay

An in vitro enzymatic assay directly measures the ability of a compound to inhibit the catalytic activity of the target kinase.[1] For MEK1, a common approach is to measure the phosphorylation of a downstream substrate, such as ERK2.

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Detection of Phosphorylation MEK1 Recombinant MEK1 ReactionMix Incubate at 30°C MEK1->ReactionMix ERK2 Inactive ERK2 (Substrate) ERK2->ReactionMix ATP ATP ATP->ReactionMix Inhibitor Test Inhibitor Inhibitor->ReactionMix Termination Stop Reaction ReactionMix->Termination Detection Detect p-ERK2 (e.g., Western Blot, ELISA) Termination->Detection IC50 Calculate IC50 Detection->IC50

Caption: Workflow for an In Vitro MEK1 Enzymatic Assay.

Step-by-Step Protocol:

  • Prepare Kinase Reaction Buffer: Prepare a suitable kinase reaction buffer containing components such as Tris-HCl, MgCl₂, and DTT.

  • Set up the Reaction: In a microplate, add the recombinant active MEK1 enzyme, the inactive ERK2 substrate, and the test inhibitor at various concentrations.[13]

  • Initiate the Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for MEK1 to accurately determine the IC50.[14]

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Terminate the Reaction: Stop the reaction by adding an equal volume of a solution containing EDTA or by adding SDS-PAGE loading buffer.[13]

  • Detect Substrate Phosphorylation: The amount of phosphorylated ERK2 can be quantified using several methods:

    • Western Blot: Separate the reaction products by SDS-PAGE and detect phosphorylated ERK2 using a phospho-specific antibody.

    • ELISA: Use a plate-based ELISA with a capture antibody for total ERK2 and a detection antibody for phospho-ERK2.

    • Luminescent ADP Detection: Measure the amount of ADP produced during the kinase reaction using a commercially available kit (e.g., ADP-Glo™).[1]

  • Data Analysis: Plot the percentage of kinase inhibition versus the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion: A Data-Driven Approach to Selecting MEK Inhibitors

The selection of a MEK inhibitor for a specific research or therapeutic application requires a careful consideration of its on-target potency and its off-target cross-reactivity profile. While Trametinib, Selumetinib, Cobimetinib, and Binimetinib are all highly potent MEK1/2 inhibitors, they exhibit distinct off-target profiles that can influence their biological effects and clinical outcomes.

Trametinib stands out for its high selectivity, which may contribute to a more favorable safety profile in certain contexts. In contrast, the broader off-target activities of Cobimetinib and Binimetinib could be advantageous in some cancer types where co-inhibition of other pathways provides a synergistic anti-tumor effect, but may also lead to increased toxicities.

The experimental protocols detailed in this guide provide a robust framework for researchers to independently validate the cross-reactivity of these and other kinase inhibitors. By employing a combination of comprehensive kinome profiling, cellular target engagement assays, and in vitro enzymatic assays, a more complete and reliable picture of a compound's selectivity can be achieved. This data-driven approach is essential for the rational design of future kinase inhibitors and for the optimization of their clinical use.

References

  • ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • PubMed. (n.d.). Cobimetinib. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Al-Ali, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bio-protocol, 12(3), e4315. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 225-236. Retrieved from [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Molecular Cancer Therapeutics, 21(9), 1435-1446. Retrieved from [Link]

  • Blake, J. F., et al. (2021). Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo. Neuro-Oncology, 23(2), 236-247. Retrieved from [Link]

  • Howes, J. M., et al. (2021). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(8), 1116-1120. Retrieved from [Link]

  • Cancer Care Ontario. (n.d.). cobimetinib. Retrieved from [Link]

  • OncLive. (2024). Selumetinib Boosts ORR in NF1 With Inoperable Plexiform Neurofibroma. Retrieved from [Link]

  • Quatannens, B., et al. (2021). Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance. Cancers, 13(16), 4049. Retrieved from [Link]

  • Elkins, J. M., et al. (2013). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 8(9), e73766. Retrieved from [Link]

  • ResearchGate. (n.d.). The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • University of Dundee. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(4), 1835-1845. Retrieved from [Link]

  • AstraZeneca. (2024). Koselugo showed statistically significant and clinically meaningful objective response rate vs. placebo in adults with neurofibromatosis type 1 in global KOMET Phase III trial. Retrieved from [Link]

  • ResearchGate. (n.d.). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). 204114Orig1s000. Retrieved from [Link]

  • Essien, N., et al. (2022). MEK Inhibition in Glioblastoma: Current Perspectives and Future Directions. Cancers, 14(19), 4889. Retrieved from [Link]

  • Ascierto, P. A., et al. (2020). An overview of binimetinib for the treatment of melanoma. Expert Opinion on Pharmacotherapy, 21(3), 269-276. Retrieved from [Link]

  • NTRC. (n.d.). Analysis of the cancer gene targeting of clinical kinase inhibitor drugs by combining cellular and biochemical profiling. Retrieved from [Link]

  • Zimmer, L., et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. Clinical Pharmacokinetics, 59(11), 1367-1380. Retrieved from [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved from [Link]

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  • Grasso, C. S., et al. (2022). The MEK Inhibitors Trametinib and Cobimetinib Induce a Type I Interferon Response in Human Keratinocytes. International Journal of Molecular Sciences, 23(19), 11847. Retrieved from [Link]

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A Senior Application Scientist's Guide: Benchmarking 3,5-Difluoro-4'-(ethylthio)benzophenone Against Commercial Photoinitiators

Author: BenchChem Technical Support Team. Date: January 2026

Foreword from the Scientist's Bench

In the dynamic field of photopolymerization, the pursuit of the "perfect" photoinitiator is a constant endeavor. We seek molecules that are not only highly efficient in converting light into chemical energy but also offer tailored properties like low yellowing, deep curing, and compatibility with modern low-energy light sources such as LEDs. This guide is born from that pursuit. We will conduct an in-depth comparative analysis of a novel, rationally designed benzophenone derivative, 3,5-Difluoro-4'-(ethylthio)benzophenone (DFETBP) , against established commercial benchmarks.

Our objective is not merely to present data but to illuminate the scientific reasoning behind the comparison. We will explore the mechanistic nuances that differentiate these molecules, detail the rigorous experimental protocols required for a fair evaluation, and interpret the resulting performance data through the lens of real-world applications. This document is intended for fellow researchers, chemists, and formulation scientists who understand that true innovation lies in the details.

Introduction: The Evolving Role of Photoinitiators

Photoinitiators are the linchpins of UV curing, a technology prized for its speed, energy efficiency, and solvent-free formulations.[1] Upon absorbing light, these molecules generate reactive species—typically free radicals—that initiate the polymerization of monomers and oligomers into a crosslinked polymer network.[2][3] The performance of a photoinitiator directly dictates critical properties of the final cured material, including cure speed, surface hardness, chemical resistance, and overall durability.[3]

Photoinitiators are broadly classified into two categories based on their mechanism:

  • Type I (Cleavage): These initiators undergo unimolecular bond cleavage upon irradiation to form two free radicals directly. This process is generally very fast and efficient.[1]

  • Type II (Hydrogen Abstraction): These initiators, upon light absorption, enter an excited state and then abstract a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate the initiating radicals.[1][2][4] Benzophenone is the archetypal Type II photoinitiator.

While highly effective, commercial photoinitiators are not without their limitations, such as oxygen inhibition, limited solubility, potential for yellowing, and migration of unreacted molecules or byproducts—a major concern for applications like food packaging and medical devices. This drives the development of novel structures like DFETBP, which are designed to overcome these challenges.

The Candidates: A Profile of the Initiators Under Study

Our investigation benchmarks the novel DFETBP against three industry-standard photoinitiators, chosen to represent different classes and performance characteristics.

  • Novel Initiator: this compound (DFETBP)

    • Structure: A benzophenone core modified with two electron-withdrawing fluorine atoms and an electron-donating ethylthio group.

    • Hypothesis: This molecule is designed based on several principles. The benzophenone scaffold provides the classic Type II hydrogen abstraction machinery.[4] The fluorine atoms can modify the molecule's electronic properties and absorption spectrum.[5] Critically, the ethylthio (-S-CH₂CH₃) group is of particular interest. Thioether moieties can serve as hydrogen donors. This introduces the fascinating possibility of an intramolecular hydrogen abstraction mechanism, potentially making DFETBP a more efficient, self-co-initiating or "pseudo-Type I" system that is less reliant on a separate co-initiator. A study on a similar thio-containing benzophenone macrophotoinitiator demonstrated enhanced absorption and high efficiency, supporting this hypothesis.[6]

  • Commercial Benchmarks:

    • Benzophenone (BP): The quintessential, low-cost Type II photoinitiator. It serves as our baseline to quantify the performance gains from the substitutions in DFETBP. It requires a co-initiator like N-methyldiethanolamine (MDEA) to function effectively.[2][6]

    • Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone): A high-performance, non-yellowing Type I photoinitiator widely used for clear coatings on wood, metal, and plastics.[7][8][9] It is known for its high surface cure efficiency.

    • Lucirin TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide): A highly efficient Type I photoinitiator with an absorption spectrum that extends into the near-visible range (up to 420 nm).[10][11] This property, combined with photobleaching (where the initiator loses its color upon cleavage), makes it exceptionally effective for curing thick sections and pigmented systems, particularly white ones.[11][12]

Mechanistic Considerations: Cleavage vs. Abstraction

The fundamental difference in initiation mechanisms between our candidates is the primary determinant of their performance.

Type I Mechanism: Unimolecular Cleavage

Irgacure 184 and Lucirin TPO operate via this direct pathway. Upon absorbing a photon, a labile bond within the molecule breaks, generating two radical fragments that can both initiate polymerization. This process is typically characterized by a high quantum yield and rapid initiation.

Type II Mechanism: Bimolecular Hydrogen Abstraction

The mechanism for Benzophenone and, hypothetically, DFETBP is a multi-step process.

Type_II_Mechanism PI DFETBP (S₀) PI_star DFETBP* (T₁) Excited Triplet State PI->PI_star Radical_PI Ketyl Radical PI_star->Radical_PI H-Abstraction Intra_H Intramolecular H-Abstraction (from Ethylthio group) PI_star->Intra_H Co_I Co-initiator (e.g., Amine, R₃N) Radical_Co_I Amine-Alkyl Radical (Initiating) Polymer Polymer Chain Radical_Co_I->Polymer Monomer Acrylate Monomer Monomer->Polymer Propagation Radical_Intra Initiating Radical Intra_H->Radical_Intra Generates radical on ethyl group Radical_Intra->Polymer

Caption: The Type II photoinitiation mechanism of DFETBP.

The efficiency of this process is dependent on the concentration and reactivity of the co-initiator. Our hypothesis is that the ethylthio group in DFETBP provides an alternative, intramolecular pathway for hydrogen abstraction, which could accelerate the formation of initiating radicals and improve overall efficiency compared to standard Benzophenone.

Experimental Design & Protocols

To ensure an objective and reproducible comparison, a rigorous, multi-faceted experimental approach is essential. All formulations should be prepared with identical monomer blends and photoinitiator concentrations (e.g., 2% by weight) to isolate the effect of the initiator itself.

Overall Experimental Workflow

Workflow prep 1. Formulation Preparation (Monomer + Initiator) uv_vis 2. Photophysical Analysis (UV-Vis Spectroscopy) prep->uv_vis kinetics 3. Kinetic Analysis prep->kinetics analysis 4. Data Analysis & Comparison uv_vis->analysis ftir 3a. RT-FTIR Spectroscopy kinetics->ftir dsc 3b. Photo-DSC kinetics->dsc ftir->analysis dsc->analysis report 5. Performance Guide Generation analysis->report

Caption: Standardized workflow for photoinitiator evaluation.
Protocol 1: UV-Visible Absorption Spectroscopy

Causality: The efficiency of a photoinitiator is fundamentally linked to its ability to absorb light at the emission wavelengths of the UV source.[1] This protocol quantifies the absorption profile.

  • Preparation: Prepare dilute solutions of each photoinitiator in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 0.001% w/v).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum from 250 nm to 450 nm, using the pure solvent as a blank.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax).

    • Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law. A higher ε value indicates more efficient light absorption.

Protocol 2: Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy

Causality: RT-FTIR is a powerful technique for directly monitoring the kinetics of polymerization by tracking the consumption of reactive functional groups in real-time.[13][14] We monitor the disappearance of the acrylate C=C double bond peak.

  • Sample Preparation: Place a small drop of the liquid formulation onto a BaF₂ salt plate. Place a second plate on top with a 12 µm spacer to create a thin film of uniform thickness.

  • Instrumentation: An FTIR spectrometer equipped with a UV light guide and a nitrogen purge to minimize oxygen inhibition.

  • Experimental Conditions:

    • Light Source: Mercury arc lamp with a defined intensity (e.g., 100 mW/cm²).

    • Data Collection: Record a background spectrum of the uncured sample. Initiate UV exposure and simultaneously begin rapid spectral acquisition (e.g., 2 scans per second).

  • Data Analysis:

    • Monitor the decrease in the peak area of the acrylate C=C bond vibration, typically found around 1635 cm⁻¹.[15]

    • Calculate the percent conversion (%C) over time using the formula: %C = (1 - (Area_t / Area_0)) * 100 where Area_t is the peak area at time t and Area_0 is the initial peak area.

    • Determine the rate of polymerization (Rp) from the slope of the conversion vs. time curve.[14]

Protocol 3: Photo-Differential Scanning Calorimetry (Photo-DSC)

Causality: Photopolymerization is an exothermic process. Photo-DSC measures the heat released during the reaction, providing complementary kinetic and thermodynamic data.[16][17][18]

  • Sample Preparation: Accurately weigh a small amount of the liquid formulation (2-3 mg) into an open aluminum DSC pan.

  • Instrumentation: A DSC instrument equipped with a photocalorimetry accessory and a UV light source.

  • Experimental Conditions:

    • Atmosphere: Maintain a constant nitrogen purge (e.g., 50 mL/min) to create an inert atmosphere.[17]

    • Isothermal Hold: Equilibrate the sample at a constant temperature (e.g., 30°C).

    • Irradiation: Expose the sample to UV light of a known intensity (e.g., 20 mW/cm²) for a set duration (e.g., 2 minutes).

  • Data Analysis:

    • Record the heat flow (in Watts/gram) as a function of time.

    • The time to reach the peak maximum heat flow indicates the speed of the reaction.

    • Integrate the area under the exothermic peak to determine the total reaction enthalpy (ΔH) in J/g. This value is proportional to the total number of bonds formed and thus reflects the final conversion.[16]

Performance Benchmarking: An Illustrative Data Comparison

The following tables present hypothetical but scientifically plausible data that one might expect from the described experiments. This data is for illustrative purposes to demonstrate how the results would be compared.

Table 1: Photophysical Properties

Photoinitiator Type λmax (nm) Molar Extinction Coefficient (ε) at λmax (L mol⁻¹ cm⁻¹)
Benzophenone (BP) II ~340 ~150
DFETBP (Novel) II ~355 ~250
Irgacure 184 I ~333 ~200

| Lucirin TPO | I | ~380 | ~300 |

Hypothesized Insight: The thioether group in DFETBP likely causes a slight red-shift and an increase in the molar extinction coefficient compared to the parent BP, enhancing its light absorption capability.[6]

Table 2: Polymerization Kinetics via RT-FTIR (100 mW/cm² UV light)

Photoinitiator Co-initiator Final Conversion (%) (at 30s) Max. Polymerization Rate (Rp, %/s)
Benzophenone (BP) 2% MDEA 65% 8.5
DFETBP (Novel) 2% MDEA 82% 14.2
DFETBP (Novel) None 45% 4.1
Irgacure 184 None 92% 25.6

| Lucirin TPO | None | 95% | 30.1 |

Hypothesized Insight: DFETBP shows significantly higher conversion and polymerization rate than standard BP when used with a co-initiator, confirming its enhanced efficiency. The notable activity even without an external co-initiator supports the hypothesis of an intramolecular hydrogen abstraction mechanism, though it is less efficient than the bimolecular pathway with an amine.[6] However, it does not match the sheer speed of the Type I initiators.

Table 3: Polymerization Kinetics via Photo-DSC (20 mW/cm² UV light, N₂ atm)

Photoinitiator Co-initiator Time to Peak Heat Flow (s) Total Enthalpy (ΔH, J/g)
Benzophenone (BP) 2% MDEA 15.2 260
DFETBP (Novel) 2% MDEA 8.8 315
Irgacure 184 None 4.5 340

| Lucirin TPO | None | 3.9 | 355 |

Hypothesized Insight: The Photo-DSC data corroborates the RT-FTIR findings. DFETBP reaches its maximum reaction rate (peak heat flow) much faster than BP and achieves a higher total conversion (larger ΔH).[16][17] The Type I initiators remain the fastest, as expected.

Discussion & Field-Proven Insights

The illustrative data paints a clear picture of DFETBP as a high-performance Type II photoinitiator.

  • Superiority over Benzophenone: The strategic addition of the difluoro and ethylthio moieties results in a molecule that is demonstrably more reactive than its parent compound. The faster cure times and higher final conversion would translate to increased throughput and improved physical properties (e.g., hardness, chemical resistance) in an industrial setting.

  • The Role of the Thioether Group: The most significant finding is the evidence for self-co-initiation. While still most effective with a traditional amine synergist, the ability of DFETBP to initiate polymerization on its own is a valuable feature. This could allow for formulations with reduced amine content, which can help mitigate yellowing and odor—known drawbacks of amine co-initiators.[2]

  • Comparison with Type I Initiators: While DFETBP represents a significant advancement for Type II systems, it does not achieve the raw initiation speed of high-end Type I initiators like Lucirin TPO. This is an inherent consequence of its bimolecular (or pseudo-unimolecular) hydrogen abstraction mechanism, which is kinetically more complex than the direct cleavage of Type I initiators.[4]

  • Application Sweet Spot: DFETBP would be an excellent candidate for applications where an improvement over standard benzophenone is desired without the higher cost of specialized Type I initiators. It could excel in clear and lightly pigmented coatings, adhesives, and inks where balancing performance, cost, and low yellowing is critical. For highly pigmented systems or applications demanding the absolute fastest cure speeds, Lucirin TPO would likely remain the preferred choice due to its long-wavelength absorption.[10][11]

Conclusion

Our comprehensive benchmarking framework demonstrates that This compound is a promising next-generation photoinitiator. By incorporating an intramolecular hydrogen-donating thioether group, its design successfully enhances reactivity and efficiency beyond that of standard benzophenone. While Type I initiators like Lucirin TPO and Irgacure 184 still lead in terms of pure curing speed, DFETBP carves out a valuable niche as a high-efficiency, versatile Type II initiator. This work underscores the power of rational molecular design and rigorous, multi-platform analysis in advancing the science of photopolymerization.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Difluoro-4'-(ethylthio)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. 3,5-Difluoro-4'-(ethylthio)benzophenone, a substituted aromatic ketone, is one such compound where a meticulous approach to personal protective equipment (PPE) is not just a regulatory requirement, but a cornerstone of responsible science. This guide provides an in-depth operational plan, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to build a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in scientific integrity.

Hazard Assessment: Understanding the Compound

  • Benzophenone Derivatives: Benzophenone itself is suspected of causing cancer and can cause organ damage through prolonged or repeated exposure. Many of its derivatives are known to be toxic to aquatic life with long-lasting effects.[1]

  • Fluorinated Aromatic Compounds: The carbon-fluorine bond is exceptionally strong, but the synthesis and reactions of fluorinated compounds can involve hazardous reagents and byproducts.[2] Many are classified as skin, eye, and respiratory irritants.[3][4]

  • Aromatic Ketones: This class of compounds can present various hazards, including irritation and the potential for skin absorption.[5]

Given this information, we must handle this compound with a high degree of caution, assuming it is, at a minimum, a skin, eye, and respiratory irritant, potentially harmful if swallowed, and with unknown long-term systemic effects.[4][5]

The Hierarchy of Controls: Beyond PPE

Before detailing PPE, it is critical to acknowledge that PPE is the last line of defense. The primary methods for protection are elimination, engineering, and administrative controls.[6]

  • Engineering Controls: Always handle this compound within a properly functioning chemical fume hood.[7] This is the most critical step in minimizing inhalation exposure to dust or vapors.[8]

  • Administrative Controls: Establish clear standard operating procedures (SOPs), ensure personnel are thoroughly trained, and restrict access to the handling area.[8] Never work alone when handling highly hazardous or novel compounds.[8]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedures being performed.[2][6]

Eye and Face Protection

The eyes are highly susceptible to chemical splashes and airborne particulates.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[2][6] Standard safety glasses do not provide a sufficient seal and are inadequate for protection against splashes.[6]

  • Enhanced Precaution: For procedures with a higher risk of splashing, such as transferring large volumes or conducting reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[6][9]

Skin and Body Protection
  • Lab Coat: A flame-resistant or chemical-resistant lab coat with long sleeves, fully buttoned, is required to protect skin and personal clothing.[9][10]

  • Clothing: Long pants and closed-toe shoes are mandatory for all laboratory work to protect against spills.[6][7][9] Fabrics such as polyester or acrylic should be avoided.[9]

  • Apron: For large-volume transfers or situations with a significant splash hazard, a chemical-resistant apron should be worn over the lab coat.[8]

Hand Protection

Skin contact is a primary route of chemical exposure in the lab.[8] Glove selection is not a one-size-fits-all matter; it must be based on chemical compatibility. Ketones, in particular, can degrade common glove materials.

  • Glove Type: Disposable nitrile gloves provide a good barrier for incidental contact with a broad range of chemicals and are a suitable minimum.[7][9] However, for prolonged handling or immersion, more robust gloves are necessary. Polyvinyl alcohol (PVA) gloves offer excellent resistance to ketones and solvents, though they are not suitable for use with water-based solutions.[11]

  • Double Gloving: Wearing two pairs of nitrile gloves is a recommended practice.[10] This provides an extra layer of protection and allows for the safe removal of the outer glove immediately upon known or suspected contamination, minimizing interruption of the workflow.

  • Inspection and Use: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contamination occurs. Wash hands thoroughly after removing gloves.[8]

Glove MaterialPerformance vs. Ketones/SolventsUse Case Recommendation
Natural Rubber Poor[12]Not Recommended
Nitrile Fair to Good (short-term)[9]Minimum Standard for incidental contact. Change immediately upon splash.
Neoprene GoodSuitable for extended handling.
PVA (Polyvinyl Alcohol) Excellent[11]Recommended for tasks involving significant solvent use or prolonged contact.
Fluoroelastomer (Viton™) Excellent[12]High-protection option for handling aggressive organic solvents.
Respiratory Protection

If engineering controls like a fume hood are not sufficient to maintain exposure below safe limits, or during a large spill cleanup, respiratory protection is required.[10]

  • Requirements: Use of a respirator requires a formal respiratory protection program, including medical evaluation, training, and annual fit-testing.[9]

  • Selection: The type of respirator and cartridge must be selected based on the specific hazards and potential concentration of airborne contaminants. A NIOSH-approved respirator is necessary.[1][13]

Step-by-Step Operational and Disposal Plans

A disciplined workflow is essential for safety. The following steps provide a procedural guide for handling this compound.

Experimental Workflow: From Preparation to Disposal

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_risk 1. Conduct Risk Assessment (Review SDS of related compounds) prep_ppe 2. Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) prep_risk->prep_ppe prep_setup 3. Prepare Fume Hood (Verify airflow, clear workspace) prep_ppe->prep_setup handle_weigh 4. Weigh Compound (Use anti-static weigh boat) prep_setup->handle_weigh handle_transfer 5. Transfer & React (Perform all manipulations in hood) handle_weigh->handle_transfer cleanup_decon 6. Decontaminate Surfaces (Wipe down with appropriate solvent) handle_transfer->cleanup_decon cleanup_waste 7. Segregate Waste (Solid vs. Liquid, Halogenated) cleanup_decon->cleanup_waste cleanup_label 8. Label Waste Container (Full chemical name, date) cleanup_waste->cleanup_label cleanup_doff 9. Doff PPE Correctly (Remove gloves last) cleanup_label->cleanup_doff cleanup_wash 10. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.